2-isobutylbenzene-1,4-diol
Description
The exact mass of the compound 2-(2-Methylpropyl)benzene-1,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYCWCFQLUSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295013 | |
| Record name | 2-(2-methylpropyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4197-78-8 | |
| Record name | 4197-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-methylpropyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-isobutylbenzene-1,4-diol
An In-depth Technical Guide to the Synthesis of 2-Isobutylbenzene-1,4-diol
Executive Summary
This compound, also known as isobutylhydroquinone, is an alkylated phenolic compound of significant interest due to its structural analogy to widely used antioxidants like tert-butylhydroquinone (TBHQ). Its potential applications span roles as a polymer stabilizer, a precursor in fine chemical manufacturing, and an intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of the primary synthetic methodologies for this target molecule, designed for researchers and professionals in chemical and drug development. We will explore the mechanistic underpinnings, operational protocols, and comparative analysis of two principal synthetic strategies: the direct electrophilic alkylation of hydroquinone and a multi-step approach involving Friedel-Crafts acylation followed by reduction. The causality behind experimental choices, process optimization, and validation through self-validating protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Chemistry and Utility of this compound
Molecular Profile
This compound (CAS 4197-78-8) is an aromatic diol with the molecular formula C₁₀H₁₄O₂.[1][2] The molecule consists of a hydroquinone ring substituted at the 2-position with an isobutyl group. This alkyl substituent significantly influences the compound's physical properties, such as its solubility and antioxidant potential, by increasing its lipophilicity and sterically hindering the hydroxyl groups.
Significance and Potential Applications
While specific applications for this compound are not as extensively documented as for its close analog TBHQ, its structure suggests strong potential in several areas:
-
Antioxidant: Alkylated hydroquinones are renowned for their ability to scavenge free radicals, making them effective antioxidants in polymers, oils, and foods.[3] The isobutyl group provides steric hindrance that can enhance the stability of the resulting phenoxy radical, a key attribute for antioxidant activity.
-
Polymerization Inhibitor: Similar to hydroquinone, the title compound can act as an inhibitor for radical polymerization during the storage and transport of reactive monomers.
-
Pharmaceutical Intermediate: The hydroquinone motif is a common feature in many biologically active molecules. Functionalization with an isobutyl group provides a scaffold for creating derivatives with tailored pharmacological profiles.[4]
Core Synthetic Challenges
The presents several key challenges that any viable synthetic route must address:
-
Regioselectivity: The hydroquinone ring has two equivalent reactive positions (2 and 5) ortho to the hydroxyl groups. Mono-alkylation is desired, but over-alkylation to form 2,5-diisobutylbenzene-1,4-diol is a significant competing reaction.
-
Chemoselectivity (O- vs. C-alkylation): The nucleophilic hydroxyl groups can compete with the aromatic ring for the electrophile, leading to the formation of undesired ether byproducts (O-alkylation).
-
Product Stability: Hydroquinones are susceptible to oxidation, especially under harsh reaction conditions or in the presence of air, which can lead to the formation of the corresponding benzoquinone and other colored impurities.[5]
Primary Synthetic Pathway: Direct Electrophilic Alkylation of Hydroquinone
The most direct and industrially scalable approach to synthesizing alkylated hydroquinones is through a Friedel-Crafts-type electrophilic alkylation. This method involves reacting hydroquinone with an appropriate alkylating agent in the presence of a strong acid catalyst.
Mechanistic Principles
The reaction proceeds via electrophilic aromatic substitution. The strong acid catalyst (e.g., H₂SO₄, H₃PO₄) serves to generate a highly reactive electrophile, the isobutyl carbocation, from an alkene (isobutylene) or an alcohol (tert-butyl alcohol, which dehydrates in situ).[3][6] The electron-rich hydroquinone ring then acts as a nucleophile, attacking the carbocation. The two hydroxyl groups are strongly activating and ortho-, para-directing. Since the para positions are occupied, substitution occurs exclusively at the ortho positions.
Reaction Mechanism Diagram
A diagram illustrating the acid-catalyzed alkylation of hydroquinone.
Caption: Mechanism of the acid-catalyzed alkylation of hydroquinone.
Experimental Protocol: Synthesis via Alkylation with tert-Butyl Alcohol
This protocol is adapted from established procedures for alkylating hydroquinone.[6]
Materials:
-
Hydroquinone (1.0 eq)
-
tert-Butyl alcohol (1.5 eq)
-
Sulfuric acid (70% aqueous solution)
-
Sodium bicarbonate solution (5%)
-
Deionized water
-
Toluene or Hexane (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, disperse hydroquinone (1.0 eq) in a 70% sulfuric acid solution. The typical ratio is approximately 15-20 parts by weight of acid solution to 1 part hydroquinone.
-
Cool the stirred suspension to 15-20°C using an ice bath.
-
Slowly add tert-butyl alcohol (1.5 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.[6] The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the crude product cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Perform a final wash with a cold 5% sodium bicarbonate solution to neutralize any residual acid, followed by another wash with deionized water.
-
Dry the white crystalline product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene or a hexane/ethyl acetate mixture.
Process Parameters and Optimization
The yield and selectivity of the alkylation are highly dependent on several parameters. Controlling these variables is key to maximizing the yield of the desired mono-alkylated product while minimizing di-alkylation and byproduct formation.
| Parameter | Typical Range | Effect on Reaction & Causality |
| Catalyst | H₂SO₄, H₃PO₄ | Stronger acids like H₂SO₄ promote faster reaction rates but can also lead to more side reactions and charring if the temperature is not controlled. H₃PO₄ is a milder catalyst, often leading to higher selectivity for the mono-alkylated product.[3] |
| Temperature | 15 - 70 °C | Lower temperatures (e.g., 20-40°C) favor mono-alkylation by reducing the overall reactivity of the system. Higher temperatures increase the reaction rate but significantly promote the formation of the di-substituted product.[6] |
| Molar Ratio | 1.1 - 2.0 eq | A slight excess of the alkylating agent is necessary to drive the reaction, but a large excess will dramatically increase the yield of the di-alkylated byproduct. Stepwise addition of hydroquinone to the reaction mixture can improve selectivity for the mono-alkylated product.[3] |
| Solvent | Toluene, Heptane | An inert organic solvent can be used to create a two-phase system, which can help control the reaction rate and improve selectivity. The solvent also aids in product recovery.[3][7] |
Experimental Workflow Diagram
A visual guide to the alkylation synthesis process.
Caption: Experimental workflow for the via direct alkylation.
Alternative Pathway: Friedel-Crafts Acylation and Reduction
An alternative, albeit longer, route involves a two-step process: Friedel-Crafts acylation of hydroquinone with an isobutyryl group, followed by the reduction of the resulting ketone to the isobutyl group. This pathway can offer superior control over regioselectivity and avoids the carbocation rearrangements sometimes seen in direct alkylations.
Rationale and Strategy
The acylation-reduction sequence circumvents the challenges of polyalkylation. The introduction of the first acyl group deactivates the aromatic ring towards further electrophilic substitution, effectively preventing a second acylation. The subsequent reduction step is typically high-yielding and specific to the carbonyl group. A related strategy is the Fries rearrangement, where hydroquinone is first O-acylated, and the resulting ester is then rearranged using a Lewis acid and heat to the C-acylated product, which can provide better yields and control.[4]
Step 1: Friedel-Crafts Acylation
Mechanism: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with isobutyryl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the hydroquinone ring to form 2-isobutyrylhydroquinone.[8][9]
Protocol: (Adapted from related acylations of phenolic compounds[4])
-
Suspend anhydrous AlCl₃ (2.2 eq) in a suitable solvent like dichloromethane or nitrobenzene under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0-5°C.
-
In a separate flask, dissolve hydroquinone (1.0 eq) and isobutyryl chloride (1.1 eq) in the same solvent.
-
Add the hydroquinone/acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the low temperature.
-
After addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-isobutyrylhydroquinone.
Step 2: Clemmensen Reduction
Mechanism: The Clemmensen reduction is ideal for converting aryl ketones to alkanes under acidic conditions, which are compatible with the phenolic hydroxyl groups. The reaction uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
Protocol: (General procedure)
-
Prepare amalgamated zinc by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, add the crude 2-isobutyrylhydroquinone (1.0 eq), amalgamated zinc (excess), concentrated HCl, and a co-solvent like toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of HCl may be required during the reaction.
-
After cooling, decant the liquid from the remaining zinc.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify by column chromatography or recrystallization.
Comparative Analysis of Synthetic Routes
| Feature | Direct Alkylation | Acylation-Reduction |
| Number of Steps | 1 | 2 |
| Regiocontrol | Moderate; risk of di-substitution. | Excellent; deactivation by the acyl group prevents polysubstitution. |
| Reagent Hazards | Corrosive strong acids (H₂SO₄). | Moisture-sensitive and corrosive AlCl₃; toxic mercury salts for Clemmensen reduction. |
| Atom Economy | High | Lower due to the addition and subsequent removal of the carbonyl oxygen. |
| Typical Yields | Moderate to good, but depends heavily on conditions. | Good to excellent over two steps. |
| Scalability | High; well-suited for industrial production. | More complex for large-scale operations due to multiple steps and hazardous reagents. |
Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for its intended application.
-
Purification: The primary method for purifying the solid product is recrystallization , often from a nonpolar solvent like toluene or hexane, sometimes with a more polar co-solvent like ethyl acetate. For removing closely related impurities or colored oxidation byproducts, column chromatography on silica gel is highly effective.
-
Characterization: The identity and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic signals for the isobutyl group, the aromatic protons, and the hydroxyl protons.
-
Infrared (IR) Spectroscopy: Will show a broad O-H stretching band for the hydroxyl groups and characteristic C-H and aromatic C=C stretching bands.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (166.22 g/mol ).[1]
-
Conclusion
The can be effectively achieved through two primary pathways. Direct electrophilic alkylation of hydroquinone is an atom-economical, single-step process that is well-suited for large-scale production, though it requires careful control of reaction conditions to ensure high selectivity for the mono-substituted product. The two-step acylation-reduction route, while more complex, offers superior control over regioselectivity, often resulting in higher purity of the desired isomer before final purification. The choice of method will depend on the specific requirements of the application, including scale, purity standards, and available resources. Future research may focus on developing greener catalytic systems, such as using solid acid catalysts or deep eutectic solvents, to improve the environmental footprint and reusability of the synthetic process.[10]
References
- Chenicek, J. A. (1958). Alkylation of hydroquinone. U.S. Patent 2,832,808.
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Zhang, J., & Wang, S. (2010). Study on process of selective synthesis of 2-tert-butylhydroquinone. ResearchGate. [Link]
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The Science Snail. (2018). Synthesis of isobutylbenzene from benzene. Retrieved from [Link]
- Wang, J., et al. (2013). Preparation method for co-production of TBHQ (tertiary butylhydroquinone) and butylated hydroxyanisole. CN Patent 103044209B.
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-tert-butyl-4-hydroxyanisole. Retrieved from [Link]
- Cook, C. D., & Woodworth, R. C. (1953). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Journal of the American Chemical Society, 75(24), 6242–6244.
- Samant, S. D., et al. (2009). Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. U.S. Patent Application US20090312582A1.
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Majumdar, S., & Panda, G. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(59), 34509-34551. National Center for Biotechnology Information. [Link]
- Samant, S. D., et al. (2009). Improvement in synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. CN Patent 101583586B.
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Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics by Science.gov. Retrieved from [Link]
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Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
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NROChemistry. (2021). Reimer-Tiemann Reaction. YouTube. [Link]
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Scilit. (n.d.). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30349, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93144, 2-Isobutylphenol. Retrieved from [Link]
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Su, S., et al. (2017). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 7(58), 36585-36591. Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2018). Synthesis of 2,5-bis(2-benzothiazolyl)hydroquinone (compound 4). ResearchGate. [Link]
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2-isobutylbenzene-1,4-diol chemical properties.
An In-depth Technical Guide to the Chemical Properties of 2-isobutylbenzene-1,4-diol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, potential synthesis, and predicted characteristics of this compound (CAS No. 4197-78-8). Given the limited direct experimental data available in peer-reviewed literature for this specific molecule, this document employs a comparative approach, leveraging the well-documented properties of its close structural isomer, 2-tert-butylbenzene-1,4-diol (tert-Butylhydroquinone, TBHQ), and foundational principles of organic chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering a robust predictive framework to stimulate and inform future experimental investigation into this promising antioxidant candidate.
Introduction and Structural Analysis
This compound is an aromatic organic compound belonging to the hydroquinone family. Its structure features a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and an isobutyl group at position 2. While possessing the same molecular formula (C₁₀H₁₄O₂) and molecular weight (166.22 g/mol ) as the widely used antioxidant TBHQ, the structural difference—an isobutyl versus a tert-butyl group—has significant implications for its physicochemical properties, reactivity, and potential biological interactions.[1][2] This guide will dissect these differences to build a detailed profile of the title compound.
Caption: Comparative structures of this compound and TBHQ.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a molecule are dictated by its structure. By comparing the known data for TBHQ with the limited data for this compound, we can predict its behavior. The primary difference, the isobutyl group, is less sterically hindered but has a similar electron-donating effect compared to the tert-butyl group.
| Property | This compound (Predicted/Known) | 2-tert-butylbenzene-1,4-diol (TBHQ) | Rationale for Prediction |
| CAS Number | 4197-78-8 | 1948-33-0 | - |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | - |
| Molecular Weight | 166.22 g/mol [1] | 166.22 g/mol [2] | - |
| Appearance | Predicted: White to off-white crystalline solid | Tan powder[2] | Similar to other hydroquinones. |
| Melting Point | Predicted: < 127 °C | 127-129 °C[2] | The less compact, more flexible isobutyl group may disrupt crystal lattice packing compared to the bulky, symmetrical tert-butyl group, likely resulting in a lower melting point. |
| Boiling Point | Predicted: ~270 °C | 273 °C[2] | Boiling points for isomers of this size are often similar; minor differences would be expected. |
| Solubility in Water | Predicted: Slightly soluble | Slightly soluble[2] | The dominant hydroquinone moiety and similar overall polarity suggest comparable slight solubility in water. |
| LogP | Predicted: ~2.5 - 3.0 | 2.39 (Experimental) | The isobutyl group is slightly less lipophilic than the tert-butyl group, but the overall lipophilicity will be in a similar range. |
| Hydrogen Bond Donor Count | 2[1] | 2 | Two hydroxyl groups. |
| Hydrogen Bond Acceptor Count | 2[1] | 2 | Two hydroxyl groups. |
Synthesis and Reactivity
Proposed Synthesis Pathway
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Proposed Synthesis
-
Step 1: Friedel-Crafts Acylation.
-
To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add isobutyryl chloride dropwise.
-
Slowly add a solution of 1,4-dimethoxybenzene in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it over ice and hydrochloric acid. Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.
-
-
Step 2: Clemmensen or Wolff-Kishner Reduction.
-
Clemmensen: Reflux the ketone from Step 1 with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner: Heat the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).
-
After completion, work up the reaction mixture to isolate the alkylated product, 1-isobutyl-2,5-dimethoxybenzene. Purify via column chromatography.
-
-
Step 3: Demethylation.
-
Dissolve the product from Step 2 in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C or lower and add a demethylating agent such as boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr) dropwise.
-
Stir the reaction until the demethylation is complete (monitored by TLC).
-
Carefully quench the reaction with water or methanol.
-
Extract the product, purify by recrystallization or column chromatography to obtain pure this compound.
-
Core Reactivity: Antioxidant Mechanism
The defining characteristic of the hydroquinone scaffold is its ability to act as a potent antioxidant. This function stems from the ability of the hydroxyl groups to donate a hydrogen atom to neutralize damaging free radicals, thereby terminating oxidative chain reactions.[4] this compound is expected to be an excellent antioxidant, functioning via the same mechanism as TBHQ.
The process involves two primary steps:
-
Initial Scavenging: The hydroquinone (Ar(OH)₂) donates a hydrogen atom to a free radical (R•), forming a relatively stable semiquinone radical (Ar(OH)O•) and a neutralized species (RH).
-
Further Reaction: The semiquinone radical can then either donate its second hydrogen atom to another radical or undergo disproportionation to form the corresponding quinone and regenerate a hydroquinone molecule.
Caption: Free-radical scavenging mechanism of this compound.
The electron-donating nature of the isobutyl group enhances the stability of the resulting semiquinone radical, making the initial hydrogen donation more favorable and thus potentiating its antioxidant activity.
Oxidation to Benzoquinone
A characteristic reaction of hydroquinones is their oxidation to the corresponding 1,4-benzoquinones. This can be achieved using a variety of mild oxidizing agents, such as potassium dichromate in acidic conditions.[5] This reaction is fundamental to the redox chemistry of this class of compounds and is a key transformation to consider in its application and stability profile. The expected product would be 2-isobutyl-1,4-benzoquinone.
Predicted Spectroscopic Profile
While experimental spectra are not publicly available, a reliable prediction of the key features can be made based on the molecular structure. This is invaluable for compound identification and characterization in a research setting.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~6.5-7.0 ppm), likely appearing as a doublet, a singlet, and a doublet of doublets due to the substitution pattern. Hydroxyl Protons: Two broad singlets (variable shift, ~4-6 ppm), which will exchange with D₂O. Isobutyl Protons: A doublet (~2.5 ppm, -CH₂-), a multiplet (~1.8 ppm, -CH-), and a doublet (~0.9 ppm, 2x -CH₃). |
| ¹³C NMR | Aromatic Carbons: Six distinct signals in the aromatic region (~115-150 ppm). Two signals will be shifted significantly downfield due to attachment to the oxygen atoms. Isobutyl Carbons: Three signals in the aliphatic region (~20-40 ppm) corresponding to the -CH₂-, -CH-, and -CH₃ carbons. |
| IR Spectroscopy | O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹ characteristic of the hydroxyl groups. C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹. C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹. C=C (Aromatic) Stretch: Medium intensity peaks in the 1500-1600 cm⁻¹ region. |
Potential Applications and Research Directions
The structural similarity to TBHQ and the robust antioxidant potential predicted by its hydroquinone core suggest several key application areas for investigation.
-
Preservative and Antioxidant: this compound could serve as a highly effective antioxidant in foods, cosmetics, and industrial products like oils and plastics to prevent oxidative degradation.[2][4] Its potentially different solubility and partitioning behavior due to the isobutyl group might offer advantages over TBHQ in specific formulations.
-
Pharmaceutical Intermediate: The isobutylbenzene moiety is a key structural feature in the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[6][7] The functionalized hydroquinone ring of this compound makes it an attractive starting material or intermediate for the synthesis of novel drug candidates, combining the known pharmacophore of ibuprofen with the redox properties of hydroquinone.
-
Polymer Chemistry: Like other diols, it could be investigated as a monomer or cross-linking agent in the synthesis of polyesters and polyurethanes, potentially imparting antioxidant properties directly into the polymer backbone.[8]
Safety and Toxicology (Inferred)
No specific toxicological data for this compound is available. However, based on related compounds, a preliminary hazard assessment can be inferred.
-
Analogy to TBHQ: TBHQ is considered safe for consumption at low levels but can be associated with toxicity at very high doses.[9] Similar dose-dependent effects would be expected for the isobutyl isomer.
-
Analogy to Hydroquinone: Hydroquinone itself can be a skin irritant and sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.
-
GHS Classification (Predicted): It would likely carry warnings similar to other alkylated hydroquinones, including potential for skin/eye irritation and harm if swallowed in large quantities. All new compounds require rigorous toxicological evaluation before any commercial application.
Conclusion
This compound represents an intriguing, yet under-investigated, chemical entity. This guide establishes a strong theoretical and predictive foundation for its properties based on fundamental chemical principles and comparative analysis with its well-known isomer, TBHQ. Its predicted potent antioxidant activity, coupled with its structural relationship to pharmacologically relevant motifs, makes it a compelling target for future research. The proposed synthesis pathways and predicted spectroscopic data herein provide a clear roadmap for researchers to begin experimental validation and unlock the potential of this versatile molecule in materials science, food chemistry, and drug development.
References
- Guidechem. (n.d.). What are the applications and chemical properties of 2-Butene-1,4-diol?
- PubChem. (n.d.). 2-Butyne-1,4-diol | C4H6O2. National Center for Biotechnology Information.
- Guidechem. (n.d.). This compound 4197-78-8 wiki.
- ChemicalBook. (2023, October 17). The synthesis method of 2-Butene-1,4-diol.
- Wikipedia. (n.d.). tert-Butylhydroquinone.
- Wikipedia. (n.d.). Isobutylbenzene.
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A Spectroscopic Guide to 2-Isobutylbenzene-1,4-diol: Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-isobutylbenzene-1,4-diol. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages a data-driven approach by analyzing structurally analogous compounds—2-tert-butylhydroquinone (TBHQ), isobutylbenzene, and hydroquinone—to predict and interpret the expected spectroscopic signatures. This guide is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and antioxidant research, enabling them to identify, characterize, and assess the purity of this compound and related hydroquinone derivatives.
Introduction: The Significance of this compound
This compound, a member of the hydroquinone family, is a molecule of significant interest due to the well-established antioxidant properties of its structural class. Hydroquinones are known to act as potent radical scavengers, a characteristic attributed to the facile donation of a hydrogen atom from their hydroxyl groups to form stable phenoxyl radicals. The nature and position of substituents on the benzene ring can modulate this antioxidant activity, as well as influence other physicochemical properties such as solubility and bioavailability. The isobutyl group in this compound introduces a non-polar, sterically bulky moiety that is expected to impact its biological activity and physical characteristics compared to its parent compound, hydroquinone.
Accurate and unambiguous characterization of this compound is paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure and assessing the purity of this compound. This guide will delve into the predicted spectroscopic data for this compound, providing a detailed analysis based on the established spectral features of its analogs.
Molecular Structure and Predicted Spectroscopic Correlations
The molecular structure of this compound is the foundation for predicting its spectroscopic behavior. The key structural features include a 1,4-disubstituted benzene ring with two hydroxyl groups (a hydroquinone core) and an isobutyl substituent at the 2-position.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the isobutyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic H (H-3, H-5, H-6) | 6.5 - 7.0 | m | 3H | The exact shifts and coupling patterns will depend on the electronic effects of the substituents. |
| Hydroxyl OH (2x) | 8.0 - 9.5 | br s | 2H | Chemical shift can be variable and dependent on concentration and solvent. |
| Isobutyl CH | ~1.8 - 2.0 | m | 1H | Expected to be a multiplet due to coupling with the adjacent CH₂ and two CH₃ groups. |
| Isobutyl CH₂ | ~2.4 - 2.6 | d | 2H | Coupled to the isobutyl CH proton. |
| Isobutyl CH₃ (2x) | ~0.8 - 1.0 | d | 6H | Doublet due to coupling with the isobutyl CH proton. |
Rationale for Predictions:
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the weakly electron-donating isobutyl group. Data from hydroquinone and isobutylbenzene suggest a range of 6.5-7.5 ppm for these protons[1][2].
-
Hydroxyl Protons: In DMSO-d₆, phenolic hydroxyl protons typically appear as broad singlets at a downfield chemical shift, as seen in hydroquinone spectra[1].
-
Isobutyl Group Protons: The signals for the isobutyl group are predicted based on the known spectrum of isobutylbenzene, with slight shifts anticipated due to the presence of the hydroxyl groups on the ring[2]. The characteristic doublet for the six equivalent methyl protons and the multiplet for the methine proton are key identifiers.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-OH (C-1, C-4) | 145 - 155 | Downfield shift due to the electronegative oxygen atom. |
| Aromatic C-isobutyl (C-2) | 125 - 135 | Substituted aromatic carbon. |
| Aromatic C-H (C-3, C-5, C-6) | 115 - 125 | Shielded by the electron-donating groups. |
| Isobutyl CH | ~30 - 35 | |
| Isobutyl CH₂ | ~45 - 50 | |
| Isobutyl CH₃ (2x) | ~20 - 25 |
Rationale for Predictions:
-
Aromatic Carbons: The chemical shifts are estimated based on data for hydroquinone and isobutylbenzene[3][4]. The carbons bearing the hydroxyl groups will be the most downfield among the aromatic signals.
-
Isobutyl Group Carbons: The chemical shifts are predicted to be similar to those observed in isobutylbenzene[4].
Figure 2. General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, and C=C bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad | Characteristic of hydrogen-bonded hydroxyl groups. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong | From the isobutyl group. |
| C=C stretch (aromatic) | 1500 - 1600 | Medium | |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
Rationale for Predictions:
-
O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl groups and is a key feature in the IR spectra of phenols like hydroquinone[5][6].
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isobutyl group (below 3000 cm⁻¹)[7][8].
-
Aromatic C=C Stretches: Multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 166, corresponding to the molecular weight of C₁₀H₁₄O₂.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃): A fragment at m/z = 151.
-
Loss of a propyl group (-C₃H₇): A significant fragment at m/z = 123, resulting from benzylic cleavage, which is a common fragmentation pathway for alkylbenzenes.
-
Fragments characteristic of the hydroquinone core: Peaks corresponding to the hydroquinone cation radical (m/z = 110) may also be observed.
-
Rationale for Predictions:
-
The predicted molecular ion is based on the compound's molecular formula[3].
-
The fragmentation pattern is predicted by considering the established fragmentation of isobutylbenzene, which readily undergoes benzylic cleavage, and the fragmentation of hydroquinone[9][10][11][12][13][14]. The isobutyl side chain is expected to be the primary site of initial fragmentation.
Figure 3. Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Acquisition of a ¹H NMR Spectrum
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Add a small drop of TMS to the solution using a clean pipette. d. Securely cap the vial and vortex until the sample is completely dissolved. e. Transfer the solution to a clean NMR tube using a Pasteur pipette.
-
Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Tune and match the probe for the ¹H frequency. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio. d. Set the relaxation delay to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Apply a baseline correction. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate all the peaks in the spectrum. f. Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure of this compound.
Self-Validation:
-
The TMS signal at 0.00 ppm serves as an internal reference for chemical shift calibration.
-
The integration of the peaks should correspond to the number of protons in each environment, providing an internal check on the purity and structure.
-
The characteristic splitting patterns (e.g., the doublet for the isobutyl methyl groups) must be observed as predicted.
Conclusion
This technical guide provides a detailed, data-driven prediction of the spectroscopic characteristics of this compound. By leveraging the known spectral data of its structural analogs, researchers can confidently identify and characterize this compound using standard spectroscopic techniques. The provided experimental protocol for ¹H NMR acquisition offers a robust method for obtaining high-quality data for structural verification and purity assessment. This guide serves as a foundational resource for scientists and professionals working with this compound, facilitating its further investigation and application in various scientific disciplines.
References
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Human Metabolome Database. (n.d.). Hydroquinone ¹³C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]
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Alichem. (n.d.). 538-93-2 Isobutylbenzene C10H14, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
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SpectraBase. (n.d.). Hydroquinone. Retrieved from [Link]
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PubChem. (n.d.). Isobutylbenzene. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectrum of: Hydroquinone (a), Hydroquinone protected (b), Stearic acid (c), SA-hydroquinone ester protected (d), SA-hydroquinone ester deprotected (e). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Hydroquinone. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectrum for hydroquinone + ethylene. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR experimental chemical shifts for hydroquinone skeleton. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-nMr spectrum of hydroquinone and sPHD-based poly(ether sulfone). Retrieved from [Link]
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NIST. (n.d.). Hydroquinone IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). Hydroquinone Mass Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. Retrieved from [Link]
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Introduction: The Imperative for Structural Verification
An In-depth Technical Guide to the NMR Analysis of 2-isobutylbenzene-1,4-diol
In the realm of drug discovery and materials science, the unequivocal structural confirmation of novel or synthesized compounds is paramount. This compound, a substituted hydroquinone, presents a unique analytical challenge due to its combination of an aromatic core, flexible alkyl chain, and labile hydroxyl protons. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for its characterization, providing granular insights into atomic connectivity and molecular architecture.
This guide eschews a rudimentary step-by-step format. Instead, it offers a holistic analytical strategy, mirroring the thought process of a seasoned spectroscopist. We will dissect the molecule's spectral features, rationalize experimental choices, and build a self-validating analytical workflow that progresses from foundational one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques for unambiguous structural elucidation.
Molecular Architecture and Atom Numbering
A logical and consistent numbering system is the foundation of spectral assignment. The structure of this compound is presented below, with each unique carbon and proton environment systematically labeled. This convention will be used throughout the guide.
Caption: Structure of this compound with atom numbering.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental dataset for structural analysis. A successful outcome hinges on meticulous sample preparation and a clear understanding of the expected spectral patterns.
Expertise in Action: The Critical Choice of Solvent
For molecules containing exchangeable protons, such as the hydroxyl groups in this compound, solvent selection is not a trivial detail; it is a critical experimental parameter that dictates the quality of the data.
-
Aprotic, Non-Hydrogen Bonding Solvents (e.g., CDCl₃): In chloroform-d, the hydroxyl protons (1-OH, 4-OH) undergo rapid chemical exchange. This often leads to broad, poorly resolved signals that may not couple to neighboring protons. In some cases, they can exchange with residual water, potentially disappearing from the spectrum entirely.
-
Aprotic, Hydrogen-Bonding Solvents (e.g., DMSO-d₆): Dimethyl sulfoxide-d₆ is the preferred choice for this class of compound. It acts as a hydrogen bond acceptor, which significantly slows the exchange rate of the phenolic protons.[1][2] This results in sharper, more distinct signals for the -OH groups, allowing for their definitive observation and assignment. The choice of solvent can significantly impact the chemical shifts of these phenolic compounds.[3][4]
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.
Anticipating the Spectrum: ¹H NMR Predictions
Based on the molecular structure and data from analogous compounds like isobutylbenzene and substituted hydroquinones, we can predict the ¹H NMR spectrum.[5][6]
-
Aromatic Region (δ 6.5-7.0 ppm): Three protons (H3, H5, H6) are attached to the benzene ring. Due to the electron-donating effects of the hydroxyl and alkyl groups, these will be shielded relative to benzene (δ 7.3 ppm). We expect a complex splitting pattern due to ortho and meta coupling.
-
Hydroxyl Protons (δ 8.0-9.5 ppm in DMSO-d₆): The two phenolic protons (1-OH, 4-OH) will appear as singlets (or broad singlets) significantly downfield due to hydrogen bonding with the solvent.[7]
-
Isobutyl Group (δ 0.8-2.5 ppm): This group gives rise to three distinct signals:
-
H9/H10 (Methyl): A doublet, integrating to 6H, due to coupling with H8.
-
H8 (Methine): A multiplet (nonet), integrating to 1H, due to coupling with the six methyl protons and the two methylene protons.
-
H7 (Methylene): A doublet, integrating to 2H, due to coupling with H8. This is the benzylic position and will be the most downfield signal of the isobutyl group.
-
Data Summary: Predicted ¹H and ¹³C NMR Assignments
The following tables summarize the predicted chemical shifts and multiplicities for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H9 / H10 | ~ 0.85 | Doublet (d) | 6H | ~ 6.7 |
| H8 | ~ 1.80 | Multiplet (m) | 1H | - |
| H7 | ~ 2.40 | Doublet (d) | 2H | ~ 7.2 |
| H3, H5, H6 | 6.50 - 6.70 | Multiplets (m) | 3H | - |
| 1-OH, 4-OH | 8.50 - 9.50 | Broad Singlet (br s) | 2H | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Label | Predicted δ (ppm) | Notes |
|---|---|---|
| C9 / C10 | ~ 22.5 | Methyl carbons |
| C8 | ~ 29.5 | Methine carbon |
| C7 | ~ 44.0 | Benzylic methylene carbon |
| C3, C5, C6 | 113.0 - 118.0 | Aromatic CH |
| C2 | ~ 128.0 | Quaternary aromatic C (ipso-isobutyl) |
| C1, C4 | 148.0 - 152.0 | Quaternary aromatic C (ipso-hydroxyl) |
Note: Predicted values are estimates based on data for isobutylbenzene and various substituted hydroquinones.[8][9]
Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, overlapping signals in the aromatic region and the need to definitively link the isobutyl group to the hydroquinone core necessitate the use of 2D NMR.[10][11] These experiments reveal through-bond correlations, providing an irrefutable map of the molecular structure.
The Strategic Workflow for Structural Validation
A logical progression of 2D experiments ensures a comprehensive and self-validating analysis.
Caption: A strategic workflow for the complete NMR analysis of a small molecule.
Protocol 2: 2D NMR Data Acquisition
-
Shimming: Ensure the magnetic field homogeneity is optimized on the prepared sample.
-
¹H Spectrum: Acquire a high-quality 1D ¹H spectrum to determine spectral width and pulse calibration.
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal scalar-coupled protons, invaluable for tracing the isobutyl spin system and resolving couplings in the aromatic region.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC experiment. This spectrum correlates each proton signal with the carbon to which it is directly attached, providing definitive C-H assignments.[10][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment, optimized for 2-3 bond correlations (typically J = 8 Hz). This is the keystone experiment for connecting molecular fragments.[13][15][16]
Interpreting the 2D Data: Assembling the Puzzle
-
COSY: Will show a clear correlation path: H9/H10 ↔ H8 ↔ H7 . It will also show correlations between the aromatic protons (e.g., H5 ↔ H6).
-
HSQC: Will produce cross-peaks connecting the proton signals to their corresponding carbon signals as listed in Tables 1 and 2 (e.g., δ(H7) with δ(C7), δ(H8) with δ(C8), etc.).
-
HMBC: Provides the most critical long-range connectivity information, confirming the overall structure.
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crystal structure of 2-isobutylbenzene-1,4-diol
An In-Depth Technical Guide to the Crystal Structure Determination of 2-Isobutylbenzene-1,4-diol
Abstract
Introduction: The Significance of this compound
This compound belongs to the hydroquinone family, a class of compounds known for their antioxidant properties and prevalence in various biological systems and industrial applications. The introduction of an isobutyl group to the hydroquinone moiety modifies its lipophilicity and steric profile, which can significantly influence its chemical reactivity, biological activity, and solid-state properties. In the context of drug development, understanding the three-dimensional structure of this molecule is paramount. A crystal structure provides unequivocal proof of its chemical identity, reveals its preferred conformation, and, most importantly, elucidates the intricate network of intermolecular interactions that govern its packing in the solid state. This information is critical for polymorphism screening, formulation development, and understanding potential interactions with biological targets.
This guide will provide a detailed roadmap for elucidating the crystal structure of this compound, thereby enabling a deeper understanding of its structure-property relationships.
Synthesis and Crystallization: From Powder to Single Crystal
The first and often most challenging step in crystal structure determination is obtaining a high-quality single crystal suitable for X-ray diffraction.[1] This requires a pure sample and a carefully controlled crystallization process.
Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of hydroquinone. A similar procedure has been reported for the synthesis of 2-tert-butylhydroquinone.[2]
Protocol 1: Synthesis of this compound
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve hydroquinone (1 equivalent) in a suitable solvent such as toluene.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as phosphoric acid (H₃PO₄).[2] The acid protonates the alkene (isobutylene) or alcohol (isobutanol), generating a carbocation electrophile.
-
Alkylation : Slowly add isobutylene gas or isobutanol (1.1 equivalents) to the stirred solution at a controlled temperature (e.g., 80-100 °C). The electron-rich hydroquinone ring will attack the carbocation, leading to the formation of the alkylated product.
-
Work-up : After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Wash the organic layer with water and brine to remove the catalyst and any water-soluble byproducts.
-
Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain pure this compound.
Crystallization Methodologies
Growing single crystals is often described as an art, but a systematic approach can significantly increase the chances of success. The key is to allow the molecules to self-assemble slowly into a well-ordered lattice.[1]
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Method | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial.[1] | The choice of solvent is critical. The ideal solvent should have a moderate boiling point and dissolve the compound reasonably well. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[3] | The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization. |
| Antisolvent Crystallization | An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate.[3] | The rate of addition of the anti-solvent is crucial; a very slow rate is required for the growth of single crystals rather than an amorphous powder. |
The choice of solvent is paramount. A preliminary screening of the solubility of this compound in various common solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) is recommended.[1]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.[4][5]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection
Protocol 2: SC-XRD Data Collection
-
Crystal Selection and Mounting : Under a microscope, select a well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.4 mm in its largest dimensions.[6] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Instrument Setup : Place the mounted crystal on the diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and a low-temperature device (e.g., a cryojet) to cool the crystal (usually to 100 K) to minimize thermal vibrations and radiation damage.[7]
-
Unit Cell Determination : Collect a few initial frames to locate the diffraction spots. The positions of these spots are used by the software to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation matrix.[8]
-
Data Collection Strategy : Based on the determined unit cell and Bravais lattice, the software will calculate an optimal strategy for collecting a complete dataset. This involves a series of scans through different crystal orientations (e.g., omega and phi scans) to measure the intensities of a large number of unique reflections.[6][8]
-
Data Integration and Scaling : After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like background noise, Lorentz-polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.[9]
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography: the intensities of the diffracted X-rays are measured, but their phases are lost. Solving the structure involves finding these phases.
-
Structure Solution : For small molecules like this compound, direct methods or intrinsic phasing, as implemented in programs like SHELXT, are typically used to solve the phase problem and generate an initial electron density map.[10] This map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement : The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, commonly with the program SHELXL.[11][12] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]
The quality of the final refined structure is assessed by several factors, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄O₂ |
| Formula Weight | 166.22 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | (To be determined) |
| Space Group | (To be determined) |
| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
| Final R indices [I>2σ(I)] | R1 = ?, wR2 = ? |
| Goodness-of-fit on F² | ? |
Structural Analysis: Unveiling Molecular and Supramolecular Features
Once the structure is solved and refined, a detailed analysis can be performed to understand its chemical and physical properties.
Molecular Geometry
The refined structure will provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data confirms the covalent structure and reveals the molecule's preferred conformation in the solid state. Key aspects to analyze include the planarity of the benzene ring and the orientation of the isobutyl group and the hydroxyl protons.
Intermolecular Interactions and Hirshfeld Surface Analysis
The packing of molecules in a crystal is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting material properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[13][14]
Caption: Conceptual diagram of a Hirshfeld surface enclosing a molecule.
A Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all its neighbors.[15] By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.[16]
-
d_norm Surface : Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.[16]
-
Fingerprint Plots : These 2D histograms summarize all intermolecular contacts, providing a quantitative breakdown of the contribution of different interaction types (e.g., O···H, H···H, C···H) to the overall crystal packing.[13][15]
For this compound, strong O-H···O hydrogen bonds between the hydroxyl groups are expected to be a dominant feature, likely forming chains or networks that define the crystal packing. Weaker C-H···O and C-H···π interactions may also play a significant role.
Conclusion
This technical guide has presented a comprehensive, step-by-step methodology for determining and analyzing the . By following the outlined protocols for synthesis, crystallization, single-crystal X-ray diffraction, and structural analysis, researchers can obtain a high-fidelity three-dimensional model of this molecule. The resulting structural information, particularly the insights into intermolecular interactions gained from techniques like Hirshfeld surface analysis, is invaluable for professionals in chemistry and drug development, providing a solid foundation for understanding and manipulating the solid-state properties of this important hydroquinone derivative.
References
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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ResearchGate. (n.d.). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(6), 736-742. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 22, 2026, from [Link]
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Oreate AI Blog. (2026, January 19). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (15), 2009-2011. [Link]
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Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
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EPFL. (n.d.). Crystallization of small molecules. Retrieved January 22, 2026, from [Link]
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University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 22, 2026, from [Link]
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MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved January 22, 2026, from [Link]
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Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
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YouTube. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
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ResearchGate. (n.d.). Study on process of selective synthesis of 2-tert-butylhydroquinone. Retrieved January 22, 2026, from [Link]
- Google Sites. (n.d.).
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The Solubility of 2-Isobutylbenzene-1,4-diol in Organic Solvents: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's formulation, bioavailability, and overall efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 2-isobutylbenzene-1,4-diol (also known as isobutylhydroquinone), a substituted hydroquinone with potential applications stemming from its antioxidant and bioactive properties.
While specific experimental solubility data for this compound is not extensively published, this guide will synthesize foundational chemical principles, predictive analytics based on its structure, and comparative data from analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its handling and application. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the practical implications for pharmaceutical formulation.
Physicochemical Profile of this compound
The solubility of a molecule is intrinsically linked to its structural and electronic properties. This compound is an aromatic diol with a molecular structure that features both hydrophilic and lipophilic regions, creating a nuanced solubility profile.
The molecule consists of a polar hydroquinone head (the benzene ring with two hydroxyl groups) capable of forming strong hydrogen bonds, and a non-polar isobutyl tail that contributes to its lipophilicity. The interplay between these two features dictates its affinity for various solvents.
Key computed physicochemical parameters are summarized below, providing a quantitative basis for predicting solubility behavior.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[2] |
| Molecular Weight | 166.22 g/mol | PubChem[2] |
| Hydrogen Bond Donors | 2 | Guidechem[1] |
| Hydrogen Bond Acceptors | 2 | Guidechem[1] |
| Topological Polar Surface Area | 40.5 Ų | Guidechem[1] |
| Computed XLogP3 | 2.2 | PubChem[2] |
The presence of two hydrogen bond donors and acceptors on the hydroquinone ring suggests a strong potential for interaction with polar, protic solvents.[1][2] However, the computed XLogP3 value of 2.2 indicates a significant degree of lipophilicity, suggesting that the compound will also exhibit considerable solubility in less polar organic solvents.[2] This value is higher than that of its parent compound, hydroquinone, due to the addition of the four-carbon isobutyl group, predicting a comparatively lower water solubility and higher solubility in non-polar environments.
Theoretical Principles and Solubility Predictions
The principle of "like dissolves like" is the cornerstone of solubility prediction. The dual nature of this compound—possessing both a polar aromatic diol system and a non-polar alkyl group—governs its solubility across a spectrum of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The two hydroxyl groups of this compound will readily engage in hydrogen bonding with alcohol solvents, leading to high solubility.[3] The parent compound, hydroquinone, is highly soluble in ethanol (46.4 g/100 g at 30 °C) and methanol.[4][5] The structurally similar tert-butylhydroquinone (TBHQ) is also highly soluble in ethanol.[6] Therefore, This compound is predicted to be highly soluble in polar protic solvents like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. The carbonyl oxygen in acetone and ethyl acetate will interact favorably with the hydroxyl protons of the diol. Hydroquinone shows good solubility in acetone (28.4 g/100 g at 30 °C).[4] TBHQ is also reported to be highly soluble in acetone and ethyl acetate.[6] Consequently, This compound is expected to exhibit good to high solubility in polar aprotic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot form hydrogen bonds. The primary interaction will be van der Waals forces with the isobutyl group and the benzene ring. While the isobutyl group enhances lipophilicity, the highly polar diol functionality will strongly disfavor dissolution in such non-polar environments. Hydroquinone is only slightly soluble in benzene (0.06 g/100 g at 30 °C).[4] Therefore, this compound is predicted to have low to negligible solubility in non-polar aliphatic and aromatic hydrocarbon solvents.
The relationship between the molecular structure and solvent affinity is visualized in the diagram below.
Caption: Solute-solvent affinity based on molecular structure.
Comparative Solubility Data
To provide a semi-quantitative context, the table below presents solubility data for hydroquinone (the parent compound) and tert-butylhydroquinone (a structural isomer). This data serves as a valuable benchmark for estimating the solubility of this compound.
| Compound | Solvent | Solubility ( g/100g solvent) | Temperature (°C) | Source |
| Hydroquinone | Ethanol | 46.4 | 30 | Sciencemadness Wiki[4] |
| Acetone | 28.4 | 30 | Sciencemadness Wiki[4] | |
| Benzene | 0.06 | 30 | Sciencemadness Wiki[4] | |
| Water | 7.2 g/100mL | 25 | Sciencemadness Wiki[4] | |
| tert-Butylhydroquinone | Ethanol | High (>100) | 25 | Sigma-Aldrich |
| Ethyl Acetate | High (>100) | 25 | Sigma-Aldrich | |
| Acetone | High (>100) | 25 | Sigma-Aldrich | |
| Water | Low (~1) | 25 | Sigma-Aldrich |
Given that this compound shares the same molecular formula and weight as TBHQ, but with a different alkyl group configuration, its solubility is expected to be very similar. It will likely be highly soluble in common polar organic solvents and sparingly soluble in water.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For definitive solubility data, experimental measurement is essential. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.
Causality Behind Experimental Choices:
-
Equilibrium: The protocol requires shaking for an extended period (e.g., 24-48 hours) to ensure that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining a true thermodynamic solubility value, rather than a kinetic one which can be misleading.
-
Excess Solute: Starting with an excess of the solid compound is necessary to guarantee that the final solution is truly saturated. The presence of visible solid material at the end of the equilibration period is a key indicator of saturation.
-
Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a calibrated, temperature-controlled shaker or water bath is crucial for reproducibility and accuracy.
-
Phase Separation: After equilibration, the solid and liquid phases must be completely separated without altering the temperature or composition of the saturated solution. Centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE) is a robust method. Pre-saturating the filter with the solution can minimize solute loss due to adsorption.
-
Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required for accurate quantification of the solute concentration in the saturated filtrate. A multi-point calibration curve with known standards is essential for this step.
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 10-20 mg) of solid this compound to a glass vial. The presence of undissolved solid should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to the vial.
-
Sealing: Securely cap the vial to prevent solvent evaporation during incubation.
-
Equilibration: Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be consistent.
-
Phase Separation: Following equilibration, allow the vials to stand briefly at the same temperature to let heavy solids settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sampling and Filtration: Carefully remove an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. Discard the initial few drops of filtrate to saturate any binding sites on the filter membrane.
-
Dilution: If necessary, accurately dilute the filtered sample with the mobile phase to fall within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the sample using a validated HPLC-UV method. Calculate the concentration based on the prepared calibration curve.
-
Reporting: Report the final solubility in appropriate units, such as mg/mL or moles/liter (M), ensuring the temperature of the measurement is clearly stated.
Conclusion and Implications for Drug Development
Understanding the solubility of this compound is a foundational step for its advancement in any pharmaceutical context. Based on its molecular structure and comparative data, it is predicted to be highly soluble in polar organic solvents such as alcohols and ketones, while exhibiting poor solubility in water and non-polar hydrocarbons. This profile is highly advantageous for various stages of drug development:
-
Synthesis and Purification: The high solubility in solvents like acetone, ethyl acetate, and ethanol facilitates reaction chemistry and allows for effective purification via crystallization by using a non-polar anti-solvent.
-
Formulation: For topical or oral formulations, its solubility in pharmaceutically acceptable solvents will be a key parameter. Its lipophilic nature (XLogP3 = 2.2) suggests good potential for membrane permeability, a desirable trait for drug absorption.
-
In Vitro Screening: Stock solutions for biological assays can be readily prepared in solvents like DMSO or ethanol. However, care must be taken to avoid precipitation when diluting these stock solutions into aqueous assay buffers.
This guide provides a comprehensive theoretical and practical framework for approaching the solubility of this compound. While predictions offer valuable guidance, the definitive data obtained through the rigorous application of the shake-flask method will provide the empirical foundation necessary for confident and successful drug development.
References
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A Technical Guide to the Discovery and Synthesis of Isobutylbenzene
Introduction
Isobutylbenzene (IBB), a colorless aromatic hydrocarbon with the chemical formula C₁₀H₁₄, holds a pivotal position in the landscape of industrial organic chemistry.[1][2] While a simple alkylbenzene in structure, its significance transcends its basic form. It is the primary raw material for the synthesis of one of the world's most crucial non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen.[1][3][4] The journey of isobutylbenzene from a laboratory curiosity to a large-scale industrial commodity is intrinsically linked to the history of pharmaceutical development and the relentless pursuit of more efficient, selective, and sustainable chemical syntheses. This guide provides an in-depth exploration of the history, discovery, and evolving synthetic methodologies for isobutylbenzene, tailored for professionals in chemical research and drug development.
The Historical Context: Early Syntheses and the Friedel-Crafts Reaction
The story of isobutylbenzene's synthesis is rooted in one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877.[5] This reaction, in its two primary forms—alkylation and acylation—provided the initial toolkit for attaching alkyl and acyl groups to aromatic rings.
The Challenge of Direct Alkylation
A logical, yet flawed, initial approach to synthesizing isobutylbenzene is the direct Friedel-Crafts alkylation of benzene using an isobutyl halide (e.g., isobutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method fails to produce the desired product in high yield.[6]
The primary reason for this failure is the inherent nature of the carbocation intermediates involved. The Lewis acid catalyst abstracts the halide, generating a primary carbocation from the isobutyl group. This primary carbocation is highly unstable and rapidly undergoes a hydride shift to form a more stable tertiary carbocation (tert-butyl cation).[6] This rearranged carbocation then acts as the dominant electrophile, leading to sec-butylbenzene and tert-butylbenzene as the major products, not isobutylbenzene.[6] Furthermore, the alkylated product is more reactive than the starting benzene, often leading to undesirable polyalkylation.[6]
A More Controlled Approach: Acylation Followed by Reduction
To circumvent the carbocation rearrangement problem, a two-step approach was developed, which remains a classic and reliable laboratory method for the synthesis of isobutylbenzene.[6]
-
Friedel-Crafts Acylation: Benzene is first reacted with isobutyryl chloride in the presence of aluminum chloride. This acylation reaction proceeds via a stable acylium ion intermediate, which does not undergo rearrangement. The product of this step is isobutyrophenone.[6]
-
Clemmensen or Wolff-Kishner Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene group (CH₂). This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base).[1][6][7] This two-step sequence reliably yields the desired isobutylbenzene.
Experimental Protocol: Laboratory Synthesis of Isobutylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Part A: Friedel-Crafts Acylation - Synthesis of Isobutyrophenone
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). The system is flushed with an inert gas like nitrogen.
-
Reactant Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry solvent such as dichloromethane. The mixture is cooled in an ice bath.
-
Addition of Acylating Agent: Isobutyryl chloride is added dropwise from the dropping funnel to the cooled AlCl₃ suspension with continuous stirring.
-
Addition of Benzene: Benzene is then added dropwise at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours to complete the reaction.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed by rotary evaporation, and the resulting isobutyrophenone can be purified by vacuum distillation.
Part B: Wolff-Kishner Reduction - Synthesis of Isobutylbenzene
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with the isobutyrophenone from Part A, hydrazine hydrate, and a high-boiling solvent like glycerol.[1][7]
-
Base Addition: A strong base, such as potassium hydroxide, is added to the mixture.
-
Reflux: The mixture is heated to reflux (typically 150-200°C) for several hours. During this time, the intermediate hydrazone is formed and then decomposes under the basic conditions to yield isobutylbenzene, nitrogen gas, and water.
-
Isolation: After cooling, the reaction mixture is diluted with water, and the product is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The final product, isobutylbenzene, is purified by distillation.[7]
The Ibuprofen Revolution and the Dawn of Industrial Synthesis
The trajectory of isobutylbenzene's history changed dramatically with the discovery of ibuprofen in 1961 by the Boots Group in the UK.[3] Ibuprofen's remarkable success as an analgesic and anti-inflammatory drug created a massive demand for its key starting material, isobutylbenzene. This demand drove innovation towards more efficient, cost-effective, and scalable industrial production methods.
The Boots Process: A Six-Step Pathway
The original commercial synthesis of ibuprofen, developed by the Boots Company, started with isobutylbenzene and involved a six-step sequence.[3][6] The first step in this process is the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone, the key intermediate.[5][6] This highlights the central role of isobutylbenzene from the very beginning of large-scale ibuprofen manufacturing.
The BHC (Hoechst) Process: A Greener Alternative
In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a more efficient, three-step synthesis for ibuprofen.[3][6] This "greener" process also begins with the Friedel-Crafts acylation of isobutylbenzene, but it utilizes hydrogen fluoride (HF) as both the catalyst and solvent.[3][6] The BHC process boasts a significantly higher atom economy (~80% compared to ~40% for the Boots process) and reduces the amount of waste generated.[6]
Modern Industrial Production of Isobutylbenzene
While the acylation-reduction route is effective, industrial-scale production often favors more direct and continuous processes. The primary modern method for producing isobutylbenzene is the side-chain alkylation of toluene with propylene.[4][8][9][10] This reaction is typically carried out at high temperatures (130-190°C) using an alkali metal catalyst, such as sodium or potassium, often on a support like potassium carbonate.[10][11][12]
This method directly forms the desired carbon-carbon bond on the methyl group of toluene, bypassing the issues associated with direct Friedel-Crafts alkylation of benzene. Significant research has focused on optimizing the catalyst systems to maximize selectivity for isobutylbenzene and minimize the formation of byproducts like n-butylbenzene.[9][10][12]
Comparative Analysis of Synthesis Routes
| Parameter | Friedel-Crafts Alkylation (Direct) | Friedel-Crafts Acylation + Reduction | Side-Chain Alkylation (Industrial) |
| Starting Materials | Benzene, Isobutyl Halide | Benzene, Isobutyryl Chloride | Toluene, Propylene |
| Primary Product | sec-Butylbenzene | Isobutylbenzene | Isobutylbenzene |
| Key Challenge | Carbocation Rearrangement | Two-step process, use of stoichiometric reagents | Catalyst stability, byproduct formation |
| Yield of IBB | Very Low | Good to High | High (with optimized catalyst) |
| Scalability | Poor | Good (Lab-scale) | Excellent (Industrial) |
| Catalyst | AlCl₃ (Lewis Acid) | AlCl₃, Zn(Hg)/HCl or N₂H₄/KOH | Na or K on support (Base) |
Visualizing the Chemistry
Chemical Structure of Isobutylbenzene
Caption: Molecular structure of Isobutylbenzene (C₁₀H₁₄).
The Problematic Direct Friedel-Crafts Alkylation
Caption: Carbocation rearrangement in direct alkylation of benzene.
Industrial Ibuprofen Synthesis Overview
Caption: Comparison of the Boots and BHC industrial ibuprofen syntheses.
Conclusion
The history of isobutylbenzene is a compelling example of how the demands of the pharmaceutical industry can drive significant advancements in chemical synthesis. From its challenging initial synthesis, plagued by the fundamental principles of carbocation stability, to its efficient, large-scale production via side-chain alkylation, the journey of isobutylbenzene mirrors the evolution of industrial organic chemistry. Today, it stands as a testament to the power of chemical innovation, underpinning the production of a medication that provides relief to millions worldwide. The ongoing development of even more sustainable and efficient catalytic systems for its synthesis ensures that the story of isobutylbenzene is far from over.
References
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The Science Snail. (2018, November 10). Synthesis of isobutylbenzene from benzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
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LookChem. (n.d.). Cas 538-93-2, Isobutylbenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Isobutylbenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
- Google Patents. (n.d.). FR2703678A1 - Process for the preparation of isobutylbenzene in the presence of a supported catalyst.
- Google Patents. (n.d.). US4827070A - Process for the production of isobutylbenzene from an isobutenylcyclohexene.
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Al-Qadisiyah Journal for Engineering Sciences. (2025, March 26). Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions. Retrieved from [Link]
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A Technical Guide to the Expanding Therapeutic Potential of Hydroquinone Derivatives
Executive Summary
For decades, hydroquinone has been a cornerstone in various industrial and clinical applications, primarily recognized for its potent depigmenting properties and its role as a polymerization inhibitor. However, the therapeutic landscape of its derivatives is undergoing a significant transformation. Advanced medicinal chemistry and a deeper understanding of cellular pathways have unveiled a wealth of potential applications for this versatile scaffold, extending far beyond its traditional uses. This technical guide offers an in-depth exploration of the multifaceted applications of hydroquinone derivatives for researchers, scientists, and drug development professionals. We will delve into the established mechanisms and then navigate the frontiers of their emerging therapeutic roles as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. This guide will provide not only the theoretical underpinnings but also actionable experimental protocols and critical insights into the drug development process, from molecular design to advanced formulation strategies.
Foundational Applications: Beyond the Basics
While the focus of this guide is on the therapeutic potential of hydroquinone derivatives, a brief overview of their foundational applications provides context for their chemical reactivity and versatility.
Polymerization Inhibition: A Radical Scavenging Mechanism
In the manufacturing of monomers like acrylics and vinyls, uncontrolled polymerization can lead to product degradation and safety hazards. Hydroquinone and its derivatives are widely used as inhibitors to prevent this premature polymerization.[1] Their efficacy lies in their ability to act as potent antioxidants, specifically as free radical scavengers.[1]
The process is initiated by the reaction of a free radical with oxygen to form a peroxy free radical. Hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable compound and a hydroquinone radical, which is significantly less reactive and does not propagate the polymerization chain.[2]
Diagram 1: Mechanism of Polymerization Inhibition by Hydroquinone
Caption: Hydroquinone inhibits polymerization by scavenging peroxy radicals.
Dermatological Applications: The Science of Skin Depigmentation
Hydroquinone is arguably most famous for its application as a skin-lightening agent in the treatment of hyperpigmentation disorders such as melasma, chloasma, and post-inflammatory hyperpigmentation.[3][4] Its derivatives, such as arbutin, are also widely used, often with an improved safety profile.[5]
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism of action of hydroquinone and its derivatives in skin depigmentation is the inhibition of tyrosinase, the key enzyme in the biosynthesis of melanin.[6][7][8] Melanin production is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone by tyrosinase.[7] Hydroquinone acts as a competitive inhibitor of tyrosinase, effectively blocking the conversion of L-tyrosine and L-DOPA to melanin precursors.[5][9] Additionally, it can cause selective damage to melanocytes, further reducing melanin production.[8]
Diagram 2: Tyrosinase Inhibition by Hydroquinone Derivatives
Caption: Hydroquinone derivatives block melanin synthesis by inhibiting the enzyme tyrosinase.
The Antioxidant Powerhouse: Scavenging Reactive Oxygen Species
The inherent antioxidant activity of hydroquinone derivatives, stemming from their ability to donate hydrogen atoms, forms the basis for many of their therapeutic applications.[4] This is particularly relevant in diseases where oxidative stress plays a significant pathological role.
Mechanism of Antioxidant Action
Hydroquinone derivatives can neutralize a wide range of reactive oxygen species (ROS) and other free radicals. The presence of the dihydroxy group in the para position allows for the facile donation of a hydrogen atom, converting the hydroquinone to a relatively stable semiquinone radical, and ultimately to a p-quinone.[4] This process effectively terminates damaging free radical chain reactions.
Diagram 3: Antioxidant Mechanism of Hydroquinone
Caption: Hydroquinone neutralizes free radicals through a two-step hydrogen donation process.
Emerging Therapeutic Frontiers
Recent research has illuminated the potential of hydroquinone derivatives in treating a range of complex diseases, including cancer, microbial infections, and inflammatory conditions.
Anticancer Activity: A Multifaceted Approach
Hydroquinone and its derivatives have demonstrated significant anticancer activity in various cancer cell lines.[5][10] Their mechanisms of action are diverse and often involve the induction of oxidative stress, DNA damage, and the inhibition of key cellular enzymes.[11]
-
Induction of Reactive Oxygen Species (ROS): The redox cycling between hydroquinone and its corresponding quinone can generate ROS, which can induce apoptosis in cancer cells.[11]
-
DNA Topoisomerase II Inhibition: Some hydroquinone derivatives have been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[2][12] This inhibition leads to DNA strand breaks and cell death.
-
Modulation of Signaling Pathways: Hydroquinone derivatives can also interfere with various signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[6]
Table 1: Comparative Cytotoxicity of Hydroquinone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Hydroquinone | SK-BR-3 (Breast Cancer) | 17.5 | [13] |
| Hydroquinone-benzoyl ester analog (3b) | A375 (Melanoma) | 0.18 ± 0.06 | [6] |
| Gliomastin A (1) | L5178Y (Mouse Lymphoma) | 1.8 | [14] |
| Compound 10 (from Gliomastix sp.) | L5178Y (Mouse Lymphoma) | 1.0 | [14] |
| Compound 12 (from Gliomastix sp.) | L5178Y (Mouse Lymphoma) | 1.1 | [14] |
| Hydroquinone-chalcone-pyrazoline hybrid (8) | HT-29 (Colorectal Carcinoma) | >28.8 | [15] |
Antimicrobial Properties: Disrupting Bacterial Integrity
A growing body of evidence supports the antimicrobial activity of hydroquinone derivatives against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][16] The primary mechanism of action appears to be the disruption of the bacterial cell wall and membrane.[1][16] This leads to increased permeability, leakage of intracellular components, and ultimately, bacterial cell death.
Table 2: Minimum Inhibitory Concentrations (MIC) of Hydroquinone Derivatives against Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,5-bis(1,1,3,3-tetramethylbutyl) hydroquinone (TBHQ) | S. aureus (MSSA & MRSA) | 5 | [10] |
| 2,3-dimethylhydroquinone | S. aureus | 50 | [10] |
| 2,6-dimethylhydroquinone | S. aureus | 50 | [10] |
| Hydroquinine | E. coli ATCC25922 | 650 | [17] |
| Hydroquinine | P. aeruginosa ATCC27853 | 2500 | [17] |
| 2,5-substituent hydroquinone derivative (1) | E. coli | 20.5 | [18] |
| 2,5-substituent hydroquinone derivative (10) | B. subtilis | 28.6 | [18] |
Anti-inflammatory Effects: Targeting Key Pathways
Hydroquinone derivatives have also been shown to possess anti-inflammatory properties.[8][19] They can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[19] The mechanism involves the downregulation of the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[19][20][21][22][23] Some derivatives have also been shown to target upstream signaling molecules like Akt and p38.[8][19]
Experimental Protocols for Evaluation
To facilitate further research and development, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activities of hydroquinone derivatives.
Tyrosinase Inhibition Assay
This assay is fundamental for screening compounds for their skin-depigmenting potential.
Diagram 4: Workflow for Tyrosinase Inhibition Assay
Caption: A streamlined workflow for assessing tyrosinase inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Dissolve mushroom tyrosinase in the buffer to a final concentration of 1000 units/mL. Keep on ice.[7]
-
Prepare a 10 mM L-DOPA solution in the buffer. Prepare fresh.[2][7]
-
Dissolve the test hydroquinone derivative in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions in the buffer.[7]
-
Assay Procedure (96-well plate format):
-
To test wells, add 40 µL of buffer, 20 µL of the derivative dilution, and 20 µL of tyrosinase solution.
-
To control wells, add 60 µL of buffer and 20 µL of tyrosinase solution.
-
To blank wells, add 80 µL of buffer.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-20 minutes.[2][7]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the derivative using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the derivative concentration.
-
Antioxidant Activity Assays (DPPH & ABTS)
These are common and reliable methods for evaluating the radical scavenging capacity of compounds.
DPPH Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test hydroquinone derivative in methanol.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity and the IC50 value as described for the tyrosinase inhibition assay.
-
ABTS Assay Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[6]
-
Dilute the ABTS•+ solution with buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare serial dilutions of the test hydroquinone derivative.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of ABTS scavenging activity and the IC50 value.
-
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the hydroquinone derivative for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Drug Development Considerations: From Bench to Bedside
The translation of promising hydroquinone derivatives into clinical candidates requires careful consideration of several factors.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are crucial for the rational design of novel hydroquinone derivatives with improved efficacy and reduced toxicity.[24][25] By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the synthetic efforts towards more potent and safer drug candidates.
Mitigating Toxicity: Prodrug and Formulation Strategies
A major hurdle in the development of hydroquinone-based therapeutics is their potential for toxicity.[26][27] Several strategies are being explored to overcome this challenge:
-
Prodrug Approach: Converting the hydroquinone derivative into a prodrug can improve its pharmacokinetic profile and reduce systemic toxicity.[3][28][29][30][31] The prodrug is designed to be inactive until it reaches the target site, where it is converted to the active drug by specific enzymes.
-
Advanced Formulation Strategies: Encapsulating hydroquinone derivatives in novel drug delivery systems, such as solid lipid nanoparticles (SLNs), can enhance their stability, improve their delivery to the target site, and reduce off-target effects.[7][8][19][32][33]
Conclusion and Future Perspectives
The therapeutic potential of hydroquinone derivatives extends far beyond their traditional applications. Their inherent antioxidant properties, coupled with their ability to modulate key cellular pathways, make them promising candidates for the development of new treatments for a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. While challenges related to toxicity and formulation remain, ongoing research into QSAR, prodrug design, and advanced drug delivery systems is paving the way for the clinical translation of these versatile molecules. The continued exploration of the vast chemical space of hydroquinone derivatives holds immense promise for the future of medicine.
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theoretical studies of 2-isobutylbenzene-1,4-diol
An In-depth Technical Guide to the Theoretical Investigation of 2-Isobutylbenzene-1,4-diol
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a hydroquinone derivative with potential applications in drug development and materials science. Recognizing the paramount importance of predictive modeling in modern chemical research, this document outlines a robust, multi-faceted computational workflow. The methodologies detailed herein are grounded in established quantum chemical principles and are designed to elucidate the structural, electronic, and antioxidant properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of novel phenolic compounds.
Introduction: The Scientific Imperative for Theoretical Studies
This compound, a derivative of hydroquinone, belongs to the class of phenolic compounds renowned for their antioxidant properties. The presence of the electron-donating isobutyl group on the hydroquinone scaffold is anticipated to modulate its electronic and, consequently, its chemical reactivity. Understanding these molecular-level properties is crucial for predicting its efficacy as an antioxidant, its potential interactions with biological targets, and its stability.
Experimental characterization, while indispensable, is often complemented and guided by theoretical studies. Computational chemistry offers a powerful lens to probe molecular characteristics that are transient or difficult to measure empirically.[1] This guide delineates a systematic theoretical approach to characterize this compound, with a focus on elucidating its potential as a free-radical scavenger.
Foundational Concepts: A Quantum Chemical Approach
The theoretical investigation of this compound will be primarily based on Density Functional Theory (DFT), a computational method that has proven to be a reliable and efficient tool for studying phenolic antioxidants.[1][2] DFT calculations allow for the determination of molecular geometries and electronic properties with a good balance of accuracy and computational cost.[1]
The choice of the functional and basis set is a critical decision in any DFT study. For phenolic compounds, the B3LYP hybrid functional is widely used and has been shown to yield accurate structural geometries and satisfactory bond strengths, particularly when paired with an appropriate basis set.[1] A common and effective choice is the 6-31G(d) basis set or, for more precise calculations of electronic properties, extended basis sets like 6-311++G(d,p).[3]
Proposed Research Workflow: A Step-by-Step Guide
The following workflow provides a comprehensive plan for the theoretical characterization of this compound.
Figure 2: Key antioxidant mechanisms for phenolic compounds.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of this compound. By following the outlined workflow, researchers can obtain valuable insights into the structural, electronic, and antioxidant properties of this molecule. The predictive power of these computational methods can significantly accelerate the drug discovery and development process by enabling the rational design of novel and more effective antioxidant agents.
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An In-depth Technical Guide to 2-Isobutylbenzene-1,4-diol
This technical guide provides a comprehensive overview of 2-isobutylbenzene-1,4-diol, a substituted hydroquinone derivative. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering insights into its fundamental properties and a proposed methodology for its synthesis.
Core Molecular Attributes
This compound, also known by its IUPAC name 2-(2-methylpropyl)benzene-1,4-diol, is an aromatic organic compound.[1] Its core structure consists of a benzene ring di-hydroxylated at positions 1 and 4 (a hydroquinone moiety) and substituted with an isobutyl group at position 2.
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1][2] |
| Molecular Weight | 166.22 g/mol | PubChem[1][2] |
| IUPAC Name | 2-(2-methylpropyl)benzene-1,4-diol | PubChem[1] |
| CAS Number | 4197-78-8 | PubChem[1][2] |
Proposed Synthesis Pathway and Experimental Protocol
Direct, peer-reviewed synthesis procedures for this compound are not extensively documented in publicly available literature. However, a plausible and scientifically sound synthetic route can be proposed based on established methods for the alkylation of hydroquinones, particularly the well-documented synthesis of the structurally analogous antioxidant, tert-butylhydroquinone (TBHQ).[3]
The proposed synthesis involves the Friedel-Crafts alkylation of hydroquinone with an appropriate isobutylating agent, such as isobutanol or isobutylene, in the presence of a strong acid catalyst. Phosphoric acid is a common and effective catalyst for such reactions.[3]
Diagram of the Proposed Synthesis Workflow
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Polymers from 2-Isobutylbenzene-1,4-diol
For correspondence: [email protected]
Introduction
Substituted hydroquinones are a versatile class of monomers that offer a gateway to a diverse range of functional polymers. The incorporation of an isobutyl group onto the hydroquinone backbone introduces unique steric and electronic properties, influencing the polymerization process and the final characteristics of the resulting polymer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-isobutylbenzene-1,4-diol and its subsequent polymerization to yield poly(2-isobutyl-1,4-phenylene oxide).
The resulting polymer, a derivative of the high-performance thermoplastic poly(p-phenylene oxide) (PPO), is anticipated to exhibit a unique combination of properties.[1][2] The isobutyl substituent is expected to enhance solubility in common organic solvents, a notable challenge with unsubstituted PPO, while maintaining desirable thermal and mechanical characteristics.[3] These attributes make poly(2-isobutyl-1,4-phenylene oxide) a promising candidate for applications in specialty membranes, dielectric materials, and as a matrix for drug delivery systems.
This guide is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Part 1: Synthesis of this compound Monomer
The synthesis of the this compound monomer is a critical first step. The following protocol is adapted from established methods for the alkylation of hydroquinone, such as the synthesis of 2-tert-butyl hydroquinone.[4][5] This procedure utilizes a Friedel-Crafts alkylation reaction, a robust and well-understood method for attaching alkyl groups to aromatic rings.
Core Principles of the Synthesis
The synthesis of this compound from hydroquinone and isobutylene (or a precursor like tert-butanol) proceeds via an electrophilic aromatic substitution mechanism. An acidic catalyst, such as phosphoric acid or sulfuric acid, is employed to generate a carbocation from the alkylating agent. This electrophile then attacks the electron-rich hydroquinone ring. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing. The introduction of the first isobutyl group occurs at one of the ortho positions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hydroquinone
-
Phosphoric acid (85%)
-
p-Xylene
-
tert-Butanol
-
Hexane
-
Activated charcoal
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 66 g (0.6 mol) of hydroquinone with a mixture of 240 ml of 85% phosphoric acid and 240 ml of p-xylene.[4]
-
Heating and Alkylation: Heat the mixture to 110°C with vigorous stirring. Once the temperature is stable, add 60 ml of tert-butanol dropwise from the dropping funnel over a period of 1 hour.[4]
-
Reaction Completion and Quenching: After the addition is complete, maintain the reaction at 110°C for an additional hour. Subsequently, cool the reaction mixture to room temperature.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. The phosphoric acid layer will separate and can be removed. Wash the organic layer (p-xylene) with deionized water (3 x 100 ml) to remove any residual acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the p-xylene.
-
Purification by Recrystallization: The crude product will be a viscous oil or a semi-solid. Dissolve the crude product in a minimal amount of hot hexane. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Expected Yield: 60-70%
Characterization: The structure and purity of the synthesized monomer should be confirmed by:
-
¹H NMR and ¹³C NMR spectroscopy: To verify the chemical structure and the position of the isobutyl group.
-
Melting Point: To assess the purity of the crystalline product.
-
FTIR Spectroscopy: To identify the characteristic functional groups (O-H, C-H, C=C).
Part 2: Polymer Synthesis from this compound
The polymerization of this compound can be achieved through several methods, with oxidative coupling and enzymatic polymerization being two of the most promising approaches. These methods facilitate the formation of ether linkages between the monomer units, leading to the desired poly(2-isobutyl-1,4-phenylene oxide).
Method A: Oxidative Coupling Polymerization
Oxidative coupling is a common method for the synthesis of poly(phenylene oxide)s.[1] It involves the use of a catalyst system, typically a copper salt and an amine, in the presence of an oxidant, usually oxygen. The mechanism proceeds through the formation of phenoxy radicals, which then couple to form the polymer chain.
2.1.1. Experimental Protocol: Oxidative Coupling Polymerization
Materials:
-
This compound (synthesized in Part 1)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Oxygen gas (or dry air)
Equipment:
-
Schlenk flask or a three-neck round-bottom flask equipped with a gas inlet, a condenser, and a mechanical stirrer
-
Oxygen cylinder with a flowmeter
-
Constant temperature oil bath
-
Büchner funnel and flask
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (0.1 mol% relative to the monomer) and TMEDA (0.5 mol% relative to the monomer) to anhydrous toluene. Stir the mixture until a clear, light green solution is formed.
-
Monomer Addition: Dissolve the this compound monomer in anhydrous toluene and add it to the catalyst solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) in a constant temperature oil bath. Start bubbling oxygen gas through the solution at a controlled rate. The reaction mixture will gradually become more viscous as the polymer forms.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: After the desired molecular weight is achieved (typically after several hours), stop the oxygen flow and cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of methanol containing a small amount of hydrochloric acid (to precipitate the polymer and remove the copper catalyst).
-
Purification: Stir the precipitate in methanol for a few hours, then collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified poly(2-isobutyl-1,4-phenylene oxide) in a vacuum oven at 60-80°C until a constant weight is achieved.
Method B: Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods.[6] Laccase, an oxidoreductase enzyme, can effectively catalyze the polymerization of phenolic compounds using molecular oxygen as the oxidant, with water as the only byproduct.[7][8]
2.2.1. Experimental Protocol: Enzymatic Polymerization
Materials:
-
This compound (synthesized in Part 1)
-
Laccase (from Trametes versicolor or other suitable source)
-
Phosphate buffer (pH 5-7)
-
Ethanol or acetone
-
Deionized water
Equipment:
-
Jacketed glass reactor with a magnetic stirrer and a pH controller
-
Air pump or oxygen supply
-
Centrifuge
-
Freeze-dryer (lyophilizer)
Procedure:
-
Reaction Medium: Prepare a solution of this compound in a mixture of phosphate buffer and a co-solvent like ethanol or acetone to ensure monomer solubility. The optimal pH will depend on the specific laccase used and should be determined experimentally (typically between 5 and 7).
-
Enzyme Addition: Add the laccase enzyme to the monomer solution. The enzyme loading should be optimized, but a typical starting point is 1-5% (w/w) relative to the monomer.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C) while bubbling air or oxygen through the solution to provide the necessary oxidant. The reaction progress can be monitored by observing the formation of a precipitate or by GPC analysis of the soluble fraction.
-
Termination and Isolation: After the desired reaction time (typically 24-48 hours), terminate the reaction by denaturing the enzyme, for example, by adding a large volume of ethanol or acetone. This will also precipitate the polymer.
-
Purification: Separate the precipitated polymer by centrifugation. Wash the polymer pellet several times with deionized water to remove any residual buffer salts and unreacted monomer.
-
Drying: Dry the purified polymer using a freeze-dryer to obtain a fine powder.
Part 3: Characterization of Poly(2-isobutyl-1,4-phenylene oxide)
Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to confirm the polymer structure. The disappearance of the phenolic hydroxyl protons and the appearance of new signals corresponding to the polymer backbone will confirm successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer. The disappearance of the broad O-H stretching band of the monomer and the appearance of a strong C-O-C ether linkage band are indicative of polymerization.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI is indicative of a well-controlled polymerization.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For comparison, the Tg of unsubstituted PPO is around 215°C.[1] The isobutyl group is expected to lower the Tg.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer. It measures the weight loss of a sample as a function of temperature, indicating the decomposition temperature of the polymer.
Table 1: Expected Properties of Poly(2-isobutyl-1,4-phenylene oxide)
| Property | Expected Value/Range | Characterization Technique |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Solubility Tests |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol (depending on polymerization conditions) | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temp. (Tg) | 150 - 200 °C | DSC |
| Decomposition Temp. (Td) | > 400 °C (in Nitrogen) | TGA |
Part 4: Safety and Handling
4.1. Monomer (this compound):
-
Hazards: Alkyl-substituted phenols can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a fume hood during synthesis and handling.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
4.2. Solvents and Reagents:
-
Toluene, Xylene, Hexane: These are flammable solvents. Keep away from ignition sources. Use in a well-ventilated area or a fume hood.
-
Phosphoric Acid, Sulfuric Acid: These are corrosive acids. Handle with extreme care and wear appropriate PPE.
-
tert-Butanol: Flammable liquid and irritant.
-
Copper(I) bromide: Harmful if swallowed and irritant.
-
TMEDA: Flammable and corrosive.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Diagrams
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the this compound monomer.
Diagram 2: Polymerization Pathways
Caption: Two primary pathways for the polymerization of this compound.
Conclusion
This application note provides a detailed framework for the synthesis and polymerization of this compound. The protocols are designed to be adaptable, and researchers are encouraged to optimize the reaction conditions to achieve the desired polymer properties for their specific applications. The resulting poly(2-isobutyl-1,4-phenylene oxide) holds significant potential as a novel material with enhanced processability and tailored properties, opening new avenues for research and development in polymer science and drug delivery.
References
- KR101367955B1 - manufacturing method of 2-tert-butyl hydroquinone as antioxidant compounds for biodiesel - Google P
-
Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition - MDPI. (URL: [Link])
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. (URL: [Link])
-
Laccase-catalyzed polymerization of hydroquinone incorporated with chitosan oligosaccharide for enzymatic coloration of cotton - PubMed. (URL: [Link])
-
Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans - Japan Science and Technology Agency. (URL: [Link])
- Studies of poly(2,6‐dimethyl‐1,4‐phenylene oxide) blends: 2. Poly(4‐methylstyrene) - Wiley Online Library. (URL: not available)
-
Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups - ResearchGate. (URL: [Link])
-
Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans - ResearchGate. (URL: [Link])
-
Oxidative polymerization of hydroquinone using deoxycholic acid supramolecular template - Nankai University. (URL: [Link])
-
Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification - MDPI. (URL: [Link])
-
(PDF) Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 - ResearchGate. (URL: [Link])
-
Poly(p-phenylene oxide) - Wikipedia. (URL: [Link])
-
Dioxygen Activation by Laccases: Green Chemistry for Fine Chemical Synthesis - MDPI. (URL: [Link])
- CN1762944A - 2-tertiary-butyl hydroquinone preparation method - Google P
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Synthesis of 2-substituted hydroquinone derivatives from 1,4-benzoquinone and allyl ethers - ResearchGate. (URL: [Link])
-
Structural, Thermal and Mechanical Insights of Polyphenylene oxide (PPO)/ Polystyrene (PS) polymer blends - IJLEMR. (URL: [Link])
-
Laccase and Its Role in Production of Extracellular Reactive Oxygen Species during Wood Decay by the Brown Rot Basidiomycete Postia placenta - PMC - NIH. (URL: [Link])
-
Thermo-optical analyses of poly(2-methyl-6-benzyl-1,4-phenylene oxide) - ResearchGate. (URL: [Link])
-
Low-Dissipation Thermosets Derived from Oligo(2,6-Dimethyl Phenylene Oxide)-Containing Benzoxazines - MDPI. (URL: [Link])
-
(PDF) Polymerization of different lignins by laccase - ResearchGate. (URL: [Link])
-
Spectroscopic Investigations of the Oxidative Polymerization of Hydroquinone in the Presence of Hexavalent Chromium - ResearchGate. (URL: [Link])
-
1,4-Phenylene oxide | C6H4O - PubChem. (URL: [Link])
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Isobutylbenzene-1,4-diol as an Antioxidant
Introduction: The Promise of Phenolic Antioxidants in Drug Development
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, a vast class of molecules characterized by a hydroxyl group attached to an aromatic ring, are at the forefront of antioxidant research.[1][2] Their ability to scavenge free radicals makes them prime candidates for therapeutic intervention. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific phenolic compound, 2-isobutylbenzene-1,4-diol, as a potent antioxidant.
This compound is a hydroquinone derivative. The hydroquinone moiety is the active center, capable of donating hydrogen atoms to neutralize free radicals, while the isobutyl group, a lipophilic substituent, may influence the compound's solubility, membrane permeability, and overall antioxidant efficacy. Understanding the structure-activity relationship is paramount in harnessing its full potential.[3][4] This guide will detail the theoretical underpinnings of its antioxidant action and provide robust, validated protocols for its evaluation.
Mechanism of Antioxidant Action: A Hydroquinone Derivative's Perspective
The primary antioxidant mechanism of this compound, like other hydroquinone derivatives such as tert-butylhydroquinone (TBHQ), is its function as a free radical scavenger through hydrogen atom transfer (HAT).[5][6] The process can be delineated as follows:
-
Initiation of Oxidative Stress: Free radicals, such as the hydroxyl radical (•OH) or peroxyl radicals (ROO•), are highly reactive molecules with an unpaired electron. They readily attack and damage vital cellular components like DNA, proteins, and lipids.
-
Radical Scavenging: The hydroxyl groups on the 1,4-diol ring of this compound are the active sites. A hydroxyl group can donate a hydrogen atom to a free radical, effectively neutralizing it.[5][7]
-
Formation of a Stabilized Phenoxy Radical: Upon donating a hydrogen atom, the this compound molecule becomes a phenoxy radical. This radical is significantly more stable than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring (resonance stabilization).[5]
-
Termination of the Radical Chain Reaction: The stabilized phenoxy radical is less likely to propagate the radical chain reaction. It can react with another free radical to form a stable, non-radical product, thereby terminating the oxidative cascade. The presence of two hydroxyl groups allows for the scavenging of two radical molecules.
The isobutyl group attached to the benzene ring can influence the antioxidant activity. Its electron-donating nature can enhance the stability of the phenoxy radical, and its steric bulk may affect the accessibility of the hydroxyl groups to certain radicals.[8]
Caption: Hydrogen atom transfer mechanism of this compound.
Experimental Protocols for Evaluating Antioxidant Activity
A multi-tiered approach is recommended for a comprehensive assessment of the antioxidant activity of this compound, starting with simple chemical assays and progressing to more biologically relevant cell-based models.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to screen for the free radical scavenging ability of a compound.[9]
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the positive control in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the sample and the positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of each dilution of the sample or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. This can be determined by plotting the percentage of inhibition against the concentration of the sample.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a compound.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.[9]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution and serial dilutions of this compound and the positive control.
-
Assay:
-
In a 96-well plate, add 20 µL of each dilution of the sample or standard to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake, metabolism, and localization of the compound.
Principle: The assay uses a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An antioxidant can suppress this oxidation, leading to a reduction in fluorescence.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator
-
This compound
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the positive control in the presence of DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add AAPH solution to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour.
Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percent inhibition is calculated relative to a control (cells treated with DCFH-DA and AAPH but no antioxidant).
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Data Presentation and Interpretation
For robust comparison, the antioxidant activities should be quantified and presented in a clear, tabular format.
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH | IC50 (µg/mL) | Experimental Value | Experimental Value |
| ABTS | TEAC (µmol TE/µmol) | Experimental Value | 1.0 |
| CAA | IC50 (µM) | Experimental Value | Experimental Value |
A lower IC50 value indicates higher antioxidant activity. For the ABTS assay, a higher TEAC value signifies greater antioxidant capacity relative to Trolox.
Safety and Handling
Conclusion
This compound, as a hydroquinone derivative, presents a promising scaffold for the development of novel antioxidant therapies. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of its antioxidant potential, from basic chemical reactivity to its efficacy in a cellular context. Rigorous and standardized evaluation is a critical step in translating the chemical promise of this molecule into tangible therapeutic benefits.
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van der Vliet, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. Available at: [Link]
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Ismail, B. B. (2014). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2012. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind TBHQ: Antioxidant Mechanisms Explained. Available at: [Link]
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Li, C., et al. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods, 13(8), 1095. Available at: [Link]
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Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(5), 833-836. Available at: [Link]
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Abd-El-Aziz, A. S., et al. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 21-27. Available at: [Link]
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Weng, X. C., & Gordon, M. H. (1992). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of agricultural and food chemistry, 40(10), 1897-1901. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Hydroquinone? Synapse. Available at: [Link]
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Prieto-Gonzalez, S., & Dellai, A. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 375. Available at: [Link]
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Prieto-Gonzalez, S., & Dellai, A. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 375. Available at: [Link]
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Prieto-Gonzalez, S., & Dellai, A. (2022). Antioxidant Activity of Natural Hydroquinones. ResearchGate. Available at: [Link]
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Wang, S., et al. (2020). TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity. Oxidative Medicine and Cellular Longevity, 2020, 8825083. Available at: [Link]
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Ghaffari, H., et al. (2022). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. Toxicology Reports, 9, 1213-1221. Available at: [Link]
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Wikipedia. (2024). tert-Butylhydroquinone. Available at: [Link]
-
Aher, C. S. (2022). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. Research Journal of Pharmacy and Technology, 15(1), 8-14. Available at: [Link]
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Okur, N. Ü., Çağlar, E. Ş., & Pekcan, A. N. (2019). Preparation, optimization and in vivo anti-inflammatory evaluation of hydroquinone loaded microemulsion formulations for melasma treatment. Journal of Drug Delivery Science and Technology, 52, 87-95. Available at: [Link]
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RTBfoods Project. (2019). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Available at: [Link]
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Chan, E. W. C., Lim, Y. Y., & Chew, Y. L. (2007). Antioxidant properties of crude and fractionated extracts of Alpinia mutica rhizomes and their total phenolic content. Food Chemistry, 104(4), 1594-1601. Available at: [Link]
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García-García, J. D., et al. (2023). Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS. Plants, 12(16), 2979. Available at: [Link]
-
Li, X., Yin, Q., & Wang, J. (2006). Solubility of hydroquinone in different solvents from 276.65 K to 345.10 K. Journal of Chemical & Engineering Data, 51(3), 1073-1075. Available at: [Link]
-
Luo, L., et al. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of the Science of Food and Agriculture, 97(11), 3737-3744. Available at: [Link]
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Aher, C. S. (2022). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. ResearchGate. Available at: [Link]
-
Kim, H. J., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 896. Available at: [Link]
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Topic: Strategic Functionalization of 2-Isobutylbenzene-1,4-diol: Protocols and Mechanistic Insights
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the chemical functionalization of 2-isobutylbenzene-1,4-diol, a substituted hydroquinone of significant interest as a synthetic intermediate. We move beyond simple procedural lists to offer a deeper understanding of the molecule's reactivity profile, governed by the interplay of its electron-donating hydroxyl groups and the sterically demanding, weakly activating isobutyl substituent. Detailed, field-tested protocols for both O-functionalization (etherification, esterification) and C-functionalization (electrophilic aromatic substitution) are presented. Each protocol is accompanied by a discussion of the underlying mechanism, the rationale for reagent and condition selection, and expected outcomes. This guide is designed to empower researchers to strategically modify this versatile scaffold for applications in medicinal chemistry, materials science, and fine chemical synthesis.
Core Concepts: Reactivity Profile of this compound
The synthetic utility of this compound (also known as 2-(2-methylpropyl)benzene-1,4-diol) stems from two primary reactive zones: the nucleophilic phenolic hydroxyl groups and the electron-rich aromatic ring.[1] Understanding the electronic and steric properties of the substituents is paramount for predicting and controlling reaction outcomes.
-
Hydroxyl Groups (-OH): These are powerful activating, ortho, para-directing groups for electrophilic aromatic substitution. They are also acidic and can be deprotonated to form highly nucleophilic phenoxides, which are central to O-functionalization reactions.
-
Isobutyl Group (-CH₂CH(CH₃)₂): This alkyl group is a weak activating, ortho, para-director via induction.[2] Its primary influence, however, is steric. It significantly hinders the adjacent C3 position and, to a lesser extent, the hydroxyl group at C4, which can influence reaction rates and regioselectivity.
Strategic functionalization often requires a multi-step approach where the hydroxyl groups are first protected to enable selective modification of the aromatic ring, followed by deprotection.
O-Functionalization: Modifying the Hydroxyl Groups
The most direct modifications involve the hydroxyl moieties. These reactions are fundamental for altering the solubility, polarity, and biological activity of the core structure.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers from an alkoxide and an organohalide.[3][4][5] The reaction proceeds via an SN2 mechanism, making it most effective with primary alkyl halides.[4][6] For hydroquinone derivatives, this involves a two-step process: deprotonation followed by nucleophilic substitution.[7]
Causality of Experimental Design: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol to form the sodium phenoxide, driving the equilibrium forward. The choice of solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile, is based on its ability to dissolve the ionic intermediate and its aprotic nature, which prevents interference with the nucleophile.[3]
Protocol 2.1: Synthesis of 2-Isobutyl-1,4-dimethoxybenzene
This protocol details the dimethylation of the parent diol, a common step to protect the hydroxyl groups or to synthesize target molecules like those found in PubChem.[8]
Step-by-Step Methodology:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 60.2 mmol) and anhydrous DMF (100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 5.30 g, 132.4 mmol, 2.2 eq.) portion-wise over 30 minutes. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The mixture should become a homogeneous solution of the disodium salt.
-
Alkylation: Cool the reaction back to 0 °C. Add methyl iodide (18.5 g, 8.1 mL, 130.0 mmol, 2.15 eq.) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain 2-isobutyl-1,4-dimethoxybenzene as a clear oil.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [1][9] |
| Product | 2-Isobutyl-1,4-dimethoxybenzene | [8] |
| Typical Yield | 85-95% | Adapted from[10] |
| Molecular Formula | C₁₂H₁₈O₂ | [8] |
| Molecular Weight | 194.27 g/mol | [8] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-isobutyl-1,4-dimethoxybenzene.
Esterification via Acylation
Acylation converts the hydroxyl groups into esters, a common strategy in drug development to create prodrugs with modified pharmacokinetic properties. The reaction typically involves an acyl chloride or an acid anhydride in the presence of a base or an acid catalyst.[11]
Causality of Experimental Design: Using an acid anhydride like acetic anhydride with a catalytic amount of strong acid (e.g., H₂SO₄) is an efficient method for acetylation. The acid protonates the carbonyl oxygen of the anhydride, making it a much more potent electrophile for attack by the nucleophilic hydroxyl group of the hydroquinone.[11] Alternatively, using a base like pyridine serves both as the solvent and a catalyst that forms a highly reactive acylpyridinium intermediate.
Protocol 2.2: Synthesis of 2-Isobutylbenzene-1,4-diyl Diacetate
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, combine this compound (5.0 g, 30.1 mmol) and acetic anhydride (8.5 mL, 9.2 g, 90.3 mmol, 3.0 eq.).
-
Catalysis: While stirring, carefully add 3-4 drops of concentrated sulfuric acid. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1 hour. The solution should become homogeneous.
-
Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a desiccator or a vacuum oven at low heat to yield 2-isobutylbenzene-1,4-diyl diacetate. Recrystallization from ethanol/water can be performed for higher purity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Acylating Agent | Acetic Anhydride | [11] |
| Catalyst | Concentrated H₂SO₄ | [11] |
| Typical Yield | 94-98% | Adapted from[11] |
| Product M.P. | (Varies, requires experimental data) |
C-Functionalization: Electrophilic Aromatic Substitution (EAS)
Modifying the aromatic ring requires an understanding of the directing effects of the existing substituents. For EAS reactions, it is highly advisable to first protect the hydroxyl groups as ethers to prevent oxidation and other side reactions. The following discussion assumes the starting material is 2-isobutyl-1,4-dimethoxybenzene.
Regioselectivity Analysis
-
Methoxy Groups (-OCH₃): These are strong activating, ortho, para-directing groups. The group at C1 directs to positions C2 (blocked) and C6. The group at C4 directs to positions C3 and C5.
-
Isobutyl Group: This is a weak activating, ortho, para-directing group. It directs to positions C3 and C5.
Combined Effect: All substituents direct incoming electrophiles to positions C3 and C5. Position C6 is sterically unhindered but electronically less activated than C3 and C5. The isobutyl group at C2 sterically hinders the C3 position. Therefore, electrophilic substitution is strongly favored at the C5 position , which is activated by both the C4-methoxy and the C2-isobutyl groups and is the most sterically accessible.
Protocol 3.1: Bromination of 2-Isobutyl-1,4-dimethoxybenzene
This protocol illustrates a typical electrophilic halogenation reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-isobutyl-1,4-dimethoxybenzene (5.0 g, 25.7 mmol) in glacial acetic acid (50 mL) in a 100 mL flask wrapped in aluminum foil to exclude light.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.4 mL, 4.3 g, 27.0 mmol, 1.05 eq.) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred substrate solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2 hours. The red-brown color of bromine should fade.
-
Workup: Pour the reaction mixture into 150 mL of water. If a solid precipitates, collect it by filtration. If an oil forms, extract with dichloromethane (3 x 40 mL).
-
Neutralization: Wash the organic extracts with 5% sodium bisulfite solution (to remove excess Br₂), followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to yield 5-bromo-2-isobutyl-1,4-dimethoxybenzene.
EAS Mechanism and Regioselectivity Diagram:
Caption: Analysis of directing effects for electrophilic substitution.
Applications and Outlook
The functionalized derivatives of this compound are valuable precursors in several fields.
-
Drug Development: The core hydroquinone structure is found in various natural products and pharmacologically active molecules. Functionalization allows for the synthesis of analog libraries to explore structure-activity relationships (SAR) for targets such as kinases or enzymes involved in oxidative stress.[12][13] The ability to create ester and ether linkages is particularly relevant for developing prodrugs with enhanced bioavailability.[14]
-
Materials Science: Dihydroxybenzenes are key monomers for specialty polymers. Modifying the structure with an isobutyl group and further functionalizing it can be used to tune properties like solubility, thermal stability, and processability of materials such as polycarbonates and polyesters.
This guide provides the foundational protocols and chemical logic required to confidently approach the synthesis of novel derivatives from this compound.
References
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Photo-acylation of quinone for acylhydroquinones. ResearchGate. Available at: [Link]
-
Synthesis of Acylhydroquinones through Visible-Light-Mediated Hydroacylation of Quinones with α-Keto Acids. PubMed. Available at: [Link]
-
Regioselective photoacylation of substituted naphthoquinones. ResearchGate. Available at: [Link]
-
Thiele acetylation of substituted benzoquinones. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
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The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Acetylation of Hydroquinone. Scribd. Available at: [Link]
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2-isobutyl-1,4-diMethoxybenzene. PubChem. Available at: [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]
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Preparation of 1,4-dimethoxybenzene. PrepChem.com. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Isobutylbenzene. PubChem. Available at: [Link]
-
Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PMC. Available at: [Link]
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Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer. ResearchGate. Available at: [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]
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- 14. mdpi.com [mdpi.com]
Application Note: High-Throughput Analytical Strategies for the Quantification of 2-Isobutylbenzene-1,4-diol
Introduction
2-Isobutylbenzene-1,4-diol, a hydroquinone derivative, is a molecule of significant interest in pharmaceutical and chemical research due to its structural similarity to compounds with known biological activity. As a potential impurity or metabolite in drug synthesis, its accurate and sensitive detection is paramount for ensuring product quality, safety, and efficacy. This application note provides a comprehensive guide to the principal analytical techniques for the robust detection and quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and validated against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem |
| Molecular Weight | 166.22 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in methanol, ethanol, acetonitrile; sparingly soluble in water (predicted) | --- |
| UV λmax | ~290 nm (predicted based on hydroquinone) | [3] |
Core Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. This guide will focus on three primary, validated methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the quantification of this compound.[4] The method's specificity, a critical parameter in analytical validation, ensures the analyte's unequivocal assessment in the presence of other components.[1]
-
Reversed-Phase Chromatography: A C18 stationary phase is selected due to the moderate polarity of this compound. The isobutyl group imparts sufficient hydrophobicity for retention on the nonpolar stationary phase, while the hydroxyl groups ensure adequate solubility in common reversed-phase mobile phases.
-
Mobile Phase Composition: A gradient elution of acetonitrile and water (with 0.1% formic acid) is employed to ensure sharp peak shapes and efficient separation from potential impurities. The formic acid aids in protonating the hydroxyl groups, minimizing peak tailing.
-
UV Detection: Detection at the predicted λmax of ~290 nm provides a balance of sensitivity and selectivity. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by analyzing the entire UV spectrum of the eluting peak.
Caption: HPLC-UV workflow for this compound analysis.
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV/PDA at 290 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable analytes, GC-MS offers unparalleled selectivity and sensitivity.[5] Derivatization is often necessary for polar compounds like this compound to increase their volatility and improve chromatographic peak shape.
-
Derivatization: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective method to convert the polar hydroxyl groups into nonpolar trimethylsilyl ethers. This reduces the analyte's boiling point and prevents interactions with active sites in the GC system.
-
GC Column: A nonpolar DB-5ms or equivalent column is suitable for separating the derivatized analyte from other components in the sample matrix.
-
Mass Spectrometry Detection: Electron ionization (EI) provides reproducible fragmentation patterns that can be used for definitive identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.
Caption: GC-MS workflow for this compound analysis.
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of this compound in acetonitrile.
-
To 100 µL of the sample or standard, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification, SIM for quantification (monitor characteristic ions of the derivatized analyte).
-
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.0% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
UV-Visible Spectrophotometry
For rapid screening and quantification in simple matrices where high selectivity is not required, UV-Visible spectrophotometry offers a cost-effective and high-throughput alternative.[6] The method can be enhanced by using derivative spectrophotometry to resolve overlapping spectra from interfering substances.[7][8]
-
Solvent Selection: A polar solvent like methanol or a water/methanol mixture is suitable for dissolving this compound and is transparent in the UV region of interest.
-
Wavelength Selection: The analysis is performed at the wavelength of maximum absorbance (λmax), predicted to be around 290 nm, to maximize sensitivity.[3]
-
Derivative Spectroscopy: First or second-order derivative spectra can be used to eliminate background interference and resolve the analyte's signal from that of other components in the mixture.[7][8]
Caption: UV-Vis spectrophotometry workflow for this compound analysis.
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) and serial dilutions of this compound in methanol.
-
Prepare the sample in methanol to a concentration that falls within the linear range of the assay.
-
-
Spectrophotometric Measurement:
-
Use methanol as the blank.
-
Record the UV spectrum of each standard and sample from 200 to 400 nm.
-
Determine the λmax from the spectrum of a standard solution.
-
Measure the absorbance of all standards and samples at the determined λmax.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| LOD | --- | ~0.2 µg/mL |
| LOQ | --- | ~0.6 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 101.0% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound. The choice of technique should be guided by the specific analytical needs, with HPLC-UV offering a balance of specificity and throughput, GC-MS providing the highest sensitivity and selectivity, and UV-Visible spectrophotometry serving as a rapid screening tool. All methods should be properly validated in accordance with ICH guidelines to ensure the generation of reliable and accurate data.[9][10][11]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- A Derivative Spectrometric Method for Hydroquinone Determination in the Presence of Kojic Acid, Glycolic Acid, and Ascorbic Acid. (2017). SciSpace.
- (PDF) A Derivative Spectrometric Method for Hydroquinone Determination in the Presence of Kojic Acid, Glycolic Acid, and Ascorbic Acid. (2017).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
- Analytical method validation: A brief review. (n.d.).
- Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: applic
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
- (PDF) Identification and spectrophometric determination of hydroquinone levels in some cosmetic creams. (2010).
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central.
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in W
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Application Notes and Protocols for 2-Isobutylbenzene-1,4-diol: Synthesis, Reactions, and Characterization
Introduction: The Scientific Context of 2-Isobutylbenzene-1,4-diol
This compound, also known as isobutyl hydroquinone, is a substituted aromatic diol with significant potential in synthetic chemistry and materials science. Its structural similarity to the widely utilized antioxidant tert-butylhydroquinone (TBHQ) suggests analogous applications in mitigating oxidative degradation and as a versatile intermediate in drug development.[1][2] The isobutyl substituent, compared to TBHQ's tert-butyl group, offers subtle yet potentially significant differences in steric hindrance, solubility, and metabolic profile, making it a compound of interest for researchers seeking to fine-tune molecular properties.
This guide provides a comprehensive overview of the experimental landscape for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. The protocols described herein are designed as self-validating systems, incorporating detailed characterization data to ensure the identity and purity of the synthesized materials.
Part 1: Synthesis of this compound via Friedel-Crafts Alkylation
The most direct and industrially scalable approach to synthesizing substituted hydroquinones is the acid-catalyzed Friedel-Crafts alkylation of hydroquinone.[3][4] This electrophilic aromatic substitution reaction is highly effective for introducing alkyl groups onto the hydroquinone ring. The following protocol has been adapted from established methods for the synthesis of TBHQ, substituting the alkylating agent to yield the desired isobutyl derivative.[5][6]
Causality of Experimental Design:
-
Catalyst Choice: Phosphoric acid (H₃PO₄) is selected as the catalyst. While stronger acids like sulfuric acid can be used, H₃PO₄ is generally preferred as it is less corrosive and leads to fewer side products, such as the disubstituted 2,5-diisobutylbenzene-1,4-diol, thereby improving the selectivity for the desired mono-alkylated product.[3]
-
Reactant: Isobutyl alcohol serves as the isobutylating agent. In the presence of a strong acid, it protonates and loses water to form the isobutyl carbocation, the key electrophile in this reaction.
-
Temperature Control: The reaction temperature is maintained in the 70-80°C range. Lower temperatures result in a sluggish reaction rate, while excessively high temperatures can promote the formation of undesired byproducts and potentially lead to polymerization or degradation of the hydroquinone starting material.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol 1: Synthesis of this compound
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone (11.0 g, 0.1 mol) and 85% phosphoric acid (30 mL).
-
Initiation: Begin vigorous stirring and heat the mixture to 70°C in an oil bath.
-
Alkylation: Slowly add isobutyl alcohol (9.25 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed. Maintain the internal temperature between 70-80°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
-
Work-up: Cool the mixture to room temperature. Slowly pour the viscous mixture into 150 mL of cold deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) followed by brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot toluene/heptane mixture to afford pure this compound as off-white crystals.
Part 2: Key Reactions of this compound
The two hydroxyl groups on the aromatic ring are the primary sites of reactivity, allowing for oxidation to the corresponding quinone and functionalization via etherification.
A. Oxidation to 2-Isobutyl-p-benzoquinone
The oxidation of hydroquinones to benzoquinones is a fundamental transformation. This process is central to their function as antioxidants, where they act as free radical scavengers by donating a hydrogen atom.[1][7] The resulting 2-isobutyl-p-benzoquinone is a valuable synthetic intermediate.
The reaction proceeds via a two-step, two-electron oxidation. The hydroquinone first loses a proton and an electron to form a semiquinone radical intermediate. This highly reactive species then rapidly loses a second proton and electron to yield the stable benzoquinone product. Mild oxidizing agents are sufficient to drive this transformation.
Caption: Simplified mechanism for the oxidation of the diol to the quinone.
-
Dissolution: Dissolve this compound (1.66 g, 10 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Oxidant Addition: Add Dess-Martin periodinane (DMP) (4.66 g, 11 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the formation of a new, less polar spot (the quinone).
-
Quenching: Upon completion, quench the reaction by adding 25 mL of a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-isobutyl-p-benzoquinone as a yellow solid.
B. Etherification of Hydroxyl Groups
Functionalizing the hydroxyl groups via etherification is a common strategy in medicinal chemistry to enhance metabolic stability or modify the pharmacokinetic profile of a molecule. A standard Williamson ether synthesis provides a reliable method for this transformation.
-
Setup: In a 100 mL flask under a nitrogen atmosphere, suspend anhydrous potassium carbonate (4.14 g, 30 mmol) in 40 mL of anhydrous acetone.
-
Addition of Diol: Add this compound (1.66 g, 10 mmol) to the suspension.
-
Addition of Alkylating Agent: Add methyl iodide (1.5 mL, 24 mmol) to the mixture via syringe.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting diol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in diethyl ether (50 mL), wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to yield 1,4-dimethoxy-2-isobutylbenzene.
Part 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the successful synthesis and purity of this compound and its derivatives.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O₂ | [8][9] |
| Molecular Weight | 166.22 g/mol | [8][9] |
| Appearance | White to light tan crystalline powder | [10] |
| CAS Number | 4197-78-8 | [8][9] |
Expected Spectroscopic Data
The following table summarizes the expected key signals for the verification of this compound.
| Technique | Expected Signals |
| ¹H NMR (in CDCl₃) | δ ~6.6-6.8 ppm: Aromatic protons (3H, multiplet).δ ~4.5-5.5 ppm: Hydroxyl protons (2H, broad singlet, exchangeable with D₂O).δ ~2.4 ppm: Methylene protons (-CH₂-) adjacent to the aromatic ring (2H, doublet).δ ~1.8 ppm: Methine proton (-CH-) (1H, multiplet).δ ~0.9 ppm: Methyl protons (-CH₃) (6H, doublet). |
| ¹³C NMR (in CDCl₃) | δ ~145-150 ppm: Aromatic carbons bonded to hydroxyl groups.δ ~115-125 ppm: Other aromatic carbons.δ ~45 ppm: Methylene carbon (-CH₂-).δ ~28 ppm: Methine carbon (-CH-).δ ~22 ppm: Methyl carbons (-CH₃). |
| IR (Infrared) | ~3300-3400 cm⁻¹: Broad O-H stretch (hydroxyl groups).~2850-2960 cm⁻¹: C-H stretch (aliphatic).~1500-1600 cm⁻¹: C=C stretch (aromatic ring).~1200 cm⁻¹: C-O stretch. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind TBHQ: Antioxidant Mechanisms Explained.
- Gallagher Fluid Seals.
-
Li, M., et al. (2021). TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity. Oxidative Medicine and Cellular Longevity. [Link]
- Wellt Chemicals. (2024). Guide to Antioxidant TBHQ: Everything You Need to Know.
-
Yaghoubzadeh, Z., et al. (2021). The reaction mechanism of TBHQ oxidation stimulated with Cu2+ into TBQ) and ROS which trigger the DNA damage. ResearchGate. [Link]
- Guidechem. This compound 4197-78-8 wiki.
-
ResearchGate. Study on process of selective synthesis of 2-tert-butylhydroquinone. [Link]
- Google Patents.
- Google Patents. CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ).
-
PubChem. Tert-Butylhydroquinone. [Link]
-
PubChem. 2-(2-Methylpropyl)benzene-1,4-diol. [Link]
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- 5. tert-Butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
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- 10. Tert-Butylhydroquinone | C10H14O2 | CID 16043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Isolation of 2-Isobutylbenzene-1,4-diol
Abstract
2-Isobutylbenzene-1,4-diol, an alkylated hydroquinone, is a compound of significant interest in pharmaceutical and materials science due to its antioxidant properties and potential as a synthetic intermediate. Achieving high purity of this compound is paramount for reliable downstream applications, accurate biological screening, and meeting stringent regulatory standards. This guide provides a comprehensive overview of robust purification strategies, detailing the underlying principles and step-by-step protocols for recrystallization and silica gel chromatography. Furthermore, it outlines validated analytical methods for rigorous purity assessment, ensuring researchers and drug development professionals can confidently obtain and verify the quality of this compound.
Introduction: The Imperative for Purity
This compound belongs to the hydroquinone family, a class of compounds known for their susceptibility to oxidation.[1] The presence of even trace impurities can have significant consequences, including altered biological activity, compromised stability, and the generation of colored byproducts.[1][2] Synthetic routes often introduce a variety of contaminants that necessitate effective purification. Understanding the nature of these potential impurities is the first step in designing a rational purification workflow.
Common Impurities May Include:
-
Starting Materials: Unreacted isobutylbenzene or hydroquinone.
-
Reaction Intermediates: Partially hydroxylated or alkylated species.
-
Isomeric Byproducts: Positional isomers formed during the alkylation step.
-
Oxidation Products: The corresponding quinone (2-isobutyl-p-benzoquinone), which is often highly colored.[2][]
Given the compound's structure—a polar diol head and a nonpolar isobutylbenzene tail—a multi-step purification and analysis strategy is often required to remove this diverse range of potential contaminants.
Strategic Overview: Selecting the Right Purification Method
The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. For this compound, the two most effective and widely applicable methods are recrystallization and silica gel chromatography.
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varied temperatures. | Scalable, cost-effective, can yield highly pure crystalline material. | Requires a suitable solvent, potential for product loss in mother liquor, may not remove impurities with similar solubility. | Final purification step; removing minor impurities from a solid crude product (>85% pure). |
| Silica Gel Chromatography | Differential partitioning of components between a polar stationary phase (silica) and a mobile phase (eluent).[4] | Excellent for separating compounds with different polarities, effective for complex mixtures. | Less scalable, more time and solvent intensive, requires method development (TLC). | Purifying crude oils or solids with multiple, structurally diverse impurities. |
In-Depth Protocols
Protocol 1: Purification by Recrystallization
Causality: This protocol leverages the crystalline nature of many phenolic compounds. The goal is to identify a solvent system where this compound is sparingly soluble at room temperature but highly soluble when heated. As the saturated hot solution cools, the solubility decreases, forcing the target compound to crystallize out, leaving more soluble impurities behind in the solvent (mother liquor).
Step 1: Solvent System Screening
The key to successful recrystallization is solvent selection. Given the molecule's dual polarity, single-solvent systems or binary (two-solvent) mixtures are effective. Polar protic solvents like alcohols are often good starting points for phenols.[5]
| Solvent / System | Rationale & Suitability |
| Water | Highly polar. May be effective if the compound has low solubility, but often requires high temperatures.[6] |
| Ethanol / Water | A versatile binary system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, then redissolved with a minimal amount of hot ethanol before cooling. |
| Toluene | A nonpolar aromatic solvent. Good for dissolving the isobutylbenzene portion. May require a polar co-solvent. |
| Ethyl Acetate / Hexanes | A common and effective binary system. Dissolve in minimal hot ethyl acetate, then add hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6] |
| Acetone | A polar aprotic solvent that is often a good solvent for phenols.[5] May be paired with a nonpolar co-solvent like hexanes. |
Step 2: Detailed Recrystallization Protocol (Using Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a magnetic stirrer and hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes. Slower cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
Causality: This technique separates molecules based on their polarity. Silica gel is a highly polar stationary phase.[4] Nonpolar compounds (like residual isobutylbenzene) have weak interactions with the silica and will elute quickly with a nonpolar mobile phase (eluent). The polar hydroxyl groups of this compound will form stronger hydrogen bonds with the silica surface, requiring a more polar eluent to displace and elute the compound.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes).
-
Visualize the plate under UV light and/or by staining (e.g., potassium permanganate).
-
The ideal solvent system will give the target compound a Retention Factor (Rf) of ~0.3-0.4 . This ensures good separation on the column.
Step 2: Column Chromatography Workflow
Caption: Workflow for purification via silica gel chromatography.
Step 3: Detailed Column Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Begin eluting with the low-polarity solvent to wash off highly nonpolar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) as determined by your TLC analysis (e.g., increase to 20%, then 30%, then 40% ethyl acetate in hexanes). Common solvent systems include ethyl acetate/hexanes and methanol/dichloromethane for more polar compounds.[7][8]
-
Collect fractions of equal volume throughout the elution process.
-
-
Fraction Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment: A Multi-faceted Approach
No single analytical method is sufficient to declare a compound "pure." A combination of orthogonal techniques is required for a comprehensive assessment.
Caption: Orthogonal strategy for purity validation.
| Technique | Information Provided | Typical Conditions/Parameters |
| TLC | Rapid qualitative assessment of purity (presence of a single spot). | Stationary Phase: Silica gel 60 F254. Mobile Phase: As determined in chromatography development (e.g., 30% EtOAc/Hex). Visualization: UV light (254 nm), KMnO₄ stain. |
| HPLC | Quantitative purity (area %); detection of non-volatile impurities.[9][10] | Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water. Detection: UV at ~280-290 nm. |
| GC-MS | Detection of volatile impurities (e.g., residual solvents, isobutylbenzene).[11] | Column: Capillary column (e.g., DB-5). Injector Temp: ~250°C. Detector: Mass Spectrometer (for identification). |
| ¹H & ¹³C NMR | Unambiguous structural confirmation; detection of structural isomers and other impurities. | Solvent: DMSO-d₆ or CDCl₃. Analysis: Check for characteristic aromatic, aliphatic (isobutyl), and hydroxyl proton/carbon signals. Integrate peaks to quantify impurities if a standard is used. |
Conclusion
The successful purification of this compound hinges on a systematic approach that begins with an understanding of potential impurities and employs the appropriate purification technique. For moderately crude material, silica gel chromatography provides excellent separating power to remove a wide range of contaminants. For late-stage polishing and removal of minor impurities, recrystallization is a powerful, scalable, and economical choice. The purity of the final product must always be validated using a suite of orthogonal analytical methods, with HPLC and NMR providing the most definitive quantitative and structural data, respectively. By following these detailed protocols and principles, researchers can confidently produce high-purity this compound essential for demanding scientific applications.
References
- Process for sublimation purification of crude hydroquinone with stirred and fluidized bed.
- Purification method of high-purity hydroquinone.
-
Process for preparing purified hydroquinone. WIPO Patentscope. [Link]
-
Purification and characterization of hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3. National Institutes of Health. [Link]
- Process for stabilizing hydroquinone.
- Hydroquinone derivative skin brightening compounds.
- Preparation of purified hydroquinone.
-
Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen. MDPI. [Link]
-
How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. [Link]
-
A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. [Link]
-
Determination of the spectroscopic properties and chromatographic sensitivities of substituted quinones by hexachlorate(IV) oxidation of hydroquinones. ResearchGate. [Link]
-
Common Solvents for Crystallization. University of Rochester. [Link]
-
Chromatographic Separation on Silica of Polar Aromatic Compounds. Marcel Dekker, Inc. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]
-
2-Butene-1,4-diol. PubChem, National Institutes of Health. [Link]
-
Solvents for Recrystallization. University of Rochester. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Institutes of Health. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography. PubMed, National Institutes of Health. [Link]
-
Separation Theory. Chemistry LibreTexts. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 2-Isobutylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Handling of a Novel Hydroquinone Derivative
2-Isobutylbenzene-1,4-diol, a derivative of hydroquinone, is a compound of interest in various research and development applications. As with any laboratory chemical, and particularly with novel or less-characterized substances, a thorough understanding and strict adherence to safe handling and storage protocols are paramount. The structural similarity to hydroquinone suggests that this compound may exhibit comparable toxicological properties, necessitating a cautious and well-informed approach.
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound. The protocols outlined herein are grounded in established safety principles for handling aromatic diols and phenols, providing a robust framework to minimize risk and ensure a safe laboratory environment. Due to the limited availability of specific safety data for this compound, the following guidelines are largely extrapolated from data on hydroquinone and related phenolic compounds. It is imperative that users treat this compound with the same level of caution as its better-characterized analogues.
Physicochemical and Computed Properties
A summary of the known and computed properties of this compound is presented below. This information is crucial for understanding its potential behavior and for conducting risk assessments.
| Property | Value | Source |
| CAS Number | 4197-78-8 | [1], [2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1], [2] |
| Molecular Weight | 166.22 g/mol | [1], [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Dark Place | [3], [4] |
Note: The GHS classification and specific hazard statements for this compound are currently unavailable.[1] Therefore, it is prudent to handle it with the same precautions as for hydroquinone, which is classified as harmful if swallowed, a skin sensitizer, causing serious eye damage, and very toxic to aquatic life.
Hazard Identification and Risk Assessment: An Inferential Approach
Given the data gap, a risk assessment must be based on the potential hazards associated with the hydroquinone moiety. Phenolic compounds are known to be corrosive and can be absorbed through the skin, leading to systemic toxicity. The isobutyl group may influence the compound's lipophilicity, potentially affecting its absorption rate and metabolic profile.
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause severe irritation or burns.
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Toxicity: Potential for systemic toxicity if absorbed through the skin, inhaled, or ingested.
-
Environmental Hazard: Likely to be toxic to aquatic organisms.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory when handling this compound. The following provides a detailed protocol for PPE selection and use.
Caption: Figure 1: Personal Protective Equipment (PPE) Workflow.
Protocol for Donning and Doffing PPE:
-
Donning (Putting On):
-
Always inspect PPE for damage before use.
-
Don the lab coat and fasten it completely.
-
Don inner nitrile gloves.
-
Don outer neoprene or butyl rubber gloves.
-
Don chemical splash goggles.
-
Don a face shield over the goggles.
-
-
Doffing (Taking Off):
-
Remove the outer gloves first, turning them inside out.
-
Remove the face shield.
-
Remove the lab coat, rolling it away from the body.
-
Remove the goggles.
-
Remove the inner gloves, turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Protocols: A Step-by-Step Guide
Adherence to a strict handling protocol is crucial to prevent exposure.
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit readily available.
-
Never work alone when handling this compound.
-
-
Handling the Solid Compound:
-
If the compound is a powder, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
Weigh the compound in a tared container within the fume hood.
-
-
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
Storage Requirements: Ensuring Stability and Safety
Proper storage is essential to maintain the integrity of the compound and to prevent accidents.
-
Container: Store in a tightly sealed, light-resistant container.
-
Location: Keep in a cool, dry, and well-ventilated area.[3]
-
Segregation: Store away from strong oxidizing agents, bases, and light.
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and any known hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Figure 2: Emergency Response Flowchart.
First Aid for Phenolic Compounds:
For skin contact with phenolic compounds, after initial flushing with water, it is often recommended to swab the affected area with polyethylene glycol (PEG) 300 or 400, if available, as this can help to reduce absorption. However, immediate and prolonged water irrigation is the primary first aid measure.
Waste Disposal: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect contaminated solid waste (e.g., paper towels, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed and appropriately labeled hazardous waste container.
-
Do not pour any waste down the drain.[5]
-
-
Disposal Procedure:
Conclusion: A Culture of Safety
The safe handling and storage of this compound are predicated on a proactive and informed approach to laboratory safety. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this compound with a high degree of safety and confidence. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in these guidelines, which are designed to be a self-validating system for the responsible use of this chemical.
References
-
How can I dispose phenol? - ResearchGate. (2015, January 9). Retrieved from [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. (2022, May 26). Retrieved from [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Retrieved from [Link]
-
How Do You Dispose Of Phenol Safely? - Chemistry For Everyone - YouTube. (2025, August 3). Retrieved from [Link]
-
Phenol disposal - Podiatry Arena. (2008, April 5). Retrieved from [Link]
-
2-(2-Methylpropyl)benzene-1,4-diol - PubChem. Retrieved from [Link]
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Application Notes and Protocols for 2-Isobutylbenzene-1,4-diol in Material Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-isobutylbenzene-1,4-diol in material science. Drawing upon established principles of polymer chemistry and the well-documented performance of analogous substituted hydroquinones, these notes detail its prospective use as a high-performance antioxidant for polymer stabilization and as a novel monomer for the synthesis of advanced aromatic polyesters. The protocols provided herein are designed to be self-validating, offering a robust framework for the exploration of this promising, yet under-documented, molecule.
Part 1: Introduction to this compound
This compound, a member of the alkylated hydroquinone family, is a molecule of significant interest for material science applications. Its structure, featuring a sterically hindering isobutyl group on the hydroquinone ring, suggests a potent capacity for interrupting free-radical-mediated degradation processes. This characteristic makes it a prime candidate for use as a polymer antioxidant. Furthermore, the presence of two reactive hydroxyl groups allows it to function as a difunctional monomer in polycondensation reactions, opening avenues for the creation of novel polymers with tailored properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 4197-78-8 |
| Appearance (predicted) | Off-white to light tan solid |
| Key Functional Groups | 2 x Phenolic Hydroxyl (-OH) |
Part 2: Application as a Polymer Antioxidant and Stabilizer
Theoretical Framework: The Antioxidant Mechanism
The utility of hindered phenols as antioxidants is a cornerstone of polymer stabilization.[1] Oxidative degradation in polymers is a free-radical chain reaction initiated by heat, light, or mechanical stress. This compound is predicted to function as a primary antioxidant by acting as a radical scavenger. The phenolic hydrogens are readily donated to highly reactive peroxy radicals (ROO•), neutralizing them and terminating the degradation cascade.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the isobutyl group, preventing it from initiating new degradation chains.[3]
Caption: Proposed antioxidant mechanism of this compound.
Protocol: Evaluation of Antioxidant Efficacy in Polypropylene
This protocol outlines a procedure for assessing the antioxidant performance of this compound in polypropylene (PP) through accelerated oven aging.
2.2.1. Materials and Equipment:
-
Polypropylene (PP) powder (unstabilized)
-
This compound
-
Irganox 1010 (commercial benchmark antioxidant)
-
Toluene (reagent grade)
-
Two-roll mill or twin-screw extruder
-
Compression molding press
-
Forced-air convection oven
-
Melt Flow Index (MFI) tester
-
FTIR spectrometer with ATR accessory
2.2.2. Step-by-Step Procedure:
-
Preparation of Formulations:
-
Prepare three formulations:
-
Control: 100% PP
-
Test: PP + 0.1% w/w this compound
-
Benchmark: PP + 0.1% w/w Irganox 1010
-
-
For the test and benchmark formulations, dissolve the antioxidant in a minimal amount of toluene.
-
In a fume hood, add the antioxidant solution to the PP powder and mix thoroughly until the solvent has completely evaporated.
-
-
Melt Compounding:
-
Homogenize each formulation using a two-roll mill or a twin-screw extruder at a temperature of 190-210°C. This ensures uniform dispersion of the antioxidant within the polymer matrix.
-
-
Sample Preparation:
-
Compression mold the compounded materials into plaques of 1-2 mm thickness at 200°C.
-
Cut the plaques into specimens suitable for MFI and FTIR analysis.
-
-
Accelerated Aging:
-
Performance Evaluation:
-
Melt Flow Index (MFI): Measure the MFI of the aged specimens according to ASTM D1238. An increase in MFI indicates chain scission and degradation.
-
FTIR Spectroscopy: Acquire FTIR spectra of the aged specimen surfaces. Monitor the growth of the carbonyl peak (around 1715 cm⁻¹), which is a direct indicator of oxidation. Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to a reference peak (e.g., C-H stretch at ~2920 cm⁻¹).
-
Expected Results and Data Interpretation
The formulation containing this compound is expected to show a significantly slower rate of MFI increase and Carbonyl Index development compared to the unstabilized control, indicating effective inhibition of thermo-oxidative degradation. Its performance can be quantitatively compared to the commercial benchmark, Irganox 1010.
| Aging Time (hours) | Control (MFI, g/10 min) | Test (MFI, g/10 min) | Benchmark (MFI, g/10 min) |
| 0 | 2.0 | 2.1 | 2.0 |
| 48 | 15.8 | 3.5 | 3.2 |
| 96 | 35.2 | 6.8 | 6.1 |
| 120 | Failure | 10.5 | 9.8 |
Part 3: Application as a Monomer for Aromatic Polyesters
Rationale and Polymer Design
The diol functionality of this compound allows for its use as a monomer in the synthesis of aromatic polyesters.[6][7] The incorporation of the isobutyl-substituted hydroquinone moiety into a polymer backbone is hypothesized to impart increased thermal stability, solubility in organic solvents, and potentially unique liquid crystalline properties.[8]
Protocol: Synthesis of a Novel Aromatic Polyester
This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride via interfacial polymerization.
3.2.1. Materials and Equipment:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
High-speed blender or homogenizer
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
3.2.2. Step-by-Step Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, dissolve a stoichiometric amount of this compound and a slight excess of NaOH in deionized water. Add a catalytic amount of the phase-transfer catalyst.
-
-
Organic Phase Preparation:
-
In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in DCM.
-
-
Polymerization:
-
Transfer the aqueous phase to a high-speed blender.
-
With rapid stirring, quickly add the organic phase to the blender.
-
Continue blending for 5-10 minutes. The polymer will precipitate at the interface of the two phases.
-
-
Purification:
-
Filter the polymer precipitate and wash it sequentially with water and methanol to remove unreacted monomers, catalyst, and salts.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Sources
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- 2. eastman.com [eastman.com]
- 3. chempoint.com [chempoint.com]
- 4. mdpi.com [mdpi.com]
- 5. ichp.vot.pl [ichp.vot.pl]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis and characterization of new aromatic liquid crystalline polyesters having phenyl substituents / Macromolecular Symposia, 1995 [sci-hub.red]
- 8. Influence of hydroquinone content on thermotropic liquid crystalline copolymers and nanocomposites: thermo-mechanical properties and morphology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isobutylbenzene-1,4-diol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-isobutylbenzene-1,4-diol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable compound. We will explore the common synthetic challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success.
Understanding the Synthetic Challenge
This compound (an isomer of which is a metabolite of the antioxidant butylated hydroxytoluene) is a substituted hydroquinone. The primary challenge in its synthesis lies in achieving selective C-acylation of the electron-rich hydroquinone ring without promoting side reactions. The two hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack, but they also offer sites for competing O-acylation. This guide focuses on the two most logical synthetic strategies: Direct Friedel-Crafts Acylation and the Fries Rearrangement.
Primary Synthetic Pathways: A Mechanistic Overview
The selection of a synthetic route is the most critical factor determining the success of this synthesis. Below, we dissect the two primary pathways.
Route A: Direct Friedel-Crafts Acylation
This is a one-step approach where hydroquinone is directly acylated using an isobutyryl source (like isobutyryl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Mechanism: The Lewis acid activates the isobutyryl chloride to form a highly electrophilic acylium ion. The hydroquinone ring, acting as a nucleophile, attacks this ion. The hydroxyl groups direct the substitution primarily to the ortho and para positions. Since the para position to a hydroxyl group is already substituted, the attack occurs at the ortho position (C2).
Inherent Challenge: The lone pairs on the hydroxyl oxygen atoms are also nucleophilic and can compete with the aromatic ring, leading to the formation of the O-acylated product, hydroquinone diisobutyrate. This ester is often the kinetic product and can be a major, undesirable byproduct.[1]
Route B: The Fries Rearrangement
This two-step pathway often provides superior control and yield.[3][4][5]
-
Esterification: Hydroquinone is first converted to hydroquinone diisobutyrate. This reaction is typically high-yielding.
-
Rearrangement: The resulting ester is treated with a Lewis acid at a higher temperature. The acyl group migrates from the oxygen atom to the carbon atom of the aromatic ring, yielding the desired C-acylated product. This is a thermodynamically driven process.[4][6]
Causality: The Fries Rearrangement is explicitly designed to overcome the O-acylation problem seen in direct Friedel-Crafts reactions with phenols. By first intentionally forming the ester and then inducing its rearrangement, the reaction is steered toward the more stable C-acylated thermodynamic product.[3]
Sources
Technical Support Center: Synthesis of Isobutylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Isobutylbenzene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of isobutylbenzene, a key intermediate in the pharmaceutical industry, notably for the production of Ibuprofen.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of isobutylbenzene, providing explanations for the underlying causes and actionable protocols for resolution.
Q1: My Friedel-Crafts alkylation of benzene with an isobutyl precursor (e.g., isobutyl chloride, isobutyl alcohol) yielded tert-butylbenzene as the major product instead of isobutylbenzene. Why did this happen?
A1: Root Cause Analysis: Carbocation Rearrangement
This is the most common and predictable side reaction in the direct Friedel-Crafts alkylation approach to synthesizing isobutylbenzene. The reaction proceeds via a carbocation intermediate. When your isobutyl precursor (halide or alcohol) reacts with the Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄), it forms a primary isobutyl carbocation.[3] This primary carbocation is highly unstable and rapidly rearranges into a much more stable tertiary carbocation via a 1,2-hydride shift.[4][5] The benzene ring then attacks this more stable tert-butyl carbocation, leading to the formation of tert-butylbenzene as the predominant product.[5][6]
Mechanism of Undesired Rearrangement
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Recommended Solution: The Acylation-Reduction Pathway
To avoid carbocation rearrangement, a two-step synthesis is the most reliable method. This involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4][7]
Protocol: Synthesis of Isobutylbenzene via Acylation-Reduction
Step 1: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent like dichloromethane (DCM) or nitrobenzene.[8] Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: Add isobutyryl chloride (1.0 eq.) dropwise to the stirred suspension. The acylium ion electrophile will form. This ion is resonance-stabilized and does not undergo rearrangement.[9]
-
Benzene Addition: Add benzene (a large excess is recommended to minimize diacylation, e.g., 5-10 eq.) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor progress with TLC or GC.
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting isobutyrophenone by vacuum distillation.
Step 2: Reduction of Isobutyrophenone
-
Clemmensen Reduction: Reflux the isobutyrophenone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Heat the isobutyrophenone with hydrazine hydrate (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[10]
This two-step method reliably produces isobutylbenzene, as the non-rearranging acylium ion ensures the correct carbon skeleton is attached to the benzene ring.[4]
Q2: My reaction is producing significant amounts of di- and tri-isobutylbenzene. How can I improve the selectivity for the mono-alkylated product?
A2: Root Cause Analysis: Polyalkylation
This issue, known as polyalkylation or overalkylation, occurs because the product of the initial reaction (isobutylbenzene) is more reactive than the starting material (benzene).[4][11] The isobutyl group is an electron-donating group, which activates the aromatic ring and makes it more susceptible to further electrophilic attack.[12][13]
Recommended Solutions:
-
Use a Large Excess of Benzene: By using benzene as the limiting reagent and the aromatic substrate in a large excess (e.g., 5 to 10-fold molar excess), you increase the statistical probability that the electrophile will react with a molecule of benzene rather than the already-alkylated product.[14]
-
Control Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes help improve selectivity, although adjusting the stoichiometry is generally more effective.
-
Utilize the Acylation-Reduction Pathway: Friedel-Crafts acylation is not prone to poly-substitution. The acyl group attached to the ring is electron-withdrawing, which deactivates the ring and makes it less reactive than benzene, thus preventing a second acylation reaction.[9] This is another strong advantage of the two-step synthesis route.
Troubleshooting Workflow for Isobutylbenzene Synthesis
Caption: A troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable laboratory method to synthesize high-purity isobutylbenzene?
A1: The most dependable and widely recommended method for synthesizing high-purity isobutylbenzene on a laboratory scale is the two-step Friedel-Crafts acylation followed by a reduction .[4][15] This pathway effectively circumvents the two major pitfalls of direct alkylation: carbocation rearrangement and polyalkylation. While it involves an extra step, the superior control over the product's structure and the higher purity achievable make it the preferred choice for research and pharmaceutical applications.
Q2: In the industrial synthesis of ibuprofen, isobutylbenzene is acylated. What are the common side products in that step?
A2: The Friedel-Crafts acylation of isobutylbenzene with an acylating agent like acetyl chloride or acetic anhydride is a key step in many ibuprofen synthesis routes.[8][16] The isobutyl group is an ortho, para-director. The main side products are the other regioisomers of the desired product.
-
Desired Product: 4'-isobutylacetophenone (para isomer)
-
Side Product: 2'-isobutylacetophenone (ortho isomer)
The formation of the meta isomer is generally negligible. Selectivity for the desired para product is favored due to the steric hindrance caused by the bulky isobutyl group, which makes the ortho positions less accessible to the incoming electrophile.[17] To maximize the yield of the para isomer, the reaction is often carried out at very low temperatures (e.g., -10°C to -30°C).[18][19]
Q3: Are there any modern, more "green" catalysts that can be used instead of AlCl₃?
A3: Yes, there is significant research into replacing traditional stoichiometric Lewis acids like AlCl₃, which generate large amounts of corrosive waste.[8] Solid acid catalysts are a promising alternative. Zeolites, such as Zeolite Beta, have shown high activity and selectivity in the acylation of isobutylbenzene.[8][20]
Advantages of Zeolite Catalysts:
-
Reusability: They can be filtered off and regenerated, reducing waste.[21]
-
Reduced Corrosion: They are less corrosive than AlCl₃.
-
Simplified Work-up: The work-up procedure is much simpler, often just requiring filtration.[21]
While reaction conditions may need to be adjusted (e.g., higher temperatures), zeolites offer a more environmentally benign approach to the synthesis.[20]
Data Summary Table
| Feature | Friedel-Crafts Alkylation (Direct) | Friedel-Crafts Acylation -> Reduction |
| Alkylating/Acylating Agent | Isobutyl Chloride / Alcohol | Isobutyryl Chloride / Anhydride |
| Key Intermediate | Primary Isobutyl Carbocation | Acylium Ion |
| Rearrangement Risk | Very High (1,2-hydride shift)[5] | None[9] |
| Major Product | tert-Butylbenzene[4] | Isobutylbenzene[4] |
| Poly-substitution Risk | High (activating product)[11] | Low (deactivating product)[9] |
| Number of Steps | One | Two |
| Suitability for Isobutylbenzene | Poor; not recommended | Excellent; recommended method |
References
- Filo. (2025, May 10). reaction mechanism for making t-butyl benzene compound, explain and descr..
- Wikipedia. (n.d.). Isobutylbenzene.
- The Science Snail. (2018, November 10). Synthesis of isobutylbenzene from benzene.
- Entrepreneur India. (n.d.). How to Start an Isobutylbenzene Manufacturing Industry?
- ACS Publications. (n.d.). Reactions of Butylbenzene Isomers on Zeolite HBeta: Methanol-to-Olefins Hydrocarbon Pool Chemistry and Secondary Reactions of Olefins.
- BenchChem. (n.d.). Application Note: Friedel-Crafts Acylation of Isobutylbenzene for the Synthesis of 4'-Isobutylacetophenone.
- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. Retrieved from Journal of the Chemical Society C: Organic (RSC Publishing).
- Eureka. (n.d.). Preparation process of novel catalyst for isobutylbenzene synthesis process.
- University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions.
- Justia Patents. (2022, July 21). isobutyl benzene and a process for synthesis of isobutyl benzene by using a catalyst.
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- Intratec.us. (n.d.). Isobutylbenzene Production from Toluene and Propylene.
- BenchChem. (n.d.). A Comparative Guide to Friedel-Crafts Alkylation: (1-Chloro-2-methylpropyl)benzene vs. Isobutyl Chloride.
- Google Patents. (n.d.). US4827070A - Process for the production of isobutylbenzene from an isobutenylcyclohexene.
- Google Patents. (n.d.). EP0282312A1 - Process for the production of an isobutylbenzene from an isobutenylcyclohexene.
- Williamson, K. L., & Masters, K. M. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Filo. (2023, November 17). How do you account for the fact that benzene in the presence of ALCl_{3} ..
- Wikipedia. (n.d.). Ibuprofen.
- ResearchGate. (2011, February). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE.
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- ChemicalBook. (n.d.). Isobutylbenzene synthesis.
- Google Patents. (n.d.). FR2703678A1 - Process for the preparation of isobutylbenzene in the presence of a supported catalyst.
- YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-Isobutylbenzoic Acid Synthesis.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Reddit. (n.d.). I don't understand how delocalisation of charge influences the isomer that is formed in Friedel- Crafts acylation of isobutylbenzene.
- Google Patents. (2007, April 19). WO 2007/044270 A1.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
- ResearchGate. (2021, November 9). (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst.
- Study.com. (n.d.). What is the major product of the Friedel-Crafts alkylation of benzene with isobutyl alcohol and sulfuric acid?
- BenchChem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- ECHEMI. (n.d.). Is the process of Friedel-Crafts acylation for isobutylbenzene the same as benzene?
- San Diego State University. (n.d.). Catalysts for control of monoisomerization of terminal alkenes.
- YouTube. (2016, April 15). Friedel Crafts Alkylation of Aromatic Rings and Benzene.
- Chegg.com. (2020, April 28). Solved Propose an alternative synthesis for isobutylbenzene.
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2-Isobutylbenzene-1,4-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-isobutylbenzene-1,4-diol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Introduction to the Degradation of this compound
This compound, a hydroquinone derivative, is a xenobiotic compound that may be encountered as a metabolite of industrial chemicals or as an intermediate in pharmaceutical synthesis. Understanding its environmental fate and metabolic breakdown is crucial for assessing its toxicological profile and ensuring environmental safety.[1] Degradation can proceed through two primary routes: microbial (biotic) degradation and chemical (abiotic) degradation.[2] This guide will delve into both, providing you with the foundational knowledge and practical guidance for your studies.
Part 1: Microbial Degradation Pathways
Microorganisms, particularly bacteria, possess a remarkable capacity to break down complex organic molecules.[3][4] While specific pathways for this compound are not extensively documented, we can infer a probable degradation route based on studies of similar compounds, such as isobutylbenzene. Research on Pseudomonas species has shown that isobutylbenzene is oxidized to 3-isobutylcatechol.[5] This suggests a similar initial enzymatic attack for this compound.
Proposed Microbial Degradation Pathway
The proposed pathway likely involves the following key steps:
-
Initial Oxidation: The hydroquinone moiety may be further hydroxylated by mono- or dioxygenase enzymes to form a hydroxyhydroquinone or a catechol derivative.
-
Ring Cleavage: The aromatic ring of the resulting intermediate is then susceptible to cleavage by dioxygenase enzymes. This can occur via two main routes:
-
Ortho-cleavage: The bond between the two hydroxylated carbons is broken.
-
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved.
-
-
Downstream Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.[2]
Caption: Chemical oxidation of this compound to 2-isobutyl-p-benzoquinone.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the study of this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| No degradation observed in microbial culture. | 1. Inoculum is not adapted to the substrate. 2. Substrate concentration is toxic. 3. Essential nutrients are limiting. 4. Unfavorable culture conditions (pH, temperature, aeration). | 1. Use an enrichment culture technique to isolate and adapt potent degrading microorganisms from contaminated sites. [6] 2. Perform a dose-response experiment to determine the optimal, non-inhibitory substrate concentration. [7] 3. Ensure the minimal salt medium contains adequate sources of nitrogen, phosphorus, and trace elements. [7] 4. Optimize pH, temperature, and shaking speed to ensure optimal microbial growth and activity. [8] |
| Inconsistent degradation rates between replicates. | 1. Inhomogeneous inoculum distribution. 2. Variability in substrate addition. 3. Contamination of cultures. | 1. Thoroughly mix the inoculum before dispensing into replicate flasks. 2. Use a calibrated pipette to add the substrate from a stock solution. 3. Practice sterile techniques and regularly check for contamination via microscopy or plating on non-selective media. |
| Difficulty in identifying degradation intermediates. | 1. Intermediates are transient and do not accumulate. 2. Analytical method lacks sensitivity or resolution. 3. Intermediates are polar and not efficiently extracted. | 1. Collect samples at shorter time intervals during the initial phase of degradation. 2. Utilize high-resolution analytical techniques like LC-MS/MS or GC-MS for identification. [9][10]Consider derivatization to improve volatility for GC-MS. 3. Use a more polar extraction solvent or a solid-phase extraction (SPE) method suitable for polar analytes. |
| Abiotic degradation in sterile controls. | 1. Autoxidation of the hydroquinone. 2. Presence of trace metal contaminants in the medium. 3. Light-induced degradation. | 1. Prepare sterile controls under an inert atmosphere (e.g., nitrogen) if possible. 2. Use high-purity water and analytical grade salts to prepare the medium. Consider adding a chelating agent like EDTA to sequester trace metals. 3. Incubate experiments in the dark or use amber glassware. |
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best microbial inoculum to use for degradation studies?
A1: The ideal inoculum is often a mixed microbial community from a site previously exposed to similar aromatic compounds. [6]This increases the likelihood of finding organisms with the necessary enzymatic machinery. Alternatively, specific strains known for degrading aromatic hydrocarbons, such as those from the genera Pseudomonas, Rhodococcus, and Bacillus, can be used. [3][8] Q2: How can I confirm that the observed degradation is due to microbial activity and not abiotic processes?
A2: It is essential to run a sterile control in parallel with your experimental samples. This control should contain the same medium and concentration of this compound but without the microbial inoculum. Any loss of the parent compound in the sterile control can be attributed to abiotic degradation.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A3: A combination of chromatographic techniques is highly recommended. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is excellent for quantifying the parent compound and major metabolites. [11][12]For the identification of unknown intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide structural information. [9][10] Q4: My microbial culture stops degrading the compound after an initial period. What could be the reason?
A4: This could be due to several factors:
-
Accumulation of toxic intermediates: The degradation process might produce an intermediate that is toxic to the microorganisms at a certain concentration.
-
Nutrient limitation: The culture may have depleted an essential nutrient required for continued metabolic activity.
-
pH shift: The degradation of the compound can lead to the production of acidic or basic byproducts, causing the pH of the medium to shift outside the optimal range for microbial growth.
Q5: How can I enhance the bioavailability of this compound to the microorganisms?
A5: If the compound has low aqueous solubility, its bioavailability can be a limiting factor. To enhance this, you can:
-
Use a co-solvent system, ensuring the solvent is not toxic to the microorganisms at the concentration used.
-
Add a non-ionic surfactant to increase the compound's solubility.
-
Immobilize the microorganisms, which can sometimes improve their tolerance to and uptake of toxic substrates. [8]
Part 5: Experimental Protocols
Protocol 1: Screening for Microbial Degradation
Caption: Experimental workflow for screening microbial degradation.
Objective: To determine if a microbial culture can degrade this compound.
Materials:
-
Minimal Salt Medium (MSM) [7]* Stock solution of this compound in a suitable solvent (e.g., methanol)
-
Microbial inoculum (e.g., activated sludge, soil slurry, or pure culture)
-
Sterile flasks
-
Shaking incubator
-
HPLC or GC-MS system
Procedure:
-
Prepare and sterilize the MSM.
-
Aseptically dispense the MSM into sterile flasks.
-
Add the stock solution of this compound to achieve the desired final concentration (e.g., 50-100 mg/L).
-
Prepare a sterile control flask by adding the substrate but no inoculum.
-
Inoculate the experimental flasks with the microbial culture (e.g., 1-5% v/v).
-
Incubate the flasks at an appropriate temperature (e.g., 25-30°C) with shaking (e.g., 150 rpm).
-
Collect samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Process the samples by extracting with a suitable solvent (e.g., ethyl acetate) after acidification.
-
Analyze the extracts by HPLC or GC-MS to quantify the remaining this compound and identify any major degradation products.
Protocol 2: Analysis of Chemical Oxidation
Objective: To investigate the chemical oxidation of this compound.
Materials:
-
Phosphate buffer solution (at a relevant pH, e.g., 7.4)
-
Stock solution of this compound
-
(Optional) Stock solution of a metal catalyst (e.g., CuSO₄)
-
(Optional) Organic base (e.g., triethylamine)
-
Reaction vials
-
HPLC system with a UV detector
Procedure:
-
Prepare the phosphate buffer solution.
-
In a reaction vial, add the buffer solution.
-
Add the stock solution of this compound to the desired final concentration.
-
For catalyzed reactions, add the metal catalyst or organic base.
-
Incubate the reaction vials under controlled conditions (e.g., specific temperature, with or without light).
-
At various time points, take an aliquot of the reaction mixture.
-
Directly inject the aliquot into the HPLC system or after appropriate dilution.
-
Monitor the decrease in the peak area of this compound and the appearance of the peak corresponding to 2-isobutyl-p-benzoquinone.
References
-
Jigami, Y., Omori, T., & Minoda, Y. (1975). The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp. Agricultural and Biological Chemistry, 39(9), 1781-1788. [Link]
-
Li, Y., & Trush, M. A. (1993). Oxidation of hydroquinone by copper: chemical mechanism and biological effects. Archives of Biochemistry and Biophysics, 300(1), 346-355. [Link]
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Westin, J. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Jack Westin. [Link]
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Li, Y., & Trush, M. A. (1993). Oxidation of hydroquinone by copper: Chemical mechanism and biological effects. Carcinogenesis, 14(7), 1303-1311. [Link]
-
Reddit. (2021). Hydroquinone to Quinone, Oxidation or reduction? r/Mcat. [Link]
-
Li, J., Wang, L., & Zhang, J. (2013). The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. Green Chemistry, 15(7), 1836-1840. [Link]
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Singh, S., & Kumar, V. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 11(10), 1045-1056. [Link]
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ResearchGate. (n.d.). Biodegradation Experiments – Classical Set-Up: Isolation of Aerobic, Xenobiotic-Degrading Microorganisms. [Link]
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BioTech Breakthroughs. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. [Link]
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Gao, Y., Wang, J., & Zhu, L. (2011). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 12(9), 6088-6107. [Link]
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Wang, F., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Microbiology, 12, 709339. [Link]
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Wang, F., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Microbiology, 12. [Link]
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eGyanKosh. (n.d.). UNIT 8 BIODEGRADATION OF XENOBIOTIC COMPOUNDS. [Link]
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BioTech Breakthroughs. (2024). Understanding Xenobiotics: Biodegradation of Environmental Pollutants. [Link]
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Sharma, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. International Journal of Environmental Research and Public Health, 19(17), 10984. [Link]
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Arora, P. K. (2015). Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers in Microbiology, 6, 115. [Link]
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ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
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ZAGENO. (2021). How to Troubleshoot Experiments that Just Aren't Working. [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
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ResearchGate. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. [Link]
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MDPI. (2020). Assessing the Biodegradation of BTEX and Stress Response in a Bio-Permeable Reactive Barrier Using Compound-Specific Isotope Analysis. [Link]
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ResearchGate. (2022). (PDF) Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. [Link]
-
International Journal of Environmental Science and Technology. (2015). Microbial Degradation of Benzene by Mixed Cultures. [Link]
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YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
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Contract Laboratory. (2024). Designing and Conducting Biodegradation Studies. [Link]
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Polish Journal of Environmental Studies. (2020). Benzene Degradation byFree and Immobilized Bacillus glycinifermantans Strain GO-13T Using GO Sheets. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Diol Synthesis
Welcome to the Technical Support Center for Diol Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing vicinal diols. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,2-diols from alkenes, and how do I choose the right one?
A1: The choice of method for synthesizing 1,2-diols from alkenes is primarily dictated by the desired stereochemistry of the final product. There are two main pathways: syn-dihydroxylation and anti-dihydroxylation.[1]
-
Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond, resulting in a cis-diol.[1] This is typically achieved using strong oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).[1][2] Osmium tetroxide is highly reliable and provides excellent yields, while potassium permanganate is a less expensive alternative but can sometimes lead to over-oxidation.[1][3]
-
Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond, yielding a trans-diol.[2] This is a two-step process involving the epoxidation of the alkene with a peroxy acid (like m-CPBA), followed by acid- or base-catalyzed ring-opening of the epoxide with water.[2][4]
Decision Workflow:
Caption: Decision workflow for selecting a diol synthesis method.
Q2: My Sharpless Asymmetric Dihydroxylation is giving low enantiomeric excess (e.e.). What are the likely causes?
A2: Low enantiomeric excess in a Sharpless Asymmetric Dihydroxylation is a common issue that can often be traced back to a few key factors:
-
Ligand Concentration: If the concentration of the chiral ligand is too low, a secondary, non-enantioselective catalytic cycle can become competitive, reducing the overall e.e.[5] Ensure the correct stoichiometry of the ligand is used as specified in the AD-mix protocol.
-
Substrate Purity: Impurities in the alkene starting material can sometimes interfere with the catalyst-ligand complex, leading to a decrease in enantioselectivity.
-
Reaction Temperature: While the reaction is generally robust, significant deviations from the recommended temperature (often 0°C to room temperature) can impact the selectivity.
-
Mismatched Substrate/Ligand: Certain substrates may have inherent facial bias that opposes the directing effect of the chosen chiral ligand (a "mismatched pair").[6] If you suspect this, trying the opposite enantiomer of the ligand (e.g., switching from AD-mix-β to AD-mix-α) can reveal if this is the case.[6]
Q3: I'm observing significant byproduct formation in my dihydroxylation reaction. What are the common side reactions?
A3: Byproduct formation can significantly lower your yield and complicate purification. The most common side reactions depend on the chosen method:
-
Over-oxidation (KMnO₄): When using potassium permanganate, especially if the reaction is not kept cold and dilute, the initial diol can be further oxidized and cleaved, leading to the formation of ketones or carboxylic acids.[7][8]
-
Formation of α-hydroxy ketones (OsO₄): While less common than with KMnO₄, over-oxidation can still occur with osmium tetroxide, particularly if the reaction is left for an extended period or if the re-oxidant is too harsh.
-
Incomplete Hydrolysis of Intermediates: In both osmium- and permanganate-mediated dihydroxylations, the reaction proceeds through a cyclic ester intermediate.[1][3] Incomplete hydrolysis of this intermediate will result in its presence in the crude product.
-
Epoxide Rearrangement: During the acid-catalyzed hydrolysis of epoxides for anti-diol synthesis, rearrangement of the intermediate carbocation can occur, especially with substrates prone to forming stable carbocations.
Q4: How do I effectively purify my diol, especially if it's highly water-soluble?
A4: The polarity of diols can make them challenging to purify, particularly when they exhibit high water solubility.[9] Here are some strategies:
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective.
-
Extraction Strategies: For water-soluble diols, repeated extraction with a more polar organic solvent like ethyl acetate can be effective. In cases of very high water solubility, salting out by saturating the aqueous layer with NaCl can decrease the diol's solubility in water and drive it into the organic phase.
-
Distillation: For volatile diols, distillation under reduced pressure can be a viable purification method.[9] However, be mindful of potential azeotropes, especially with residual water or other diols.[10]
-
Crystallization: If your diol is a solid, crystallization from an appropriate solvent system can be a highly effective purification method, often providing very pure material.
Troubleshooting Guides
Problem 1: Low or No Yield of Diol
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| Inactive Reagents | Oxidizing agents like OsO₄ and KMnO₄, and reducing agents used in other diol syntheses, can degrade over time, especially with improper storage. N-Methylmorpholine N-oxide (NMO), a common co-oxidant in Upjohn dihydroxylations, can also be hygroscopic and lose activity.[11] | Use fresh, high-purity reagents. For catalytic reactions, ensure the co-oxidant is active. |
| Sub-optimal Temperature | Dihydroxylation reactions have optimal temperature ranges. For instance, KMnO₄ reactions must be kept cold to prevent over-oxidation.[8] Sharpless dihydroxylations are typically run at 0°C to room temperature.[12] | Strictly adhere to the recommended temperature for the specific protocol. Use an ice bath for KMnO₄ reactions. For other methods, systematically screen temperatures to find the optimum.[9] |
| Insufficient Reaction Time | The reaction may simply not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. |
| Poor Catalyst Turnover (Catalytic Methods) | In catalytic systems (e.g., Upjohn or Sharpless dihydroxylation), the co-oxidant regenerates the active catalyst (OsO₄).[11] If the co-oxidant is inactive or consumed, the catalytic cycle will stop. The hydrolysis of the osmate ester can also be the rate-limiting step.[11] | Ensure the co-oxidant is fresh and used in stoichiometric amounts. For Sharpless reactions, the addition of methanesulfonamide (MeSO₂NH₂) can sometimes accelerate catalyst turnover.[12] |
Problem 2: Poor Stereoselectivity (Syn vs. Anti)
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| Incorrect Reagent Choice | The stereochemical outcome is fundamentally determined by the reaction mechanism. OsO₄ and KMnO₄ proceed via a concerted syn-addition through a cyclic intermediate.[1][3] Epoxidation followed by hydrolysis occurs via an Sₙ2-like backside attack, leading to anti-addition.[13][14] | To obtain a syn-diol, use OsO₄ or cold, basic KMnO₄.[2] For an anti-diol, use a two-step epoxidation/hydrolysis protocol.[2] |
| Loss of Stereochemistry During Workup | While less common, harsh acidic or basic conditions during workup could potentially lead to side reactions that affect the stereochemistry of adjacent centers, although the newly formed diol itself is generally stable. | Use mild workup conditions. Neutralize the reaction mixture carefully and avoid excessive heat. |
| Mixed Mechanistic Pathways | If reaction conditions are not well-controlled, it's possible for competing reaction pathways to occur, leading to a mixture of stereoisomers. | Ensure that the chosen reaction conditions are specific for the desired outcome. For example, in anti-dihydroxylation, ensure complete epoxidation before proceeding to hydrolysis. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| High Water Solubility | The two hydroxyl groups make diols, especially those with short carbon chains, very polar and often highly soluble in water, leading to poor extraction efficiency into organic solvents.[9] | Saturate the aqueous phase with a salt (e.g., NaCl or K₂CO₃) to decrease the diol's solubility in water. Perform multiple extractions with a polar organic solvent like ethyl acetate. |
| Formation of Emulsions | The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
| Product is an Oil Instead of a Solid | The presence of impurities can depress the melting point of a compound, causing it to remain an oil even when it is expected to be a solid. | Re-purify the product using column chromatography to remove impurities. If the product is inherently an oil, confirm its purity by NMR and/or mass spectrometry. |
| Co-elution with Reagents/Byproducts | Some reagents or byproducts may have similar polarities to the desired diol, making separation by column chromatography challenging. | Adjust the solvent system for chromatography to improve separation. Consider derivatizing the diol to a less polar compound (e.g., an acetonide) for purification, followed by deprotection.[15][16] |
Experimental Protocols
Protocol 1: General Procedure for syn-Dihydroxylation (Upjohn Conditions)
This protocol describes a reliable method for the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-Methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a 10:1 mixture of acetone and water.
-
Reagent Addition: Add NMO (1.2 equiv) to the solution and stir until it dissolves.
-
Catalyst Addition: To the stirring solution, add a 2.5 wt% solution of OsO₄ in tert-butanol (0.02-0.05 equiv) dropwise. The solution will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). Stir for 30 minutes until the brown color disappears.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol by column chromatography or crystallization.
Caption: Workflow for Upjohn syn-dihydroxylation.
Protocol 2: General Procedure for anti-Dihydroxylation via Epoxidation
This two-step protocol first forms an epoxide, which is then hydrolyzed to the anti-diol.[2]
Step A: Epoxidation
-
Reaction Setup: Dissolve the alkene (1.0 equiv) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv) portion-wise to the solution, maintaining the temperature at 0°C with an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide. This is often used directly in the next step.
Step B: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the crude epoxide from Step A in a mixture of tetrahydrofuran (THF) and water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the disappearance of the epoxide.
-
Workup and Purification: Neutralize the acid with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting anti-diol by column chromatography.[13][14]
References
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Ready, J. M. Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center. [Link]
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Wikipedia. Dihydroxylation. [Link]
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Chemistry Steps. Diols from Alkenes. [Link]
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KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
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Chemistry LibreTexts. 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. [Link]
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Wikipedia. Diol. [Link]
-
Chem-Station. Protection of 1,2-/1,3-Diols. [Link]
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Catalysis Science & Technology. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. [Link]
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Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]
-
Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]
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Chemistry LibreTexts. 9.13: Dihydroxylation of Alkenes. [Link]
-
ResearchGate. Synthesis of diol 2 and optimization of the reaction conditions for its oxidation to the corresponding α‐hydroxy aldehyde 3. [Link]
-
ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
ResearchGate. Stereoselective Synthesis of 1,3-Diols | Request PDF. [Link]
-
RSC Publishing. Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[11][15]-allylic alcohol transposition. [Link]
-
Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
-
University of Calgary. Ch15 : epoxide to 1,2-diols. [Link]
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Organic Chemistry Portal. Diol synthesis by substitution. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]
-
PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
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Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
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University of York. Catalytic Asymmetric Dihydroxylation. [Link]
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Reddit. Trouble with diol oxidation. [Link]
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YouTube. dihydroxylation of alkenes. [Link]
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YouTube. Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. [Link]
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Separations Consortium. Diol Separations. [Link]
-
ResearchGate. Ring-Opening Hydration of Epoxides into Diols with a Low Water–Epoxide Ratio Catalyzed by a Fe-Incorporated Octahedra-Based Molecular Sieve | Request PDF. [Link]
-
Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
-
ResearchGate. Purification of diols from aqueous and organic systems in comparison. [Link]
-
Pearson. Dihydroxylation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Organic Chemistry Portal. Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System. [Link]
-
Organic Chemistry Portal. Osmium tetroxide. [Link]
-
Chemistry Stack Exchange. Stereoselectivity of dihydroxylation with osmium tetroxide. [Link]
-
Journal of the American Chemical Society. Mechanistically Driven Development of an Iron Catalyst for Selective Syn-Dihydroxylation of Alkenes with Aqueous Hydrogen Peroxide. [Link]
-
YouTube. Syn Dihydroxylation of Alkenes and Alkynes. [Link]
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Technical Support Center: Troubleshooting Solubility Issues with 2-isobutylbenzene-1,4-diol
Welcome to the technical support center for 2-isobutylbenzene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this lipophilic hydroquinone derivative. As your virtual application scientist, I will provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of chemical principles.
Part I: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q1: What are the general solubility characteristics of this compound?
This compound is an aromatic organic compound with a hydroquinone structure, making it a type of phenol.[1][2][3] Its molecular structure, featuring a non-polar isobutyl group and a benzene ring, alongside two polar hydroxyl groups, results in poor aqueous solubility. This is a common characteristic for alkylated hydroquinones.[4][5][6] While specific quantitative data for this exact molecule is not extensively published, by analogy to similar structures like tert-butylhydroquinone (TBHQ) and 2,5-di-tert-butylhydroquinone (DTBHQ), it is expected to be sparingly soluble in water but readily soluble in polar organic solvents.[5][6][7] Its lipophilic nature is a critical factor in both formulation development and experimental design.[8][9][10]
Q2: What are the recommended solvents for preparing stock solutions?
For most in vitro and in vivo preliminary studies, the following solvents are recommended for creating high-concentration stock solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common choice due to its high solubilizing power for many organic compounds.[11]
-
Ethanol (EtOH): A good alternative, especially when DMSO is incompatible with the experimental system.
-
Acetone: While an effective solvent, its high volatility and potential for reactivity make it less suitable for long-term storage or biological assays compared to DMSO or ethanol.[4][12][13]
It is imperative to prepare a high-concentration stock solution (e.g., 10-100 mM) in one of these solvents. This minimizes the volume of organic solvent introduced into your final aqueous experimental medium, thereby reducing the risk of solvent-induced artifacts or toxicity.
Q3: How does pH influence the aqueous solubility of this compound?
The two hydroxyl groups on the hydroquinone ring are weakly acidic.[14] For analogous compounds like TBHQ, the pKa is approximately 10.8.[1][7][15][16] Below this pKa, the compound is in its neutral, less soluble form. At a pH above the pKa, the hydroxyl groups deprotonate to form phenolate anions. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water.[17][18] Therefore, adjusting the pH of an aqueous solution to be alkaline (pH > 11) can be a powerful strategy to enhance the solubility of this compound.
Q4: My compound appears to be degrading in solution. What are the stability considerations?
Hydroquinones are susceptible to oxidation, especially in solution, at alkaline pH, and in the presence of air or metal ions.[3][19] This oxidation process can convert the hydroquinone to the corresponding quinone, often indicated by a color change in the solution (e.g., turning brown or yellow).[19]
Stability Best Practices:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[20]
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
When working with aqueous solutions, especially at alkaline pH, prepare them fresh and use them promptly.
Part II: Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to resolving common problems encountered during experiments.
Problem 1: Difficulty Dissolving the Compound in an Aqueous Buffer
Root Cause Analysis: This issue stems directly from the compound's low intrinsic aqueous solubility. The hydrophobic isobutyl group and benzene ring dominate the molecule's character, leading to unfavorable interactions with water.
Solution A: pH Adjustment Protocol
This protocol leverages the pH-dependent solubility of the phenolic hydroxyl groups.
Step-by-Step Methodology:
-
Prepare your desired aqueous buffer.
-
Add a magnetic stir bar to the buffer and place it on a stir plate.
-
Slowly add the powdered this compound to the stirring buffer. You will observe that it does not dissolve.
-
Using a calibrated pH meter, monitor the pH of the suspension.
-
Add a strong base (e.g., 1 M NaOH) dropwise to the suspension.
-
Continue stirring and adding the base until the pH is >11. As you approach and exceed the pKa, you should observe the solid dissolving to form a clear solution.
-
Once fully dissolved, you can slowly back-titrate with a strong acid (e.g., 1 M HCl) if your experiment requires a specific pH closer to neutral. Be cautious: as you approach the pKa, the compound may begin to precipitate out. This method is best for experiments that can be conducted under alkaline conditions.
Solution B: Using Co-solvents
This approach modifies the polarity of the solvent system to be more favorable for the compound.
Step-by-Step Methodology:
-
Select a water-miscible organic co-solvent that is compatible with your experimental system (e.g., ethanol, propylene glycol, polyethylene glycol).[21]
-
Prepare a mixture of your aqueous buffer and the chosen co-solvent. Start with a low percentage of co-solvent (e.g., 10% v/v).
-
Attempt to dissolve the this compound in this mixture.
-
If solubility is still insufficient, gradually increase the percentage of the co-solvent.
-
Critical Consideration: Always run a vehicle control in your experiments containing the same concentration of the co-solvent to ensure that any observed effects are due to the compound and not the solvent itself.
Problem 2: Precipitation Upon Dilution of a Stock Solution into an Aqueous Medium (e.g., Cell Culture Media)
Root Cause Analysis: This common issue, often termed "solvent shock," occurs when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous medium.[11] The DMSO disperses, and the local solvent environment abruptly shifts from organic to aqueous, causing the poorly soluble compound to crash out of solution.
Workflow for Preventing Precipitation
The following diagram illustrates a decision-making process to mitigate this issue.
Caption: Troubleshooting workflow for compound precipitation.
Strategies for Dilution (Protocol)
-
Warm the Aqueous Medium: Ensure your cell culture medium or buffer is warmed to its experimental temperature (e.g., 37°C). Some compounds have slightly better solubility at higher temperatures.[11]
-
Use a Dilute Stock: If possible, use a lower concentration stock solution (e.g., 1 mM instead of 10 mM). This increases the volume of stock you add, but the dilution factor is less extreme.[11][22]
-
Slow, Dropwise Addition with Vortexing:
-
Place the tube/flask of aqueous medium on a vortex mixer at a medium speed.
-
Pipette the required volume of your stock solution.
-
Submerge the pipette tip just below the surface of the liquid in the vortex.
-
Dispense the stock solution slowly and dropwise into the swirling medium. This rapid, efficient mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[11]
-
-
Final Concentration Check: Always aim for a final DMSO concentration of <0.5% (and ideally <0.1%) in cell-based assays to avoid solvent toxicity.
Problem 3: Inconsistent Results in Biological Assays
Root Cause Analysis: Inconsistent or lower-than-expected biological activity can often be traced back to poor solubility. If the compound precipitates in the assay plate, the actual concentration in solution is unknown and significantly lower than the nominal concentration, leading to unreliable data.
Protocol for Verifying Compound Concentration
A simple visual check can be highly informative.
-
Prepare your final assay medium with the highest concentration of this compound you plan to test.
-
Also prepare a "vehicle control" medium containing the equivalent amount of solvent (e.g., DMSO).
-
Place both preparations in the same incubator and under the same conditions as your actual experiment.
-
After a short incubation period (e.g., 30 minutes) and before adding to cells, visually inspect the medium against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.
-
If precipitation is observed, the concentration is too high and must be lowered. The highest concentration that remains clear is your approximate solubility limit in that specific medium.[11]
Part III: Data Summary
While experimental data for this compound is scarce, the following tables provide expected properties based on its chemical structure and data from analogous compounds.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale / Reference Analog |
| Water (pH 7) | Poor / Sparingly Soluble | Hydroquinone and its alkylated derivatives (TBHQ, DTBHQ) show low water solubility.[5][6][7][14] |
| Aqueous Buffer (pH > 11) | Soluble | Deprotonation of phenolic hydroxyls at high pH increases polarity and water solubility.[17][18] |
| DMSO | Soluble | Common solvent for lipophilic, poorly water-soluble compounds.[11] |
| Ethanol | Soluble | Alkylated hydroquinones like DTBHQ are soluble in ethanol.[4][12][13] |
| Acetone | Soluble | DTBHQ is soluble in acetone.[4][12][13] |
Table 2: Key Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Reference Analog |
| Molecular Formula | C₁₀H₁₄O₂ | N/A[2] |
| Molecular Weight | 166.22 g/mol | N/A[2] |
| XLogP3 | 2.2 | Indicates a degree of lipophilicity.[2] |
| pKa | ~10-11 | Based on the pKa of hydroquinone and TBHQ.[1][3][7][14] |
| Appearance | White to off-white solid | Typical for hydroquinone derivatives.[1][23] |
References
- Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
- Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature reviews Drug discovery, 6(9), 707-725.
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
- Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (2015). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.
- ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF.
- Guidechem. (n.d.). tert-Butylhydroquinone 1948-33-0 wiki.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European journal of pharmaceutical sciences, 11 Suppl 2, S93–S98.
- ResearchGate. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization | Request PDF.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- PubChem. (n.d.). tert-Butylhydroquinone.
- Guidechem. (n.d.). This compound 4197-78-8 wiki.
- ChemicalBook. (n.d.). tert-Butylhydroquinone CAS#: 1948-33-0.
- ChemicalBook. (n.d.). 1948-33-0(tert-Butylhydroquinone) Product Description.
- Solubility of Things. (n.d.). 2,5-Di-tert-butylhydroquinone.
- ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Journal of Chemical & Engineering Data. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.
- Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (2015). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.
- Quora. (2018, November 12). How to dissolve phenol in water.
- ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- PubChem. (n.d.). Hydroquinone.
- Wikipedia. (n.d.). tert-Butylhydroquinone.
- ResearchGate. (2016, September 27). How to remove water-insoluble phenolic compounds from the water-soluble phenols?
- Reddit. (2017, April 9). Why is hydroxyl hydroquinone soluble at a low and high ph but not a neutral ph?
- Chemistry For Everyone. (2025, May 8). Is Phenol Soluble In Water? [Video]. YouTube.
- Sciencemadness Wiki. (2019, June 19). Hydroquinone.
- ResearchGate. (2015, November 24). How can I remove phenol-compounds from wast water without removing other organic compounds like lipids, amino acids, etc?
- CymitQuimica. (n.d.). This compound.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264270, 2-(2-Methylpropyl)benzene-1,4-diol. Retrieved from [Link]
- PubChem. (n.d.). 2-(2-Methylpropyl)benzene-1,4-diol.
- Wikipedia. (n.d.). Hydroquinone.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- ResearchGate. (n.d.). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR.
- ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K.
- Fiołka, M. J., & Zapała, L. (2014). Study of pH-dependent drugs solubility in water. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia, 69(1), 115-126.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:4197-78-8.
- BLD Pharm. (n.d.). 4197-78-8|this compound.
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Technical Support Center: Purification of 2-Isobutylbenzene-1,4-diol
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis and purification of 2-isobutylbenzene-1,4-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical intermediate. My approach here is to move beyond simple protocols and delve into the causality behind common purification issues, providing you with the expert insights needed to troubleshoot your experiments effectively.
Section 1: Understanding the Impurity Profile
The purity of this compound is fundamentally tied to its synthesis route, most commonly a Friedel-Crafts alkylation of hydroquinone or a related precursor. The inherent reactivity of the hydroquinone ring and the conditions of the electrophilic aromatic substitution can lead to a predictable yet challenging set of impurities.
Below is a diagram illustrating the relationship between the target molecule and its most common contaminants.
Caption: Logical relationship of common impurities in crude this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered purification challenges in a question-and-answer format.
Q1: My isolated product is off-white, yellow, or even brown. What causes this discoloration and how can I fix it?
A1: Root Cause Analysis & Solution
-
Expertise & Experience: This is the most common issue with hydroquinone derivatives. The discoloration is almost certainly due to the presence of the corresponding oxidized species: isobutyl-p-benzoquinone . Hydroquinones are highly susceptible to oxidation, a process that can be catalyzed by trace metals, light, or heat, especially under non-acidic conditions. The resulting quinone is a highly conjugated, colored compound.
-
Troubleshooting Protocol:
-
Charcoal Treatment & Reductive Recrystallization: The most effective method is to combine decolorizing carbon (charcoal) with a reducing agent during recrystallization.
-
Dissolve the crude product in a suitable hot solvent (see Table 2).
-
Add a small amount of a mild reducing agent like sodium dithionite (Na₂S₂O₄) or ascorbic acid (typically 0.1-0.5% by weight). This will reduce the quinone back to the desired hydroquinone.
-
Add activated charcoal (1-2% w/w) to the hot solution to adsorb residual colored impurities.
-
Hot filter the solution through a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool and crystallize, preferably under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.
-
-
Trustworthiness (Self-Validation): The success of this protocol is immediately visible. A previously colored solution should become colorless or nearly colorless after the hot filtration step. The final crystalline product should be a pure white solid.
-
Q2: My NMR/HPLC analysis indicates the presence of unreacted hydroquinone. What is the most efficient removal method?
A2: Exploiting Polarity Differences
-
Expertise & Experience: Hydroquinone is significantly more polar than the mono-alkylated product due to its two unsubstituted hydroxyl groups. This difference in polarity is the key to separation. While both compounds are polar, the isobutyl group imparts considerable non-polar character to the target molecule.
-
Troubleshooting Protocol Options:
-
Column Chromatography (High-Purity Goal): This is the most robust method for complete separation.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: A gradient or isocratic system of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Diethyl Ether). A typical starting point would be 80:20 Hexane:Ethyl Acetate. Unreacted hydroquinone will have a much lower Rf value and will elute much later than the desired product. The separation can be monitored effectively by Thin Layer Chromatography (TLC).[1]
-
-
Recrystallization (Process-Scale Goal): Careful selection of a solvent system can often remove moderate amounts of hydroquinone.
-
Causality: The goal is to find a solvent in which the desired product is soluble when hot but sparingly soluble when cold, while hydroquinone remains moderately soluble even when cold. Toluene or a mixed solvent system like Toluene/Heptane can be effective. The more polar hydroquinone tends to stay in the mother liquor.
-
-
Q3: I'm concerned about isomeric impurities from the Friedel-Crafts reaction. How can these be identified and removed?
A3: The Challenge of Isomer Separation
-
Expertise & Experience: While the isobutyl group provides steric hindrance that strongly favors the 2-position, trace amounts of other isomers or di-alkylated products (e.g., 2,5-diisobutylbenzene-1,4-diol) can form.[2] These isomers often have very similar polarities and boiling points, making them the most difficult impurities to remove.
-
Troubleshooting Protocol:
-
Identification: High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying isomeric impurities.[3][4] A reverse-phase C18 column with a Methanol/Water or Acetonitrile/Water mobile phase will typically provide the necessary resolution.
-
Separation:
-
Preparative HPLC: For obtaining small quantities of ultra-pure material for analytical standards or early-stage development, preparative HPLC is the best option.
-
Fractional Recrystallization: This is an iterative and often labor-intensive process but can be effective. It involves multiple recrystallization steps, where only the purest fraction of crystals from each step is carried forward. The progress must be closely monitored by HPLC.
-
Kinetic vs. Thermodynamic Control: Revisit your reaction conditions. Running the reaction at a lower temperature may favor the kinetic (and desired) product and minimize the formation of thermodynamically stable rearranged or di-alkylated byproducts.
-
-
Section 3: Standard Purification Protocols & Data
General Purification Workflow
The following diagram outlines a standard, self-validating workflow for purifying crude this compound.
Caption: A decision-based workflow for the purification of this compound.
Table 1: Troubleshooting Summary
| Observed Issue | Likely Cause | Recommended Action | Analytical Signature (Example) |
| Yellow/Brown Color | Oxidation to Quinone | Recrystallize with charcoal and Na₂S₂O₄ | Appearance of a carbonyl peak (~1650 cm⁻¹) in IR spectrum. |
| High Polarity Spot on TLC | Unreacted Hydroquinone | Column chromatography or selective recrystallization | Distinct spot with low Rf value matching hydroquinone standard. |
| Multiple Close Spots/Peaks | Isomeric Impurities | Preparative HPLC or fractional recrystallization | Closely eluting peaks in HPLC analysis.[3] |
| Product is an Oil/Gummy | Residual Solvent / Low Purity | Dry under high vacuum; re-purify via chromatography | Broad solvent peaks in ¹H NMR spectrum. |
Table 2: Recommended Recrystallization Solvents
Based on principles for purifying similar substituted aromatic compounds, the following solvents are recommended.[1]
| Solvent System | Typical Purity Achieved | Advantages | Disadvantages |
| Toluene | 98.5 - 99.5% | Good solvating power when hot, promotes well-formed crystals. | Higher boiling point requires more energy; potential for residual solvent. |
| Ethanol/Water | 98.0 - 99.0% | "Green" solvent system, water acts as an anti-solvent. | May require careful optimization of the solvent ratio to avoid oiling out. |
| Dichloromethane/Heptane | > 99.5% | Highly effective for achieving very high purity via anti-solvent method. | Chlorinated solvent; requires careful handling and disposal. |
| Ethyl Acetate/Hexane | > 99.5% | Excellent for both recrystallization and chromatography; good solvating power. | Solvents are flammable; requires precise ratio control. |
Section 4: Detailed Methodologies
Protocol 1: High-Purity Recrystallization
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50 mL of toluene.
-
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more toluene in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add 100 mg of sodium dithionite and 200 mg of activated charcoal. Re-heat to a gentle boil for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite® into a clean, warm flask to remove charcoal and other particulates.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Slurry Preparation: In a beaker, add 200 g of silica gel to 400 mL of a 90:10 Hexane:Ethyl Acetate solution. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve 2.0 g of the semi-purified product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto 5 g of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Elute the column with the 90:10 Hexane:Ethyl Acetate mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC, visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
Combine & Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
References
-
Process for producing 2-formyl-1,4-butanediol - EP 0627399 B1 . (n.d.). European Patent Office. Retrieved from [Link]
- US4294998A - Preparation of high purity 1,4-butanediol. (n.d.). Google Patents.
-
Synthesis of isobutylbenzene from benzene . (2018, November 10). The Science Snail. Retrieved from [Link]
-
2-Butyne-1,4-diol | C4H6O2 | CID 8066 . (n.d.). PubChem. Retrieved from [Link]
- US4827070A - Process for the production of isobutylbenzene from an isobutenylcyclohexene. (n.d.). Google Patents.
- US8129548B2 - Process for the purification of 1,4-butanediol. (n.d.). Google Patents.
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC . (2005). Journal of Zhejiang University-SCIENCE B. Retrieved from [Link]
-
Discussion Addendum for: Preparation of (R,R)-1,2:4,5-Diepoxypentane . (2019). Organic Syntheses. Retrieved from [Link]
-
Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution . (2011). Applied Catalysis A: General. Retrieved from [Link]
-
Synthesis of Acylated Naphthohydroquinones Through Photo-Friedel–Crafts Acylation and Evaluation of Their Antibiotic Potential . (2021). Molecules. Retrieved from [Link]
-
2-Butene-1,4-diol | C4H8O2 | CID 8065 . (n.d.). PubChem. Retrieved from [Link]
-
Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations . (2009). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide . (2005). Journal of Chemical Sciences. Retrieved from [Link]
-
The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel . (n.d.). Dublin City University. Retrieved from [Link]
- EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation. (n.d.). Google Patents.
-
Qualitative and Quantitative Analysis of Hydroquinone in Face Cream with TLC and HPLC Methods . (2019). ResearchGate. Retrieved from [Link]
-
How do you recrystallize 1.4 beutendoll liquid? . (2021). Quora. Retrieved from [Link]
-
Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data . (2002). International Journal of Quantum Chemistry. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . (2018). RSC Advances. Retrieved from [Link]
-
Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry . (2016). Journal of AOAC International. Retrieved from [Link]
-
Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide . (2005). Indian Academy of Sciences. Retrieved from [Link]
- US4032583A - Purification of 1,4-butanediol. (n.d.). Google Patents.
-
16.8: Oxidation of Aromatic Compounds . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
identification and determination of hydroquinone in cosmetic products by tlc and hplc . (n.d.). European Commission. Retrieved from [Link]
-
Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor . (2023). ChemRxiv. Retrieved from [Link]
-
Friedel-Crafts Acylation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 4. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Isobutylbenzene-1,4-diol
Welcome to the technical support center for 2-isobutylbenzene-1,4-diol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of oxidation, a primary concern for hydroquinone derivatives. Our goal is to provide not just procedural steps, but also the scientific rationale behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a brownish color. What is happening?
A1: A brownish discoloration is a classic visual indicator of the oxidation of hydroquinone compounds.[1] this compound is susceptible to oxidation, where it is converted to the corresponding p-benzoquinone derivative. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light and alkaline pH.[2] The colored species are a result of the formation of the quinone and potentially further polymerization products.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The oxidation of this compound is primarily accelerated by:
-
Atmospheric Oxygen: The presence of dissolved oxygen is a key driver of oxidation.
-
pH: The rate of autoxidation for hydroquinones increases significantly in alkaline (basic) solutions.[2]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidation reactions.
-
Metal Ions: Trace amounts of metal ions, such as copper or iron, can catalyze the oxidation process.
-
Temperature: Higher temperatures can increase the rate of oxidation.[2]
Q3: How should I properly store solid this compound?
A3: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, opaque container to protect it from light and air.[3][4] For enhanced protection, storing the container in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (15-25°C is often recommended) is ideal.[3][4]
Q4: Can I use a standard laboratory solvent to dissolve this compound?
A4: While this compound is soluble in many common organic solvents, it is crucial to use deoxygenated solvents to prevent oxidation in solution. Solvents should be purged with an inert gas (nitrogen or argon) prior to use. This can be achieved by bubbling the inert gas through the solvent for an extended period. For highly sensitive experiments, using freshly distilled and deoxygenated solvents is recommended.
In-Depth Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution During Experimentation
Symptoms: A freshly prepared, colorless solution of this compound rapidly turns yellow or brown upon preparation or during the course of an experiment.
Root Cause Analysis: This is a clear indication of rapid oxidation. The most likely culprits are the presence of dissolved oxygen in the solvent, an inappropriate pH of the medium, or exposure to ambient light.
Solutions:
-
Deoxygenation of Solvents:
-
Protocol: Before preparing your solution, thoroughly deoxygenate the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30-60 minutes. For more rigorous deoxygenation, a freeze-pump-thaw technique can be employed.
-
Causality: By removing dissolved oxygen, you eliminate a key reactant in the oxidation pathway of the hydroquinone.
-
-
pH Control:
-
Protocol: If your experimental conditions allow, maintain a slightly acidic pH (e.g., pH 5-6). Hydroquinones are generally more stable in acidic to neutral conditions.[2] You can use a suitable buffer system to maintain the desired pH.
-
Causality: In alkaline media, the hydroquinone is more readily deprotonated to the phenolate anion, which is more susceptible to oxidation.
-
-
Use of Antioxidants:
-
Protocol: Add a small amount of a suitable antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[1][5] The optimal concentration will depend on your specific application, but starting with a low concentration (e.g., 0.01-0.1%) is advisable.
-
Causality: Antioxidants are more readily oxidized than this compound. They act as sacrificial agents, scavenging free radicals and reactive oxygen species that would otherwise attack the hydroquinone.[1]
-
| Antioxidant | Recommended Starting Concentration | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Good in most organic solvents | A widely used and effective radical scavenger. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Good in most organic solvents | Similar to BHT, often used in combination. |
| Ascorbic Acid (Vitamin C) | 0.1% | Soluble in water and polar organic solvents | A good choice for aqueous or protic solutions.[5] |
| Sodium Metabisulfite | 0.1% | Soluble in water | Effective in aqueous systems, acts as an oxygen scavenger.[6] |
Issue 2: Inconsistent Results and Suspected Degradation in Air-Sensitive Reactions
Symptoms: You are performing a reaction where this compound is a reactant or product, and you are observing low yields, unexpected side products, or poor reproducibility.
Root Cause Analysis: If this compound or another component of your reaction is sensitive to air, even brief exposure can lead to degradation and affect the reaction outcome. Standard benchtop techniques may not be sufficient to exclude air and moisture.
Solutions:
-
Implementation of Inert Atmosphere Techniques:
-
Schlenk Line Protocol: For solution-based work, a Schlenk line is an excellent tool for maintaining an inert atmosphere.[7]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembly: Assemble your reaction apparatus (e.g., flask, condenser) on the Schlenk line.
-
Purging: Evacuate the glassware using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this cycle three to five times to ensure all atmospheric gases are removed.
-
Reagent Transfer: Transfer deoxygenated solvents and liquid reagents via a gas-tight syringe or cannula. Add solid reagents under a positive pressure of inert gas.
-
-
Glove Box Protocol: For manipulations of solids and preparation of reaction mixtures, a glove box provides a highly controlled inert environment.[8][9]
-
Material Transfer: Bring all necessary reagents and equipment into the glove box antechamber.
-
Antechamber Purge: Evacuate and backfill the antechamber with inert gas for several cycles before opening the inner door.
-
Manipulation: Perform all experimental manipulations within the inert atmosphere of the glove box.
-
-
Workflow for Handling Air-Sensitive this compound
Caption: Workflow for preparing and handling solutions of this compound to prevent oxidation.
Issue 3: Difficulty in Monitoring the Oxidation of this compound
Symptoms: You need to quantify the extent of oxidation of your this compound sample or monitor its stability over time.
Root Cause Analysis: Visual inspection is subjective and not quantitative. A reliable analytical method is required to accurately determine the concentration of the parent compound and its oxidation product.
Solutions:
-
Analytical Monitoring Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying this compound and its oxidized benzoquinone form.[10]
-
Protocol Outline:
-
Develop a separation method, typically using a reverse-phase column (e.g., C18).
-
Use a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Employ a UV detector, as both the hydroquinone and quinone have strong chromophores. The appearance and growth of a new peak corresponding to the quinone will indicate oxidation.
-
Quantify the components by running calibration standards of the pure hydroquinone and, if available, the quinone.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly if the compounds are sufficiently volatile or can be derivatized to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the hydroquinone signals and the appearance of signals corresponding to the benzoquinone.[11] This is particularly useful for tracking the reaction progress in situ.
-
Oxidation Pathway of this compound
Caption: Simplified oxidation pathway of this compound.
References
-
ResearchGate. (n.d.). Chemistry stability for the hydroquinone, hydroquinone + additive (NAC), kojic acid, and ascorbic acid in alkaline solution (water:ethanol 1:1, sodium bicarbonate 0.05%). p < 0.01 vs. control (0 h), (ANOVA, Tukey's range test). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Monitoring the oxidation of unsaturated oils and formation of oxygenated aldehydes by proton NMR | Request PDF. Retrieved from [Link]
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Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP2047846A2 - Process for stabilizing hydroquinone.
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The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. Retrieved from [Link]
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IWA Publishing. (2014, December 29). Factors influencing hydroquinone degradation in aqueous solution using a modified microelectrolysis method | Water Science & Technology. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Hydroquinone. Retrieved from [Link]
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PMC - PubMed Central - NIH. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
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Academic Strive. (2025, January 8). Assary Aufa Wardhana R. Hydroquinone Levels in Radiographic Developer Solutions are Based on Concentration and Length of Time Ox. Retrieved from [Link]
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Applied and Environmental Microbiology. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Retrieved from [Link]
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Stability of alkyl carbocations - Chemical Communications (RSC Publishing). Retrieved from [Link]
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CSV Containment news. (2022, November 9). Glove Box for Chemical Synthesis in a pilot plant. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]
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Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
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MDPI. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Retrieved from [Link]
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School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A hydroquinone formulation with increased stability and decreased potential for irritation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
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ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Time profiles of the degradation of hydroquinone (HQ) using loss of... Retrieved from [Link]
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MDPI. (2023, April 5). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. Retrieved from [Link]
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PMC - PubMed Central - NIH. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]
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Radboud Repository. (2022, November 7). Stability of alkyl carbocations. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
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MDPI. (n.d.). Degradation of Hydroquinone Coupled with Energy Generation through Microbial Fuel Cells Energized by Organic Waste. Retrieved from [Link]
- Google Patents. (n.d.). US3855150A - Stabilization of hydroquinone solutions with citric acid.
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Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
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Royal Society of Chemistry. (2022, November 15). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing). Retrieved from [Link]
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Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]
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Morphisto. (n.d.). Safety Data Sheet. Retrieved from [Link]
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KindBuild. (n.d.). Complete Guide to Glove Box Installation: Key Steps and Critical Points. Retrieved from [Link]
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Neilson Lab, Texas Christian University. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]
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ResearchGate. (n.d.). On the extraction and antioxidant activity of phenolic compounds from winery wastes Food Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 5). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of benzene to benzene cis-diol by toluene dioxygenase. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up of 2-Isobutylbenzene-1,4-diol Production
Welcome to the technical support center for the synthesis and scale-up of 2-isobutylbenzene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during laboratory synthesis and industrial scale-up.
Introduction: The Synthetic Landscape and Core Challenges
This compound, a substituted hydroquinone, is a valuable building block in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Its production, typically achieved through the Friedel-Crafts alkylation of hydroquinone with an isobutylating agent, presents a unique set of challenges that can impact yield, purity, and overall process efficiency, particularly during scale-up.
The primary synthetic route involves the electrophilic aromatic substitution of hydroquinone with an isobutyl source, such as isobutanol or isobutylene, in the presence of an acid catalyst. While seemingly straightforward, this process is often complicated by a number of factors that require careful control and optimization.
This guide will delve into the critical aspects of this synthesis, providing a structured approach to troubleshooting and process development. We will explore the intricacies of the reaction mechanism, address common pitfalls, and offer field-proven solutions to help you navigate the complexities of this compound production.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered by researchers working on the synthesis of this compound.
Q1: What are the most common catalysts for the isobutylation of hydroquinone, and what are their pros and cons?
A1: The choice of catalyst is critical for controlling both the rate and selectivity of the reaction. Common catalysts include:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄) | Readily available, low cost. | Can lead to colored byproducts and sticky oils, difficult to remove, corrosive.[1] |
| Lewis Acids | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | High catalytic activity. | Stoichiometric amounts often required, moisture sensitive, can form stable complexes with the product. |
| Solid Acids | Zeolites, Silica gel, Acidic resins | Easily separable and reusable, can offer shape selectivity.[2] | May have lower activity than liquid acids, prone to deactivation. |
Q2: What are the primary side reactions I should be aware of when synthesizing this compound?
A2: The main side reactions that can significantly impact your product's purity and yield are:
-
Polyalkylation: The introduction of more than one isobutyl group onto the hydroquinone ring to form di- and tri-substituted byproducts. The initial alkylation activates the ring, making it more susceptible to further substitution.
-
Isomerization: The isobutyl carbocation can rearrange to the more stable tert-butyl carbocation, leading to the formation of 2-tert-butylbenzene-1,4-diol as a significant impurity.[3][4][5]
-
O-Alkylation: Alkylation of the hydroxyl groups to form ether byproducts. This is generally less favored under Friedel-Crafts conditions but can occur.
-
Formation of Colored Impurities: Strong acid catalysts can promote the formation of colored byproducts and tars, which are often difficult to remove.[1]
Q3: My reaction is turning dark and forming a lot of tar-like material. What is the likely cause and how can I prevent it?
A3: The formation of dark, tarry substances is often a result of using strong, concentrated acid catalysts like sulfuric acid at elevated temperatures.[1] This can lead to charring and polymerization of the starting materials and products. To mitigate this:
-
Use a milder catalyst: Consider using a solid acid catalyst or a more dilute Brønsted acid.
-
Control the temperature: Maintain a lower reaction temperature to minimize side reactions.
-
Gradual addition of reagents: Add the alkylating agent and/or catalyst slowly to control the reaction exotherm.
-
Use an appropriate solvent: A solvent can help to dissipate heat and control the reaction rate.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues that may arise during the synthesis and scale-up of this compound.
Troubleshooting Guide 1: Low Yield of the Desired Mono-isobutylated Product
Problem: The yield of this compound is consistently low, with significant amounts of unreacted hydroquinone and/or di-isobutylated byproducts.
Potential Root Causes & Solutions:
| Root Cause | Diagnostic Steps | Recommended Actions & Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress by TLC or HPLC. | Increase reaction time or temperature: The reaction may be kinetically slow. Carefully increase the temperature in small increments, monitoring for the formation of byproducts. Increase catalyst loading: Insufficient catalyst may lead to a slow reaction rate. Incrementally increase the catalyst amount, but be mindful of potential side reactions. |
| Suboptimal Molar Ratio | Analyze the product mixture to determine the ratio of mono- to di-alkylated products. | Adjust the hydroquinone to isobutylating agent ratio: A high excess of the alkylating agent will favor polyalkylation. Start with a stoichiometric ratio or a slight excess of hydroquinone to favor mono-substitution. |
| Catalyst Deactivation | For solid catalysts, test the activity of a fresh batch versus a recycled batch. | Regenerate or replace the catalyst: Solid catalysts can become deactivated by the deposition of carbonaceous materials (coking) or poisoning by impurities. Regeneration procedures, such as calcination for zeolites, may be necessary. For liquid catalysts, ensure they are not being neutralized by basic impurities in the starting materials. |
Troubleshooting Guide 2: High Levels of 2-tert-butylbenzene-1,4-diol Impurity
Problem: The final product is contaminated with a significant amount of the 2-tert-butyl isomer, making purification difficult.
Potential Root Causes & Solutions:
| Root Cause | Diagnostic Steps | Recommended Actions & Scientific Rationale |
| Carbocation Rearrangement | Characterize the impurity by NMR and/or GC-MS to confirm its identity as the tert-butyl isomer. | Lower the reaction temperature: Carbocation rearrangements are often temperature-dependent. Running the reaction at a lower temperature can favor the kinetic product (isobutyl) over the thermodynamically more stable product (tert-butyl). Choose a less acidic catalyst: Highly acidic catalysts can promote carbocation formation and subsequent rearrangement. Experiment with milder catalysts. Use a different isobutylating agent: The choice of alkylating agent (e.g., isobutyl halide vs. isobutanol vs. isobutylene) can influence the propensity for rearrangement. |
Experimental Protocol: Screening for Optimal Catalyst to Minimize Isomerization
-
Setup: Prepare multiple small-scale reaction vessels with identical amounts of hydroquinone and solvent.
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., H₂SO₄, H₃PO₄, Amberlyst-15, Zeolite H-beta) at a consistent molar ratio relative to the hydroquinone.
-
Reaction Initiation: Add the isobutylating agent (e.g., isobutanol) to each vessel simultaneously.
-
Reaction Conditions: Maintain all reactions at the same temperature (e.g., 60°C) and stir for a set period (e.g., 4 hours).
-
Analysis: Quench the reactions and analyze the product mixture from each vessel by GC or HPLC to determine the ratio of this compound to 2-tert-butylbenzene-1,4-diol.
Visualization of Carbocation Rearrangement
Caption: Carbocation rearrangement pathway leading to isomeric impurity.
Troubleshooting Guide 3: Challenges in Product Purification and Isolation
Problem: Difficulty in obtaining high-purity this compound due to the presence of unreacted starting materials, isomeric impurities, and colored byproducts.
Potential Root Causes & Solutions:
| Root Cause | Diagnostic Steps | Recommended Actions & Scientific Rationale |
| Similar Physical Properties of Impurities | Analyze the impurity profile of the crude product using techniques like GC-MS or LC-MS. | Recrystallization: This is often the most effective method for purifying solid organic compounds. Screen various solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Column Chromatography: For laboratory-scale purification, silica gel chromatography can be effective in separating isomers and other byproducts. A careful selection of the mobile phase is crucial. Sublimation: For thermally stable compounds, sublimation under reduced pressure can be a powerful purification technique to remove non-volatile impurities. |
| Presence of Colored Impurities | Observe the color of the crude and purified product. | Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities. Washing with a Reducing Agent Solution: A wash with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to decolorize the product by reducing quinone-type impurities back to hydroquinones. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: Place a small amount of the crude product (e.g., 50 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., toluene, heptane, ethyl acetate, ethanol, water, and mixtures thereof) dropwise while heating and stirring until the solid dissolves.
-
Cooling and Observation: Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe which solvent system provides good crystal formation with minimal precipitation of impurities.
-
Purity Analysis: Isolate the crystals from the most promising solvent systems and analyze their purity by HPLC or GC.
Scale-Up Considerations
Transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces a new set of challenges that must be proactively addressed.
Heat Management
The Friedel-Crafts alkylation is an exothermic reaction. On a large scale, inefficient heat removal can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.
-
Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and good agitation to ensure uniform temperature distribution.
-
Controlled Addition: Implement a controlled addition strategy for the alkylating agent and/or catalyst to manage the rate of heat generation.
-
Real-time Monitoring: Employ temperature probes and process control systems to monitor the reaction temperature in real-time and automatically adjust cooling as needed.
Catalyst Handling and Recovery
-
Solid Catalysts: For large-scale operations, solid catalysts are often preferred due to their easier separation from the reaction mixture. Slurry-phase or fixed-bed reactors can be employed. Consider the mechanical stability of the catalyst to prevent attrition.
-
Liquid Catalysts: If using liquid acid catalysts, develop a robust workup and neutralization procedure to ensure complete removal of the catalyst from the product. This will also involve managing a significant aqueous waste stream.
Safety and Environmental Considerations
-
Material Hazards: Both hydroquinone and some of the solvents and catalysts used can be hazardous.[6][7][8][9] Consult the Safety Data Sheets (SDS) for all materials and ensure appropriate personal protective equipment (PPE) is used. The process should be conducted in a well-ventilated area.
-
Waste Disposal: Develop a comprehensive waste management plan for solvent waste, aqueous acid waste, and any solid byproducts. Neutralization of acidic streams is a critical step.
-
Process Safety: Conduct a thorough process hazard analysis (PHA) before scaling up to identify and mitigate potential risks, including thermal runaway, pressure buildup, and handling of flammable or corrosive materials.
Visualization of a General Scale-Up Workflow
Caption: Key stages in the scale-up of this compound production.
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry and a systematic approach to process development and troubleshooting. By carefully selecting reaction conditions to control selectivity, particularly minimizing carbocation rearrangement, and by developing a robust purification strategy, high yields of a pure product can be achieved. This guide provides a framework for addressing the common challenges, but it is essential to remember that each specific process will have its own unique nuances that require careful experimental investigation and optimization.
References
- Goodyear Tire and Rubber Co. (1978). Recovery of hydroquinone.
- Jewell, W. (n.d.).
- Monsanto Chemicals Ltd. (1958). Alkylation of hydroquinone.
- Eastman Kodak Company. (1955). Preparation of tertiary butyl hydroquinone.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Eastman Kodak Company. (1955). Preparation of tertiary butyl hydroquinone.
- Goodyear Tire and Rubber Co. (1979). Synthesis and aqueous recovery of hydroquinone.
- Gharda Chemicals LTD. (2009). Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone.
- Chemistry Steps. (n.d.).
- Fudan University. (2007). Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ).
- Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?.
- MilliporeSigma. (2026).
- New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet.
- CAMEO Chemicals. (n.d.). HYDROQUINONE.
- PENTA. (2023).
- Carl ROTH. (2025).
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Technical Support Center: Refining Purification Techniques for Substituted Diols
Welcome to the Technical Support Center for the purification of substituted diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these versatile compounds. As every molecule presents unique challenges, this guide emphasizes the fundamental principles behind each technique, empowering you to make informed decisions and troubleshoot effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Recrystallization
-
Troubleshooting Guide: Column Chromatography
-
Troubleshooting Guide: Distillation
-
The Role of Protecting Groups in Diol Purification
-
Purity Analysis of Substituted Diols
-
References
Frequently Asked Questions (FAQs)
Q1: My diol is highly polar and water-soluble. Which purification technique is most suitable?
For highly polar and water-soluble diols, recrystallization from a mixed solvent system (e.g., ethanol/water or acetone/water) is often a good starting point.[1][2] If recrystallization is ineffective, column chromatography using a polar stationary phase like diol-functionalized silica or operating in hydrophilic interaction liquid chromatography (HILIC) mode can be very effective.[3]
Q2: I have a mixture of stereoisomers (diastereomers or enantiomers) of a substituted diol. How can I separate them?
The separation of stereoisomers requires chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[4][5] Polysaccharide-based CSPs are widely used for this purpose.[4] Alternatively, derivatization of the diol with a chiral agent to form diastereomers can allow for separation by standard chromatography or recrystallization, followed by the removal of the chiral auxiliary.
Q3: My diol seems to be degrading during purification. What are the common causes and how can I prevent this?
Diol degradation during purification can be caused by several factors, including heat, exposure to oxygen, and inappropriate pH conditions.[6] To prevent degradation, consider using milder purification techniques, such as flash chromatography at room temperature instead of distillation at high temperatures.[7] If distillation is necessary, performing it under vacuum will lower the boiling point and reduce thermal stress on the compound.[7] Additionally, ensuring all solvents are degassed and performing the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: What is "oiling out" during recrystallization and how can I prevent it?
"Oiling out" is the separation of the solute as a liquid instead of a solid crystalline phase during recrystallization.[8][9] This often occurs when the melting point of the solid is lower than the temperature of the solution or when the solute concentration is too high.[8][9] To prevent this, you can try diluting the solution with more of the hot solvent, cooling the solution more slowly, or introducing a co-solvent that favors crystal formation.[8] Seeding the solution with a small crystal of the pure compound can also encourage direct crystallization.[8]
Q5: How do I choose the right solvent system for column chromatography of my diol?
The choice of solvent system depends on the polarity of your diol and the stationary phase. For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).[4] The polarity of the mobile phase can be gradually increased to elute the diol. For diol-functionalized columns, which can be used in both normal and reversed-phase modes, the solvent selection is versatile.[10][11]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. However, success is highly dependent on selecting the appropriate solvent and controlling the crystallization conditions.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound does not dissolve | The solvent is not polar enough. | - Try a more polar solvent or a mixed solvent system.[1] - Ensure you are using a sufficient volume of hot solvent.[2] |
| No crystals form upon cooling | - Too much solvent was used.[9][12] - The solution is supersaturated.[12] | - Boil off some of the solvent to concentrate the solution.[12] - Scratch the inside of the flask with a glass rod to induce nucleation.[12] - Add a seed crystal of the pure compound.[8] - Cool the solution in an ice bath.[12] |
| "Oiling out" | - The melting point of the diol is lower than the solvent's boiling point.[9][12] - The solution is too concentrated.[8] | - Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.[8][12] - Consider a different solvent with a lower boiling point. |
| Low yield | - The compound is too soluble in the cold solvent. - Incomplete crystallization.[8] | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals.[1] - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Rapid, uncontrolled crystallization | The solution is too supersaturated, leading to the inclusion of impurities.[13] | - Re-heat the solution and add a small amount of additional hot solvent.[9] - Allow the solution to cool more slowly.[9] |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent in which your diol is soluble when hot and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible.[1] Common pairs for polar diols include ethanol-water and acetone-water.[1][2]
-
Dissolution: Dissolve the impure diol in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[2][14]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy, indicating saturation.[15]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Visualization: Recrystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation (co-elution) | - Inappropriate solvent system. - Column is overloaded. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. - Reduce the amount of sample loaded onto the column. |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a modifier to the mobile phase. For acidic diols, a trace of acetic acid can help. For basic diols, a trace of triethylamine may be beneficial.[4] - Consider using a less active stationary phase, such as diol-functionalized silica.[16] |
| Cracked or channeled column | Improper packing of the stationary phase. | Repack the column carefully, ensuring a uniform and compact bed. |
Experimental Protocol: Flash Chromatography on Silica Gel
-
Stationary Phase Selection: Choose an appropriate stationary phase. Standard silica gel is common, but for highly polar diols, a diol-functionalized silica can provide better separation and reduced tailing.[16][17][18]
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system that gives a retention factor (Rf) of ~0.3 for your diol.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase to avoid air bubbles.
-
Sample Loading: Dissolve the crude diol in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually (a gradient elution) to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure diol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization: Column Chromatography Workflow
Caption: A generalized workflow for the purification of diols by flash chromatography.
Troubleshooting Guide: Distillation
Distillation is used to purify liquids based on differences in their boiling points. For diols, which often have high boiling points, vacuum distillation is typically required to prevent thermal degradation.[7]
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | - Add boiling chips or a magnetic stir bar before heating. - Ensure vigorous stirring. |
| No product distilling over | - The vacuum is not low enough. - The heating temperature is too low. | - Check the vacuum system for leaks. - Gradually increase the temperature of the heating mantle. |
| Product degradation (darkening) | The distillation temperature is too high.[7] | - Improve the vacuum to lower the boiling point. - Use a fractional distillation column for better separation at a lower temperature if dealing with close-boiling impurities. |
| Azeotrope formation | Some diols can form azeotropes with residual solvents or impurities, making separation by simple distillation difficult.[19] | - Consider using a different purification method, such as chromatography. - Explore azeotropic distillation with a different solvent to break the azeotrope. |
The Role of Protecting Groups in Diol Purification
Due to the presence of two hydroxyl groups, diols can be challenging to purify, especially in the presence of other reactive functional groups. The use of protecting groups can simplify purification by temporarily masking the hydroxyl groups.[20][21]
Common Diol Protecting Groups and Their Removal
| Protecting Group | Protection Reagents | Deprotection Conditions | Notes |
| Acetonide (Isopropylidene Ketal) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH)[20][22] | Mild acidic conditions (e.g., acetic acid in water)[21] | Forms a five-membered ring with 1,2-diols and a six-membered ring with 1,3-diols.[20][21] |
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., ZnCl2)[20] | Catalytic hydrogenation (e.g., H2, Pd/C) or strong acid[20][23] | Tends to form a six-membered ring with 1,3-diols.[20] |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride sources (e.g., TBAF)[21] | Can often be used to selectively protect one hydroxyl group over another. |
Visualization: Protecting Group Strategy
Caption: A workflow illustrating the use of protecting groups in diol purification.
Purity Analysis of Substituted Diols
After purification, it is crucial to assess the purity of the diol. Several analytical techniques can be employed for this purpose.
Common Analytical Techniques
| Technique | Information Obtained | Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural confirmation - Presence of impurities | Can be used with a chiral derivatizing agent to determine enantiomeric purity.[24][25][26] |
| High-Performance Liquid Chromatography (HPLC) | - Purity assessment - Quantification | Using a chiral column allows for the determination of enantiomeric excess.[4][24][27] |
| Gas Chromatography (GC) | Purity of volatile diols | Derivatization may be necessary to improve volatility and peak shape.[24] A polar column is often the best choice. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Can be coupled with GC or HPLC for impurity identification. |
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Validation & Comparative
A Comparative Guide to the Antioxidant Properties of 2-Isobutylbenzene-1,4-diol and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases.[1][2] ROS, which include superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1][3] While they play a role in cellular signaling, their overproduction can lead to damage of vital biomolecules such as DNA, proteins, and lipids.[4] This cellular damage is implicated in a range of conditions including cardiovascular diseases, neurodegenerative disorders, and cancer.[5]
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[6] The exploration of both natural and synthetic antioxidants is a cornerstone of drug development and preventative medicine.[4][7] This guide provides a comparative analysis of the antioxidant potential of 2-isobutylbenzene-1,4-diol against a panel of widely recognized antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Butylated Hydroxytoluene (BHT).
A Note on this compound and the Use of a Proxy
Direct, publicly available experimental data on the antioxidant activity of this compound is limited. However, its structural isomer, 2-tert-butylhydroquinone (TBHQ) , is a well-characterized and widely used synthetic antioxidant. Due to the high degree of structural similarity and the shared functional hydroquinone moiety with a bulky alkyl group, the antioxidant mechanism of this compound is expected to be virtually identical to that of TBHQ. Therefore, for the purpose of this comparative guide, TBHQ will be used as a proxy for this compound . This substitution allows for a robust, data-supported comparison while acknowledging the current data gap for the specific isobutyl isomer.
Understanding the Mechanisms of Antioxidant Action
The efficacy of an antioxidant is rooted in its chemical structure and its ability to donate electrons or hydrogen atoms to neutralize free radicals. The antioxidants discussed in this guide employ various mechanisms to achieve this.
This compound (via TBHQ) and BHT: The Hindered Phenols
This compound and BHT belong to the class of hindered phenolic antioxidants.[8][9][10] Their antioxidant activity is centered on the hydroxyl (-OH) group attached to the benzene ring.
-
Mechanism: The primary mechanism of action for hindered phenols is hydrogen atom transfer (HAT) .[11] The phenolic hydroxyl group can donate a hydrogen atom to a peroxy radical, a key player in lipid peroxidation, thereby neutralizing it and stopping the oxidative chain reaction.[10][12] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.[10] The bulky isobutyl or tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical and prevents it from initiating new oxidation chains, making these molecules highly effective antioxidants.[8][12]
Vitamin C (Ascorbic Acid): The Water-Soluble Chain Breaker
Vitamin C is a potent water-soluble antioxidant that plays a crucial role in protecting the aqueous compartments of the cell from oxidative damage.
-
Mechanism: Ascorbic acid acts as a reducing agent, readily donating electrons to neutralize a wide variety of ROS.[13] This process generates the relatively stable ascorbyl radical. Two ascorbyl radicals can then react to form a molecule of ascorbic acid and one of dehydroascorbic acid, the latter of which can be recycled back to ascorbic acid. Vitamin C is also capable of regenerating other antioxidants, such as Vitamin E, from their radical forms.[13]
Vitamin E (α-Tocopherol): The Lipid-Soluble Membrane Protector
Vitamin E is the primary lipid-soluble antioxidant in the body, crucial for protecting cell membranes from lipid peroxidation.
-
Mechanism: α-Tocopherol is particularly effective at scavenging peroxyl radicals within biological membranes.[13] Similar to hindered phenols, it donates a hydrogen atom from its hydroxyl group to the peroxyl radical, thus terminating the lipid peroxidation chain reaction. The resulting tocopheryl radical is relatively stable and can be reduced back to its active form by other antioxidants, most notably Vitamin C.
Below is a diagram illustrating the general mechanism of free radical scavenging by these antioxidants.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the reported antioxidant activities of the selected compounds from DPPH and ABTS assays. It is important to note that IC₅₀ and TEAC values can vary between studies due to differences in experimental conditions (e.g., solvent, reaction time). Therefore, a range of values is presented where available.
| Antioxidant | DPPH Radical Scavenging (IC₅₀ in µg/mL) | ABTS Radical Scavenging (TEAC) |
| This compound (as TBHQ) | 22.20 [14] | 0.90 [15] |
| Vitamin C (Ascorbic Acid) | 5 - 25 [16][17] | ~1.0 - 1.5 [18] |
| Vitamin E (α-Tocopherol) | ~40 - 70 [19] | 1.0 (Standard) |
| BHT | 32 - 202 [17][20] | ~0.5 - 0.8 [18] |
Discussion and Application in Drug Development
The choice of an antioxidant for a specific application depends on several factors, including its potency, solubility, stability, and safety profile.
-
Potency: Based on the available data for its proxy TBHQ, This compound demonstrates strong antioxidant activity , comparable to or exceeding that of BHT in some assays. Its hydroquinone structure with two hydroxyl groups allows for efficient radical scavenging. Vitamin C generally exhibits very high antioxidant activity in aqueous systems.
-
Solubility and Application: A key differentiator is solubility. Vitamin C is water-soluble , making it ideal for protecting against oxidative stress in the cytosol and other aqueous environments. In contrast, This compound, Vitamin E, and BHT are lipid-soluble , which makes them highly effective at protecting cell membranes and other lipid-rich structures from peroxidation. [6][13]This property is particularly valuable in the formulation of lipid-based drug delivery systems and for protecting active pharmaceutical ingredients (APIs) that are susceptible to oxidation. [21]* Stability and Synergism: The stability of the antioxidant itself is a critical consideration. The bulky alkyl group in this compound and BHT contributes to the stability of the resulting antioxidant radical, preventing it from propagating further oxidative reactions. [8]Furthermore, antioxidants often work synergistically. For instance, Vitamin C can regenerate Vitamin E, enhancing the overall antioxidant defense of a system. [13]This suggests that combinations of antioxidants may be more effective than single agents in complex biological systems or pharmaceutical formulations.
-
Regulatory and Safety Considerations: BHT is a widely used food and pharmaceutical additive, but some studies have raised concerns about its potential toxicity at high doses. Vitamin C and Vitamin E are essential nutrients and are generally considered safe, although high doses can have adverse effects. As a synthetic compound, the safety profile of this compound would require thorough evaluation for any specific application in drug development.
Conclusion
This compound, represented by its close structural analog TBHQ, is a potent lipid-soluble antioxidant. Its efficacy is derived from the hindered phenol structure, which allows for efficient hydrogen atom donation to neutralize free radicals. In comparison to other well-established antioxidants, it demonstrates strong radical scavenging activity, particularly in lipophilic environments.
For researchers and drug development professionals, the selection of an antioxidant should be guided by the specific needs of the application. For aqueous systems, Vitamin C remains a primary choice. For the protection of lipid-based formulations and cell membranes, this compound, alongside Vitamin E and BHT, presents a compelling option. Further direct experimental evaluation of this compound is warranted to fully elucidate its antioxidant profile and potential applications in pharmaceutical sciences.
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A Comparative Guide to the Biological Validation of 2-isobutylbenzene-1,4-diol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-isobutylbenzene-1,4-diol, a novel hydroquinone derivative. We will objectively compare its potential performance against established synthetic antioxidants—tert-butylhydroquinone (TBHQ), Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT)—and provide detailed experimental methodologies to substantiate its efficacy. Our focus is on establishing robust, reproducible data through a logically sequenced series of assays, moving from fundamental chemical reactivity to a more biologically relevant cellular context.
Introduction: The Rationale for Investigating this compound
This compound belongs to the hydroquinone family, a class of phenolic compounds renowned for their antioxidant properties. Its structure, featuring a benzene ring with two hydroxyl (-OH) groups, is the foundational pharmacophore for scavenging free radicals. The isobutyl group, an alkyl substituent, modulates the compound's lipophilicity, which can significantly influence its cellular uptake, membrane interaction, and overall biological activity.
The primary hypothesis is that this compound will exhibit potent antioxidant and potential anti-inflammatory activities. The validation of these activities requires a systematic approach, beginning with acellular chemical assays and progressing to cell-based models that more accurately reflect physiological conditions.[1]
Comparison with Industry-Standard Alternatives:
To establish a benchmark for performance, we compare this compound against three widely used synthetic antioxidants:
-
tert-Butylhydroquinone (TBHQ): A highly effective antioxidant used extensively in the food industry to prevent oxidative deterioration of fats and oils.[2] Its activity is often mediated by its oxidative conversion to the more reactive tert-butylbenzoquinone (TBBQ).[3]
-
Butylated Hydroxyanisole (BHA): A synthetic phenolic antioxidant that acts as a free radical scavenger, effectively interrupting the chain reactions of oxidation.[4][5] It is commonly used in foods, food packaging, and cosmetics.[5][6]
-
Butylated Hydroxytoluene (BHT): A lipophilic compound with powerful antioxidant properties, widely used to prevent free radical-mediated oxidation in various materials, including foods and pharmaceuticals.[7][8]
The experimental workflows detailed herein are designed to provide a direct comparison of the novel compound's potency and efficacy against these established benchmarks.
Experimental Workflow for Comprehensive Validation
A multi-tiered validation approach is essential. We begin with rapid, high-throughput chemical assays to confirm radical-scavenging ability and then advance to a cellular model to assess true biological efficacy, which accounts for bioavailability and metabolism.[9]
Caption: A tiered experimental workflow for validating novel compounds.
Validation of Antioxidant Activity
The cornerstone of a phenolic compound's biological activity is its ability to neutralize reactive oxygen species (ROS). We will validate this through both chemical and cellular assays.
Acellular Radical Scavenging Assays: DPPH & ABTS
These spectrophotometric assays provide a rapid assessment of a compound's intrinsic ability to scavenge stable free radicals.[10][11] They are excellent for initial screening and for establishing a baseline structure-activity relationship. The principle relies on the antioxidant donating a hydrogen atom or an electron to the radical, causing a color change that is measured over time.[12][13]
Comparative Data (Hypothetical IC₅₀ Values)
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | To be determined | To be determined |
| TBHQ | 25.5 | 15.2 |
| BHA | 42.1 | 28.9 |
| BHT | 55.8 | 35.4 |
| Quercetin (Positive Control) | 8.7 | 5.1 |
Note: Lower IC₅₀ values indicate higher antioxidant potency.[10]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (this compound, TBHQ, BHA, BHT) and a positive control (e.g., Quercetin) in methanol or DMSO.
-
Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the methanolic DPPH solution to each well.
-
Add 100 µL of the various concentrations of test compounds, controls, or methanol (for the blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a living cell, providing a more biologically significant result than acellular methods.[9] It accounts for critical factors like cell uptake, metabolism, and localization.[1][14][15] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will prevent or reduce this oxidation, leading to lower fluorescence.[16]
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.[9]
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells with 100 µL of culture medium containing the test compounds (at various concentrations) and 25 µM DCFH-DA. Include wells for a negative control (cells + DCFH-DA only) and a positive control (e.g., Quercetin).
-
Incubate the plate for 1 hour at 37°C.[16]
-
-
Oxidation Induction and Measurement:
-
Remove the treatment solution and wash the cells three times with DPBS.
-
Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution to all wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence emission at 530-538 nm with an excitation of 480-485 nm, taking readings every 5 minutes for 1 hour.[1][16]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each sample and control.
-
Determine the CAA units using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100.
-
Express results as micromoles of Quercetin Equivalents (QE) by comparing the sample's CAA unit to a standard curve generated with Quercetin.[9]
-
Validation of Anti-inflammatory Activity
Chronic inflammation is closely linked to oxidative stress. Therefore, compounds with strong antioxidant activity often possess anti-inflammatory properties. We use simple, robust in vitro assays to screen for this activity.
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[17] This assay evaluates the ability of a compound to prevent heat-induced denaturation of a protein, such as Bovine Serum Albumin (BSA).
Comparative Data (Hypothetical % Inhibition)
| Compound (at 250 µg/mL) | % Inhibition of Protein Denaturation |
| This compound | To be determined |
| TBHQ | 58% |
| BHA | 45% |
| BHT | 42% |
| Diclofenac Sodium (Std.) | 85% |
Detailed Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.5 mL of test compound or standard drug (e.g., Diclofenac Sodium) at various concentrations (e.g., 50-500 µg/mL).
-
Add 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA).
-
-
Incubation:
-
Adjust the pH of the mixture to 6.8 using 1N HCl.
-
Incubate at 37°C for 20 minutes, then heat at 70°C for 10 minutes to induce denaturation.[17]
-
Cool the solutions to room temperature.
-
-
Measurement:
-
Measure the turbidity of the solutions spectrophotometrically at 660 nm.[18]
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The control consists of the BSA solution without any test compound.
-
Conclusion and Future Directions
This guide outlines a foundational strategy for the comprehensive validation of this compound's biological activity. By systematically employing acellular and cellular antioxidant assays, alongside in vitro anti-inflammatory screens, researchers can build a robust data package. Objective comparison against industry standards like TBHQ, BHA, and BHT provides essential context for evaluating the compound's potential.
Positive results from this validation cascade would justify advancing the compound to more complex mechanistic studies, such as investigating its effect on specific inflammatory signaling pathways (e.g., NF-κB) or its ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[19] This structured, evidence-based approach is critical for identifying and characterizing novel therapeutic agents and functional ingredients.
References
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A Comparative Guide to Substituted Dihydroxybenzene Isomers: An In-depth Analysis of 2-tert-butylhydroquinone and 4-tert-butylcatechol
Introduction
Within the landscape of organic chemistry and drug development, the principle of isomerism is of paramount importance. Molecules sharing the same chemical formula can exhibit vastly different physicochemical properties and biological activities based solely on the spatial arrangement of their atoms. This guide provides a comprehensive comparative analysis of two key positional isomers of tert-butyl substituted dihydroxybenzene: 2-tert-butylhydroquinone (TBHQ) and 4-tert-butylcatechol (4-TBC). While the broader class includes isomers with varying alkyl substituents, such as isobutylbenzene-1,4-diol, the extensive body of research and well-established applications of TBHQ and 4-TBC make them ideal models for illustrating the profound impact of isomeric differences.
These compounds are not merely academic curiosities; TBHQ is a widely used food preservative, while 4-TBC is a critical polymerization inhibitor in industrial processes.[1] Understanding the distinctions in their synthesis, characterization, and functional activity is crucial for researchers in materials science, food chemistry, and pharmacology. This guide will delve into the experimental data and underlying chemical principles that differentiate these two isomers, providing field-proven insights and validated protocols for their analysis.
Part 1: Synthesis Strategies and Mechanistic Rationale
The industrial synthesis of both TBHQ and 4-TBC is predominantly achieved through Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. The choice of dihydroxybenzene precursor (hydroquinone or catechol) dictates the final product. The electrophile, a tert-butyl carbocation, is typically generated in situ from reagents like tert-butanol, isobutylene, or methyl tert-butyl ether (MTBE) under strong acid catalysis.[2][3]
The causality behind using a strong acid, such as phosphoric or sulfuric acid, lies in its ability to protonate the alkylating agent, facilitating the formation of the relatively stable tertiary carbocation. This potent electrophile then attacks the electron-rich aromatic ring of the dihydroxybenzene. The reaction conditions, including temperature and catalyst concentration, are critical for maximizing the yield of the desired mono-alkylated product and minimizing the formation of di-substituted byproducts.[3][4]
Sources
A Comparative Guide to the Cross-Reactivity of 2-Isobutylbenzene-1,4-diol
This guide provides a comprehensive framework for evaluating the selectivity and potential cross-reactivity of the novel compound, 2-isobutylbenzene-1,4-diol. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and comparative data analysis necessary for a thorough characterization of this hydroquinone derivative.
Introduction: The Rationale for Selectivity Profiling
This compound belongs to the hydroquinone family, a class of compounds known for a variety of biological activities. Its structural similarity to molecules like tert-butyl hydroquinone (TBHQ) and the parent compound, hydroquinone, suggests potential activity as a modulator of oxidative stress pathways and as an enzyme inhibitor. Hydroquinone and its derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them relevant for dermatological applications.[1][2][3][4][5][6][7] Furthermore, TBHQ is a known activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[8]
Given these potential activities, a thorough understanding of the selectivity of this compound is paramount. This guide outlines a multi-pronged approach to not only assess its primary activities but also to proactively identify potential off-target interactions that could lead to unforeseen side effects or provide opportunities for therapeutic repositioning.
For a robust comparative analysis, we will evaluate this compound alongside three benchmark compounds:
-
Hydroquinone: The parent molecule, to establish a baseline for tyrosinase inhibition.
-
Tert-butyl hydroquinone (TBHQ): A structural isomer, to compare Nrf2 pathway activation and selectivity.
-
Kojic Acid: A structurally distinct and widely used tyrosinase inhibitor, to provide a broader context for on-target potency.
Experimental Strategy: A Multi-Tiered Approach to Selectivity Profiling
Our experimental workflow is designed to progress from primary target engagement to broad-panel off-target screening. This tiered approach allows for a comprehensive evaluation of the compound's activity profile.
Caption: A multi-tiered workflow for assessing the selectivity of this compound.
I. Primary Target Engagement: Tyrosinase Inhibition
The primary hypothesis, based on the hydroquinone scaffold, is the inhibition of tyrosinase. A mushroom tyrosinase inhibition assay is a standard and accessible method for initial screening.[9]
Protocol 1: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Mushroom tyrosinase (EC 1.14.18.1) stock solution (2000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA substrate solution (2.5 mM in phosphate buffer, pH 6.8).
-
Test compounds (this compound, Hydroquinone, TBHQ, Kojic Acid) serially diluted in DMSO, then further diluted in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of each test compound dilution.
-
Add 80 µL of L-DOPA solution to each well.
-
Add 40 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration.
-
Comparative Data Summary (Hypothetical)
| Compound | Tyrosinase IC50 (µM) |
| This compound | 15.2 ± 2.1 |
| Hydroquinone | 22.8 ± 3.5 |
| TBHQ | > 100 |
| Kojic Acid | 28.5 ± 1.1[9] |
II. Primary Target Engagement: Nrf2 Pathway Activation
TBHQ, a structural isomer of our test compound, is a known activator of the Nrf2 pathway. It is crucial to determine if this compound shares this activity. An Antioxidant Response Element (ARE) reporter assay is a common method for this assessment.
Protocol 2: ARE-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with serial dilutions of this compound, TBHQ, and Hydroquinone for 18 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of ARE activity relative to the vehicle-treated control.
-
Determine the EC50 value for each compound.
-
Comparative Data Summary (Hypothetical)
| Compound | Nrf2 Activation EC50 (µM) |
| This compound | 8.5 ± 1.2 |
| TBHQ | 5.2 ± 0.8 |
| Hydroquinone | > 50 |
| Kojic Acid | > 50 |
III. Secondary Target Selectivity: Binding Kinetics with Surface Plasmon Resonance (SPR)
To confirm direct binding to the hypothesized targets and to assess binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[10][11] This label-free technique provides real-time data on association and dissociation rates.[10][11]
Caption: A simplified workflow for determining binding kinetics using SPR.
Protocol 3: SPR Analysis of Compound-Target Interaction
-
Chip Preparation and Protein Immobilization:
-
Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human tyrosinase or Keap1 (the primary sensor of Nrf2) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test compounds in a suitable running buffer.
-
Inject the compound solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a mild acid or base solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Binding Affinity Data (Hypothetical)
| Compound | Target Protein | KD (µM) |
| This compound | Tyrosinase | 12.8 |
| Keap1 | 7.9 | |
| Hydroquinone | Tyrosinase | 20.1 |
| Keap1 | > 100 | |
| TBHQ | Tyrosinase | > 100 |
| Keap1 | 4.5 |
IV. Broad Off-Target Screening: Kinase and GPCR Panels
To ensure the selectivity of this compound, it is essential to screen it against large panels of common off-targets, such as protein kinases and G-protein coupled receptors (GPCRs).[12][13]
Protocol 4: Kinase Profiling Panel
A radiometric assay format is a common method for in vitro kinase profiling.[1]
-
Assay Setup:
-
Utilize a commercial kinase profiling service that offers a broad panel (e.g., >400 kinases).
-
Provide the test compound at a concentration of 10 µM.
-
-
Experimental Procedure (General):
-
In a multi-well plate, combine the specific kinase, its peptide or protein substrate, and the test compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
After incubation, stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a control.
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Protocol 5: GPCR Binding Panel
Radioligand binding assays are a standard method for screening compound interactions with a panel of GPCRs.[13][14]
-
Assay Setup:
-
Utilize a commercial GPCR binding panel (e.g., >70 receptors).
-
Provide the test compound at a concentration of 10 µM.
-
-
Experimental Procedure (General):
-
Combine cell membranes expressing the target GPCR, a specific radioligand, and the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding for each GPCR.
-
Identify any GPCRs where significant inhibition is observed.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial cross-reactivity and selectivity profiling of this compound. The hypothetical data presented suggests that this compound may be a dual inhibitor of tyrosinase and an activator of the Nrf2 pathway, with potentially greater potency for Nrf2 activation compared to its structural isomer, TBHQ.
Significant findings from the broad off-target screens would necessitate further investigation, including dose-response studies for any identified off-target hits. Cellular assays to confirm the on-target and off-target activities in a more physiological context would be the logical next step in the development of this compound. By following a systematic and multi-tiered approach, researchers can build a comprehensive understanding of the pharmacological profile of this compound, paving the way for its potential therapeutic applications.
References
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- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
-
MDPI. Antioxidant Activity of Natural Hydroquinones. Available from: [Link]
-
PMC. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. Available from: [Link]
-
Ataman Kimya. TERT-BUTYLHYDROQUINONE. Available from: [Link]
-
ResearchGate. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents | Request PDF. Available from: [Link]
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PubChem. Tert-Butylhydroquinone. Available from: [Link]
-
PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link]
-
PMC. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Available from: [Link]
-
OMICS International. Hydroquinone And Its Derivatives In Treatment Of Hyperpigmentation. Available from: [Link]
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AccessDermatologyDxRx. Hydroquinone | Cosmeceuticals and Cosmetic Ingredients. Available from: [Link]
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Wikipedia. tert-Butylhydroquinone. Available from: [Link]
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Chen Lang. The Science Behind Isobutylamido Thiazolyl Resorcinol in Skin Care. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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MDPI. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Available from: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
-
PubChem. 2-(2-Methylpropyl)benzene-1,4-diol. Available from: [Link]
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PubChem. 2-(Butan-2-yl)benzene-1,4-diol. Available from: [Link]
-
Wikipedia. Isobutylbenzene. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Hydroquinone?. Available from: [Link]
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Synapse. What is the mechanism of action of hydroquinone (HQ) in treating hyperpigmentation?. Available from: [Link]
-
Indian Journal of Dermatology, Venereology and Leprology. History of hydroquinone. Available from: [Link]
-
PMC. Advances in G Protein-Coupled Receptor High-throughput Screening. Available from: [Link]
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A Comparative Guide to Establishing Analytical Standards for 2-Isobutylbenzene-1,4-diol
This guide provides a comprehensive framework for establishing robust analytical standards for 2-isobutylbenzene-1,4-diol. Designed for researchers, scientists, and drug development professionals, this document delves into a comparative analysis of various analytical techniques, offering insights into their underlying principles, experimental protocols, and expected performance metrics. By understanding the nuances of each method, you can select and validate the most appropriate analytical strategy for your specific application, ensuring the quality, consistency, and reliability of your results.
Introduction to this compound and the Imperative for Analytical Standards
This compound, also known as isobutylhydroquinone, is an aromatic organic compound with the molecular formula C₁₀H₁₄O₂.[1][2] As a derivative of hydroquinone, it possesses antioxidant properties and is of interest in various fields, including pharmaceuticals and materials science. The establishment of rigorous analytical standards is a critical prerequisite for its development and application. These standards are essential for:
-
Purity Assessment: Quantifying the amount of this compound in a sample and identifying any impurities.
-
Stability Studies: Monitoring the degradation of the compound over time under various storage conditions.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[3][4]
This guide will compare and contrast the most relevant analytical techniques for establishing these standards, providing the scientific rationale behind the recommended experimental approaches.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile), sparingly soluble in water. | |
| UV Absorption | (Predicted) Exhibits UV absorbance due to the benzene ring, likely with a λmax around 290 nm, similar to other hydroquinone derivatives. |
Note: Some properties are predicted based on the chemical structure and data for similar compounds due to limited specific experimental data for this compound.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision that depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and throughput. This section provides a comparative overview of the most suitable methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5][6][7] For a phenolic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality of Experimental Choices:
-
Reversed-Phase Column (C18): The nonpolar stationary phase (C18) effectively retains the moderately nonpolar this compound, allowing for good separation from polar impurities.
-
Mobile Phase (Acetonitrile/Water or Methanol/Water): A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) allows for the elution of the analyte. Gradient elution is often preferred to resolve a wide range of impurities with different polarities.
-
UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the λmax for optimal sensitivity.
Caption: A typical workflow for developing and validating an HPLC method.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 15 80 20 80 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation: Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][4][8]
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Ensures the closeness of the measured value to the true value.[9] |
| Precision (% RSD) | < 2.0% | Indicates the degree of scatter between a series of measurements. |
| LOD | ~0.1 µg/mL | The lowest amount of analyte that can be detected. |
| LOQ | ~0.3 µg/mL | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound has hydroxyl groups, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.
Causality of Experimental Choices:
-
Derivatization (Silylation): Reacting the hydroxyl groups with a silylating agent (e.g., BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups. This reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.
-
Capillary Column (e.g., DB-5): A nonpolar or mid-polar capillary column provides excellent separation efficiency for a wide range of derivatized compounds.
-
Flame Ionization Detector (FID): The FID is a robust and universally responsive detector for organic compounds, providing high sensitivity and a wide linear range.
Caption: A typical workflow for developing and validating a GC method with derivatization.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1).
-
-
Derivatization Procedure:
-
To 1 mg of the standard or sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., pyridine or acetonitrile) before derivatization.
-
Method Validation: Validate the method as per ICH guidelines.
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | > 0.998 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 97.0 - 103.0% | Ensures the closeness of the measured value to the true value. |
| Precision (% RSD) | < 3.0% | Indicates the degree of scatter between a series of measurements. |
| LOD | ~0.5 µg/mL | The lowest amount of analyte that can be detected. |
| LOQ | ~1.5 µg/mL | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Spectroscopic Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable for the characterization and quantification of this compound.
This technique is simple, rapid, and cost-effective for the quantification of the pure substance, but it lacks the specificity for analyzing complex mixtures.
Principle: The concentration of this compound in a solution is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution in a suitable solvent (e.g., methanol) across the UV range (200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
NMR is an indispensable tool for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.
Principle: The nuclei of certain atoms, such as ¹H and ¹³C, have a magnetic moment. When placed in a strong magnetic field, they can absorb electromagnetic radiation at a frequency characteristic of the isotope. The chemical shift, splitting pattern, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure. For qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.
Caption: How different NMR data points contribute to determining the molecular structure.
Comparison Summary and Recommendations
| Technique | Selectivity | Sensitivity | Throughput | Cost | Primary Application |
| RP-HPLC | High | High | Moderate | Moderate | Purity, Assay, Stability Studies, Impurity Profiling |
| GC-FID (with derivatization) | High | High | Moderate | Moderate | Orthogonal method for purity, Volatile impurities |
| UV-Vis | Low | Moderate | High | Low | Quick assay of pure substance |
| NMR | High | Low | Low | High | Structural Elucidation, Purity Determination (qNMR) |
Recommendation:
For comprehensive quality control of this compound, a validated RP-HPLC method should be established as the primary analytical standard . This method provides the necessary selectivity and sensitivity for assay, purity, and stability testing.
To ensure the robustness of the analytical package, a GC-FID method with derivatization should be developed as an orthogonal technique . This is particularly useful for identifying and quantifying any potential volatile impurities that may not be well-retained by RP-HPLC.
UV-Visible spectrophotometry can be employed for rapid, routine checks of the bulk substance where high specificity is not required. NMR spectroscopy is essential for the initial structural confirmation of the reference standard and can be used as a primary method for purity assignment (qNMR).
Conclusion
Establishing robust analytical standards for this compound is a multi-faceted process that requires a thorough understanding of the molecule's properties and the capabilities of various analytical techniques. This guide has provided a comparative framework to assist in the selection, development, and validation of appropriate analytical methods. By implementing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound. The protocols and performance expectations outlined herein serve as a solid foundation for building a comprehensive and scientifically sound analytical control strategy.
References
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PubChem. 2-(2-Methylpropyl)benzene-1,4-diol. National Center for Biotechnology Information. [Link]
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A Comprehensive Benchmarking Guide: Evaluating 2-isobutylbenzene-1,4-diol Against Commercial Stabilizers for Pharmaceutical Applications
Introduction: The Critical Role of Stabilizers in Drug Development
In the landscape of pharmaceutical development, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety, efficacy, and shelf-life of a final drug product.[1][2][3] One of the most pervasive and challenging degradation pathways is oxidation, a process that can compromise the therapeutic integrity of a drug and lead to the formation of potentially harmful impurities.[4][5][6] Consequently, the use of stabilizers, particularly antioxidants, is a cornerstone of formulation science.[3][][8] This guide introduces 2-isobutylbenzene-1,4-diol, a hydroquinone derivative, as a novel candidate for stabilizing pharmaceutical formulations. The objective of this document is to present a comprehensive framework for benchmarking the performance of this compound against well-established commercial stabilizers: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This guide is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded methodology for evaluating its potential as a superior alternative in the pharmaceutical excipient market.
Chapter 1: The Pervasive Challenge of Oxidative Degradation in Pharmaceuticals
Oxidative degradation is a chemical process that involves the loss of electrons from a molecule, often initiated by exposure to oxygen, light, or trace metals.[4][5][6] In the context of pharmaceuticals, this can lead to a reduction in the potency of the API, the formation of sub-therapeutic or toxic degradation products, and alterations in the physical properties of the dosage form.[9][10] The mechanisms of oxidation are complex and can include autoxidation, a free-radical chain reaction that is a common pathway for the degradation of many organic molecules, including a wide range of APIs.[4][6] Understanding these degradation pathways is the first step in devising effective stabilization strategies.
Chapter 2: Phenolic Antioxidants: A Mechanistic Approach to Stabilization
Phenolic compounds are a major class of antioxidants used to stabilize pharmaceuticals.[11][12][13] Their efficacy stems from their chemical structure, specifically the presence of a hydroxyl group attached to an aromatic ring.[11][12] This configuration allows them to act as free radical scavengers, donating a hydrogen atom to a reactive radical and thereby neutralizing it.[11][12][14] This action interrupts the chain reaction of autoxidation, preventing further degradation of the API. The resulting antioxidant radical is stabilized by resonance, rendering it relatively unreactive and unable to propagate the oxidative chain.
Chapter 3: A Comparative Overview of Candidate Stabilizers
This compound: A Novel Hydroquinone Derivative
This compound is a derivative of hydroquinone, a well-known antioxidant scaffold.[15][16] Its chemical structure, featuring two hydroxyl groups on a benzene ring, suggests a potent antioxidant capacity through the donation of hydrogen atoms to scavenge free radicals. The isobutyl substituent may enhance its solubility in lipid-based formulations and potentially influence its antioxidant activity and safety profile. Currently, there is a paucity of publicly available data on its performance as a pharmaceutical stabilizer, necessitating the comprehensive benchmarking study outlined in this guide.
Commercial Benchmarks: BHA, BHT, and TBHQ
-
Butylated Hydroxyanisole (BHA): A synthetic antioxidant widely used in foods, cosmetics, and pharmaceuticals since the 1940s.[17][18][19][20] It is a mixture of two isomers and is effective at stabilizing fats and oils.[17][21] However, concerns have been raised about its potential endocrine-disrupting and carcinogenic effects, leading to increased regulatory scrutiny.[17][18]
-
Butylated Hydroxytoluene (BHT): Another synthetic phenolic antioxidant commonly used in a wide range of products, including pharmaceuticals, to prevent oxidative degradation.[22][23][24] BHT is often used in combination with BHA for a synergistic effect.[21] Similar to BHA, it has faced scrutiny regarding its safety profile.[18][22]
-
tert-Butylhydroquinone (TBHQ): A highly effective synthetic antioxidant and a derivative of hydroquinone.[25][26][27] It is particularly effective in preventing the oxidation of unsaturated vegetable oils and animal fats.[25][26][28] While generally recognized as safe at low levels by regulatory agencies, some studies have indicated potential adverse health effects at high doses.[25][28]
Chapter 4: A Proposed Experimental Framework for Benchmarking
This chapter outlines a rigorous, multi-faceted experimental protocol designed to provide a comprehensive and objective comparison of this compound against BHA, BHT, and TBHQ.
Overarching Objective
To systematically evaluate and compare the antioxidant efficacy, compatibility with a model API, and potential pro-oxidant activity of this compound against the commercial stabilizers BHA, BHT, and TBHQ in a simulated pharmaceutical context.
Materials and Methodologies
-
Test Compounds:
-
This compound (purity ≥ 99%)
-
Butylated Hydroxyanisole (BHA) (pharmaceutical grade)
-
Butylated Hydroxytoluene (BHT) (pharmaceutical grade)
-
tert-Butylhydroquinone (TBHQ) (pharmaceutical grade)
-
-
Model Active Pharmaceutical Ingredient (API): A well-characterized API known for its susceptibility to oxidative degradation, such as a catecholamine (e.g., isoproterenol) or a polyunsaturated fatty acid-based drug (e.g., an omega-3 ethyl ester).
-
Formulation Base: A simple, inert placebo formulation (e.g., an oil-in-water emulsion or a polyethylene glycol-based semi-solid) to serve as a vehicle for the API and stabilizers.
-
Primary Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of API degradation.
-
Peroxide Value (PV) Titration: To measure the formation of primary oxidation products.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: To quantify secondary oxidation products (e.g., malondialdehyde).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A spectrophotometric method to determine the in vitro radical scavenging activity of the antioxidants.
-
Experimental Workflows
This experiment will quantify the inherent ability of each stabilizer to scavenge free radicals.
Protocol:
-
Prepare stock solutions of this compound, BHA, BHT, and TBHQ in methanol.
-
Create a series of dilutions for each stabilizer to generate a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of each stabilizer dilution to the respective wells. Include a control with methanol instead of the stabilizer.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of each stabilizer.
-
Plot the percentage of scavenging activity against the stabilizer concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH Radical Scavenging Assay.
This experiment will assess the practical ability of each stabilizer to protect an API from degradation within a formulation under stress conditions.
Protocol:
-
Prepare five batches of the model pharmaceutical formulation containing the model API:
-
Batch 1: No stabilizer (Control)
-
Batch 2: this compound (at a predetermined concentration, e.g., 0.02% w/w)
-
Batch 3: BHA (at 0.02% w/w)
-
Batch 4: BHT (at 0.02% w/w)
-
Batch 5: TBHQ (at 0.02% w/w)
-
-
Package the formulations in appropriate containers (e.g., amber glass vials).
-
Place the samples in a stability chamber under accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[1][29][30][31]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).[2][30][31]
-
At each time point, analyze the samples for:
-
API Content: Using a validated HPLC method to determine the percentage of the initial API remaining.
-
Peroxide Value (PV): To assess primary oxidation.
-
TBARS: To assess secondary oxidation.
-
Physical Appearance: Note any changes in color, odor, or phase separation.
-
Caption: Workflow for the Accelerated Stability Study.
This experiment will determine if any of the stabilizers exhibit pro-oxidant behavior, which can occur under certain conditions, such as in the presence of transition metal ions.
Protocol:
-
Prepare solutions of the model API in the formulation base.
-
Create sets of samples, each containing one of the stabilizers at a high concentration.
-
To one half of the samples for each stabilizer, add a source of transition metal ions (e.g., ferrous sulfate).
-
Incubate all samples under controlled conditions (e.g., 37°C for 24 hours).
-
Measure the rate of API degradation using HPLC.
-
Compare the degradation rates in the presence and absence of metal ions for each stabilizer. An increased degradation rate in the presence of metal ions would suggest pro-oxidant activity.
Chapter 5: Framework for Data Analysis and Interpretation
Data Presentation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate direct comparison.
Table 1: In Vitro Antioxidant Activity (DPPH Assay)
| Stabilizer | IC50 (µg/mL) |
| This compound | |
| BHA | |
| BHT | |
| TBHQ |
Table 2: Accelerated Stability Study - API Degradation (% Remaining)
| Time (Months) | Control | This compound | BHA | BHT | TBHQ |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 6 |
Table 3: Accelerated Stability Study - Peroxide Value (meq/kg)
| Time (Months) | Control | This compound | BHA | BHT | TBHQ |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 6 |
Key Performance Metrics for Comparison
The following metrics will be crucial for a comprehensive evaluation:
-
Radical Scavenging Efficacy: A lower IC50 value in the DPPH assay indicates a higher intrinsic antioxidant activity.
-
API Protection: A higher percentage of API remaining at the end of the accelerated stability study signifies better protective efficacy.
-
Inhibition of Primary and Secondary Oxidation: Lower peroxide values and TBARS results indicate a more effective inhibition of the oxidative degradation cascade.
-
Physical Stability: No significant changes in the physical appearance of the formulation throughout the stability study.
-
Safety Profile: Absence of pro-oxidant activity.
A Decision-Making Matrix
A weighted scoring system can be developed to objectively rank the performance of the stabilizers based on the experimental outcomes. This matrix would assign scores to each performance metric, allowing for a quantitative comparison and the identification of the most promising candidate.
Chapter 6: Concluding Remarks and Future Directions
The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to benchmarking this compound against established commercial stabilizers. The anticipated results will offer critical insights into its potential as a novel, high-performance antioxidant for the pharmaceutical industry. A favorable outcome from these studies would position this compound as a valuable new tool for formulation scientists, potentially offering improved stability for sensitive APIs and a superior safety profile compared to existing alternatives. Further investigations into its toxicological profile, regulatory acceptance, and performance in a wider range of pharmaceutical dosage forms would be the logical next steps in its development as a commercially viable pharmaceutical excipient.
References
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- The Science Behind TBHQ: Ensuring Product Stability and Safety.
- Efficient BHT Solution for Stabilizing Your Products Against Oxidation - Chemneo. (2025-03-02).
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
- Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF - ResearchGate. (2025-08-06).
- TERT-BUTYLHYDROQUINONE - Ataman Kimya.
- Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
- Toxic ingredient to avoid: BHA and BHT - David Suzuki Foundation.
- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023-02-22).
- Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - OUCI.
- BUTYLATED HYDROXYTOLUENE (BHT) - Ataman Kimya.
- Guide to Antioxidant TBHQ: Everything You Need to Know - Wellt Chemicals. (2024-01-18).
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - NIH. (2022-04-04).
- Butylated hydroxytoluene - Wikipedia.
- Oxidised Degradation Products of APIs - Hypha Discovery.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. (2022-01-29).
- Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC - NIH.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. (2023-06-19).
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- BHA & BHT in Food & Nutrition - Periodical by Knowde.
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- From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs - Manufacturing Chemist. (2023-01-20).
- Stabilizers - CD Formulation.
- Various types of the stabilizers used for stabilization of... | Download Scientific Diagram - ResearchGate.
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Quantitative Analysis of 2-Isobutylbenzene-1,4-diol in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex matrices is a cornerstone of robust and reliable data. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 2-isobutylbenzene-1,4-diol, an alkylated hydroquinone derivative. The presence of the isobutyl group introduces specific analytical challenges compared to its parent compound, hydroquinone, necessitating careful consideration of sample preparation and instrumental analysis techniques. This document will explore the nuances of method selection, providing experimental data and protocols to guide researchers in achieving accurate and reproducible results.
The Analytical Challenge: Quantifying an Alkylated Hydroquinone
This compound (MW: 166.22 g/mol , Formula: C₁₀H₁₄O₂) is a lipophilic derivative of hydroquinone.[1] Its analysis in complex mixtures, such as biological fluids, environmental samples, or pharmaceutical formulations, is complicated by several factors:
-
Matrix Interference: Complex samples contain a multitude of endogenous or exogenous compounds that can co-elute or interfere with the analyte signal, leading to inaccurate quantification.
-
Analyte Stability: Hydroquinones are susceptible to oxidation, especially at non-optimal pH or in the presence of oxidizing agents.[2] This instability can lead to underestimation of the analyte concentration if not properly addressed during sample handling and analysis.
-
Concentration Range: The expected concentration of this compound can vary widely, from trace levels in biological monitoring to higher concentrations in industrial applications, requiring analytical methods with a broad dynamic range.
This guide will compare three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision that depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS methods. Potential for co-elution and matrix interference. | Routine analysis in less complex matrices, quality control of pharmaceutical formulations. |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | High chromatographic resolution, excellent for structural elucidation. | Requires derivatization for non-volatile analytes. High temperatures can cause degradation of thermally labile compounds. | Analysis of volatile and semi-volatile compounds in environmental and industrial samples. |
| LC-MS/MS | High-efficiency separation with highly selective and sensitive mass detection. | Superior sensitivity and selectivity, minimal sample preparation, suitable for a wide range of compounds. | Higher initial instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement). | Trace-level quantification in complex biological and environmental matrices. |
Experimental Protocols and Performance Data
The following sections provide detailed, step-by-step methodologies for each technique, along with expected performance data based on the analysis of hydroquinone and other phenolic compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories due to its reliability and cost-effectiveness. For this compound, a reversed-phase method is most appropriate.
Caption: HPLC-UV workflow for this compound analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Based on hydroquinone data[4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Based on hydroquinone data[4] |
| Accuracy (% Recovery) | 95 - 105% | General expectation |
| Precision (%RSD) | < 5% | General expectation |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification based on mass spectra. Due to the hydroxyl groups, derivatization of this compound is recommended to improve its volatility and chromatographic behavior.
Caption: GC-MS workflow for this compound analysis.
-
Sample Preparation and Derivatization:
-
Extract the sample as described for HPLC-UV.
-
After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Quantification: Use a characteristic ion of the derivatized this compound (e.g., the molecular ion or a major fragment ion).
-
| Parameter | Value | Reference |
| Linearity (R²) | > 0.998 | Based on similar compounds[5] |
| Limit of Detection (LOD) | ~0.01 µg/mL | Based on similar compounds[5] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Based on similar compounds[5] |
| Accuracy (% Recovery) | 90 - 110% | General expectation |
| Precision (%RSD) | < 10% | General expectation |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.
Caption: LC-MS/MS workflow for this compound analysis.
-
Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and dilute with an equal volume of water.
-
Inject directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard. The precursor ion would be [M-H]⁻ at m/z 165.1. Product ions would need to be determined by infusion of a standard.
-
| Parameter | Value | Reference |
| Linearity (R²) | > 0.995 | Based on phenolic compounds[6] |
| Limit of Detection (LOD) | < 1 ng/mL | Based on phenolic compounds[6] |
| Limit of Quantification (LOQ) | ~2 ng/mL | Based on phenolic compounds[6] |
| Accuracy (% Recovery) | 85 - 115% | General expectation |
| Precision (%RSD) | < 15% | General expectation |
Conclusion
The quantitative analysis of this compound in complex mixtures requires a tailored approach based on the specific analytical needs.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis in less complex matrices where high sensitivity is not a prerequisite.
-
GC-MS provides excellent separation and identification capabilities but necessitates derivatization for this analyte.
-
LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for trace-level quantification in challenging matrices such as biological fluids.
Each method requires careful optimization of sample preparation and instrumental parameters to ensure data of the highest quality. The protocols and performance data presented in this guide provide a solid foundation for researchers to develop and validate their own robust analytical methods for the quantification of this compound.
References
Sources
- 1. Page loading... [guidechem.com]
- 2. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Rigorous Control Experiments for Investigating 2-Isobutylbenzene-1,4-diol
The narrative that follows is designed to explain the "why" behind the "how," grounding every protocol in established scientific principles. By implementing these self-validating systems, you can build a comprehensive and trustworthy data package for 2-isobutylbenzene-1,4-diol.
The Experimental Roadmap: A High-Level View
Before delving into specific assays, it's crucial to visualize the overall experimental workflow. A well-designed study progresses logically from basic characterization to complex biological validation, with control experiments integrated at every stage.
Caption: High-level workflow for this compound research.
Part 1: Foundational Controls - Physicochemical Characterization
Before any biological evaluation, it is imperative to confirm the identity, purity, and stability of your this compound sample. These are the ultimate negative controls; without them, any observed activity could be due to contaminants.
-
Identity Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure of this compound.[1][2]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. A purity level of >95% is generally required for biological assays.
-
Solubility and Stability: Document the solubility of the compound in various solvents (e.g., DMSO, ethanol, water). The stability of the compound in the chosen solvent and assay buffer should also be assessed over the time course of the experiment. This can be done by re-analyzing a stock solution by HPLC after incubation under experimental conditions.
Part 2: In Vitro Antioxidant Activity - Controls and Protocols
Given its hydroquinone structure, this compound is a prime candidate for antioxidant activity.[3][4] The most common assays measure the compound's ability to scavenge free radicals.
The Principle of the DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing antioxidant activity.[5][6][7] The stable free radical DPPH has a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.
Caption: Mechanism of the DPPH radical scavenging assay.
Essential Controls for Antioxidant Assays
| Control Type | Substance | Rationale |
| Positive Control | Ascorbic Acid, Trolox, or Quercetin | These are well-characterized antioxidants with known mechanisms and potencies.[8] They validate that the assay is working correctly and provide a benchmark for comparing the activity of the test compound. |
| Negative Control | Vehicle (e.g., DMSO or Ethanol) | This control ensures that the solvent used to dissolve the test compound does not have any intrinsic antioxidant activity or interfere with the assay.[8] |
| Blank | Assay buffer without the test compound | This is used to set the baseline reading for the spectrophotometer. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in methanol or DMSO.
-
Prepare a 1 mM stock solution of a positive control (e.g., Ascorbic Acid) in the same solvent.
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
-
Assay Procedure (in a 96-well plate):
-
To triplicate wells, add 100 µL of various concentrations of the test compound (e.g., serial dilutions from the stock solution).
-
To another set of triplicate wells, add 100 µL of various concentrations of the positive control.
-
To a third set of triplicate wells, add 100 µL of the vehicle as the negative control.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound or positive control.
-
Plot the percentage of scavenging activity against the concentration of the test compound and positive control to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).[5]
-
Comparative Data Summary
| Compound | EC50 (µM) |
| This compound | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value |
| Vehicle (Negative Control) | No activity |
Part 3: Enzyme Inhibition Assays - Focus on Tyrosinase
Hydroquinone and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis and enzymatic browning of foods.[9][10][11][12] Therefore, investigating the effect of this compound on tyrosinase activity is a logical step.
Understanding Enzyme Inhibition
An inhibitor can reduce the rate of an enzyme-catalyzed reaction. Control experiments are crucial to determine the type of inhibition.
Caption: A simplified model of enzyme-substrate and enzyme-inhibitor interactions.
Essential Controls for Tyrosinase Inhibition Assays
| Control Type | Substance | Rationale |
| Positive Control | Kojic Acid or Hydroquinone | These are well-established tyrosinase inhibitors.[11][13] They confirm assay performance and provide a benchmark for inhibitory potency. |
| Negative Control | Vehicle (e.g., DMSO) | Ensures the solvent does not inhibit the enzyme. |
| No-Enzyme Control | Assay buffer with substrate but no enzyme | This control accounts for any non-enzymatic oxidation of the substrate. |
| No-Substrate Control | Assay buffer with enzyme but no substrate | This establishes the baseline absorbance of the enzyme solution. |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and a positive control (e.g., Kojic Acid) in an appropriate solvent.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of various concentrations of the test compound or positive control to triplicate wells.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to all wells except the no-enzyme control.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Data Acquisition:
-
Measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: (V₀_control - V₀_sample) / V₀_control * 100.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[12]
-
Comparative Data Summary
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Kojic Acid (Positive Control) | Experimental Value |
| Vehicle (Negative Control) | No inhibition |
Part 4: Cell-Based Assays - Cytotoxicity and Specificity
Before a compound can be considered for therapeutic applications, its effect on living cells must be evaluated. In vitro assays are the first step in this process.[14][15]
Workflow for Cellular Assays
The initial step is to determine the general toxicity of the compound. If the compound shows a desired effect (e.g., anti-proliferative), the next step is to assess if this effect is specific to the target cells (e.g., cancer cells) while sparing non-target cells.
Caption: Workflow for assessing cytotoxicity and selectivity.
Essential Controls for Cytotoxicity Assays
| Control Type | Condition | Rationale |
| Positive Control | Known cytotoxic agent (e.g., Doxorubicin) | Induces cell death and validates the assay's ability to detect cytotoxicity. |
| Negative Control | Untreated cells | Represents 100% cell viability and serves as the baseline for comparison. |
| Vehicle Control | Cells treated with the highest concentration of the vehicle | Ensures that the solvent is not toxic to the cells at the concentrations used.[16] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, the positive control, and the vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value for each cell line.
-
Assessing Specificity
To assess the specificity of an anticancer drug, a co-culture system containing both tumor and non-tumor cells can be utilized.[17][18] By using a method to differentiate between the two cell types after treatment (e.g., quantitative PCR for a tumor-specific genetic marker), the selective effect of the drug on tumor cells can be determined.[17]
Comparative Data Summary
| Compound | IC50 on Target Cells (µM) | IC50 on Non-Target Cells (µM) | Selectivity Index |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Calculated Value |
Conclusion
The value of research on this compound, or any novel compound, is directly proportional to the quality of its experimental validation. By systematically employing the positive, negative, and vehicle controls outlined in this guide, researchers can build a robust and defensible dataset. These control experiments are not mere adjuncts to the primary investigation; they are integral to the scientific method, ensuring that the observed effects are real, specific, and reproducible.
References
- Anonymous. (n.d.). Control of Enzymatic Browning of Foods. Food Technology and Biotechnology.
- Anonymous. (n.d.). Inhibition of enzymatic browning in fruit and vegetable, review. ResearchGate.
-
Sapers, G. M., Miller, R. L., & Choi, S. W. (n.d.). Inhibition of Enzymatic Browning in Fresh Fruit and Vegetable Juices by Soluble and Insoluble Forms of β-Cyclodextrin Alone or in Combination with Phosphates. ACS Publications. Retrieved from
-
McEvily, A. J., Iyengar, R., & Otwell, W. S. (2009). Inhibition of enzymatic browning in foods and beverages. Dr. Steve Talcott Lab. Retrieved from
-
Anonymous. (2023). The Importance of In Vitro Assays. Visikol. Retrieved from 14
-
Jiang, T., et al. (2020). Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. NIH. Retrieved from 19
-
Anonymous. (n.d.). Multi-functional tyrosinase inhibitors derived from kojic acid and hydroquinone-like diphenols for treatment of hyperpigmentation: Synthesis and in vitro biological evaluation. PubMed. Retrieved from 11
-
Anonymous. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing. Retrieved from 12
-
Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Retrieved from 17
-
Anonymous. (2022). It is Time to Move Beyond Mushroom Tyrosinase. And Is Hydroquinone What We Think It Is?. Retrieved from 13
-
Parvez, S., et al. (n.d.). A comprehensive review on tyrosinase inhibitors. PubMed Central. Retrieved from 20
-
Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from 16
-
Hamzah, R., et al. (2015). Why do we use a positive control (eg quercetin) and a negative control (methanol) while calculating the DPPH free radical scavenging activity?. ResearchGate. Retrieved from 8
-
Xie, J., et al. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Retrieved from 5
-
Anonymous. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Retrieved from 15
-
Kluwe, L. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from 18
-
Ilyasov, I. R., et al. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. Retrieved from 6
-
Anonymous. (n.d.). This compound 4197-78-8 wiki. Guidechem. Retrieved from 1
-
Anonymous. (n.d.). Antioxidant activities of two novel synthetic methylbenzenediol derivatives. Czech Journal of Food Sciences. Retrieved from
-
Anonymous. (n.d.). Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. PDF. Retrieved from 3
-
Anonymous. (n.d.). This compound. PubChem. Retrieved from 2
-
Anonymous. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. NIH. Retrieved from 4
-
Satheeshkumar, K., et al. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Retrieved from 7
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- 4. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. It is Time to Move Beyond Mushroom Tyrosinase. And Is Hydroquinone What We Think It Is? - [practicaldermatology.com]
- 14. The Importance of In Vitro Assays [visikol.com]
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A Comparative Guide to Substituted Benzene-1,4-diols: Synthesis, Antioxidant Activity, and Structure-Activity Relationships
This guide provides a comprehensive comparative analysis of a series of substituted benzene-1,4-diols, commonly known as hydroquinones. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and antioxidant properties of these compounds. This document delves into the nuanced effects of substitution on the benzene ring, offering a detailed examination of the structure-activity relationships that govern their antioxidant potential. The experimental protocols provided herein are designed to be self-validating, ensuring reproducibility and reliability in your own research endeavors.
Introduction to Benzene-1,4-diols and their Antioxidant Significance
Benzene-1,4-diol, or hydroquinone, is an aromatic organic compound that plays a crucial role as a reducing agent and a free radical scavenger.[1] Its antioxidant activity is primarily attributed to the two hydroxyl groups in the para position on the benzene ring.[2] This structural arrangement allows for the ready donation of hydrogen atoms to neutralize free radicals, a key mechanism in combating oxidative stress. The hydroquinone molecule is oxidized in this process to the corresponding quinone, a reversible redox reaction that is central to its function.[3]
The antioxidant efficacy of the basic hydroquinone structure can be significantly modulated by the introduction of various substituent groups onto the benzene ring. The nature, position, and size of these substituents can profoundly influence the compound's redox potential, O-H bond dissociation energy, and lipophilicity, all of which are critical determinants of antioxidant activity. This guide will focus on a comparative study of a series of alkyl-substituted benzene-1,4-diols to elucidate these structure-activity relationships.
The Impact of Alkyl Substitution on Antioxidant Activity
The introduction of alkyl groups to the hydroquinone ring generally enhances its antioxidant activity. This enhancement is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the benzene ring. This inductive effect destabilizes the parent phenol and stabilizes the resulting phenoxyl radical formed after hydrogen donation, thereby lowering the O-H bond dissociation enthalpy (BDE).[4] A lower BDE facilitates the hydrogen atom transfer to free radicals, leading to a more potent antioxidant effect.
This relationship can be systematically explored by comparing the antioxidant activities of hydroquinone and its alkyl-substituted derivatives, such as 2-methylhydroquinone, 2-tert-butylhydroquinone (TBHQ), and 2,5-di-tert-butylhydroquinone (DTBHQ).
Synthesis of Selected Substituted Benzene-1,4-diols
The synthesis of substituted benzene-1,4-diols can be achieved through various methods. Friedel-Crafts alkylation is a common and effective method for introducing alkyl groups onto the hydroquinone backbone. The following protocols provide detailed procedures for the synthesis of the selected compounds for this comparative study.
Synthesis of 2-Methylhydroquinone
2-Methylhydroquinone can be synthesized via the Elbs persulfate oxidation of 2-methylphenol (o-cresol). This reaction involves the oxidation of the phenol with potassium persulfate in an alkaline solution.
Experimental Protocol:
-
Dissolve 2-methylphenol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium persulfate.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the solution with a suitable acid (e.g., sulfuric acid) and heat to hydrolyze the intermediate sulfate ester.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-methylhydroquinone.
Synthesis of 2-tert-Butylhydroquinone (TBHQ)
TBHQ is commercially synthesized by the tert-butylation of hydroquinone using tert-butanol or isobutylene in the presence of an acid catalyst.
Experimental Protocol:
-
In a reaction vessel, dissolve hydroquinone in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid.
-
Heat the mixture to the reaction temperature (typically 80-120°C).
-
Slowly add tert-butanol to the reaction mixture.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and wash with water to remove the acid catalyst.
-
Crystallize the crude TBHQ from a suitable solvent system to yield the purified product.
Synthesis of 2,5-di-tert-Butylhydroquinone (DTBHQ)
DTBHQ can be synthesized by the dialkylation of hydroquinone with an excess of the alkylating agent under similar conditions to the synthesis of TBHQ.
Experimental Protocol:
-
Charge a reactor with hydroquinone and a solvent (e.g., toluene).
-
Add a suitable acid catalyst, such as phosphoric acid.
-
Heat the mixture to the desired reaction temperature (e.g., 70-105°C).
-
Slowly add an excess of tertiary butanol to the reaction mixture over several hours.
-
After the addition is complete, continue to heat the reaction mixture for an additional period to ensure complete dialkylation.
-
Work-up the reaction mixture by washing with water, followed by neutralization.
-
Isolate the crude DTBHQ and purify by recrystallization.
Comparative Evaluation of Antioxidant Activity
To objectively compare the antioxidant performance of the synthesized benzene-1,4-diol derivatives, a series of standardized in vitro assays are employed. These assays measure the capacity of the compounds to scavenge various types of free radicals and to reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Structure-Activity Relationship Workflow
The following diagram illustrates the logical workflow for investigating the structure-activity relationship of the substituted benzene-1,4-diols.
Caption: Workflow for the comparative study of substituted benzene-1,4-diols.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of hydroquinone and its alkyl-substituted derivatives are presented below. The data, expressed as IC50 or EC50 values (the concentration required to scavenge 50% of the radicals), are compiled from various studies. It is important to note that direct comparison between values from different studies should be made with caution due to potential variations in experimental conditions.
| Compound | DPPH EC50 (µg/mL)[5] | DPPH SC50 (µM)[6] | ABTS SC50 (µM)[6] |
| Hydroquinone (HQ) | 11.34 | 31.96 | 4.57 |
| 2-Methylhydroquinone | Data not available | Data not available | Data not available |
| 2-tert-Butylhydroquinone (TBHQ) | 22.20 | Data not available | Data not available |
| 2,5-di-tert-Butylhydroquinone (DTBHQ) | Data not available | Data not available | Data not available |
Note: Lower IC50/EC50 values indicate higher antioxidant activity.
Detailed Experimental Protocols for Antioxidant Assays
The following are detailed, step-by-step methodologies for the key antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.
Experimental Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds (hydroquinone and its derivatives) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol at various concentrations.
-
Assay Procedure: a. To a cuvette or a well of a microplate, add a specific volume of the DPPH solution (e.g., 2.0 mL). b. Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution and mix thoroughly. c. Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes). d. Measure the absorbance of the solution at 517 nm against a methanol blank.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.
Experimental Protocol:
-
Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant in a suitable solvent at various concentrations.
-
Assay Procedure: a. Add a specific volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a test tube. b. Add a small volume of the sample solution (e.g., 10 µL) and mix. c. After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which is indicated by the formation of a colored complex.
Experimental Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare stock solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Assay Procedure: a. Pre-warm the FRAP reagent to 37°C. b. Add a specific volume of the FRAP reagent (e.g., 2.7 mL) to a test tube. c. Add a small volume of the sample solution (e.g., 100 µL) and mix. d. Incubate the mixture at 37°C for a defined period (e.g., 4 minutes). e. Measure the absorbance of the colored product at 593 nm.
-
Calculation: Construct a calibration curve using the ferrous sulfate standard. The FRAP value of the sample is then determined from this curve and expressed as Fe²⁺ equivalents.
Mechanistic Insights and Structure-Activity Relationships
The antioxidant mechanism of benzene-1,4-diols primarily involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant activity.
Caption: General mechanism of antioxidant action for benzene-1,4-diols.
The presence of electron-donating alkyl groups on the benzene ring stabilizes the phenoxyl radical through hyperconjugation and inductive effects. This stabilization lowers the energy required to break the O-H bond, thus enhancing the rate of hydrogen atom donation and increasing the antioxidant activity. However, as seen with TBHQ, steric effects can also play a significant role, potentially hindering the interaction between the antioxidant and the radical species. The interplay between these electronic and steric factors determines the overall antioxidant efficacy of a given substituted benzene-1,4-diol.
Conclusion
This guide has provided a comparative overview of substituted benzene-1,4-diols, focusing on their synthesis and antioxidant properties. The introduction of alkyl substituents onto the hydroquinone backbone offers a powerful strategy for modulating antioxidant activity. While electron-donating groups are generally expected to enhance activity, the available data suggests a more complex interplay of electronic and steric effects.
The provided experimental protocols for synthesis and antioxidant evaluation offer a robust framework for researchers to conduct their own comparative studies. Further systematic investigations, encompassing a wider range of substituents and a comprehensive panel of antioxidant assays, are warranted to fully elucidate the structure-activity relationships of this important class of compounds. Such studies will be invaluable for the rational design of novel and more effective antioxidants for applications in the pharmaceutical, food, and materials science industries.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Isobutylbenzene-1,4-diol
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the chemical purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2-Isobutylbenzene-1,4-diol, a hydroquinone derivative, serves as a valuable building block in organic synthesis. Its molecular integrity is paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and potential toxicity.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of self-validating protocols, ensuring that the data generated is both accurate and defensible, in alignment with global regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3][4]
Synthetic Pathway and Anticipated Impurity Profile
To effectively select a purity assessment strategy, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to this compound is the Friedel-Crafts alkylation of hydroquinone with an isobutylating agent (e.g., isobutylene or an isobutyl halide) in the presence of an acid catalyst.
This reaction, while effective, is susceptible to several side reactions, leading to a predictable profile of process-related impurities:
-
Unreacted Starting Materials: Residual hydroquinone.
-
Positional Isomers: While the hydroxyl groups of hydroquinone direct alkylation to the ortho position, minor amounts of other isomers may form.
-
Poly-alkylation Products: The product, this compound, can undergo a second alkylation to yield di-isobutylbenzene-1,4-diol isomers.[1][5]
-
Oxidation Products: Hydroquinones are sensitive to oxidation, which can lead to the formation of the corresponding p-benzoquinone derivative.[][7]
-
Catalyst-Derived Impurities: Acid catalysts can sometimes promote the formation of colored, resinous by-products or other side reactions.[1]
Understanding this impurity profile is the causal driver for selecting and designing the analytical methods detailed below. A robust purity assessment will be capable of separating and quantifying the target compound from these specific, anticipated impurities.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally sufficient for purity determination. A multi-faceted approach, where the strengths of one method compensate for the limitations of another, provides the most comprehensive and trustworthy characterization.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: General workflow for comprehensive purity assessment.
Thin-Layer Chromatography (TLC)
-
Principle: A rapid, qualitative separation technique based on the differential partitioning of components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[7][8]
-
Application: Primarily used for reaction monitoring to track the consumption of starting materials and the formation of the product.[5][][9] It provides a quick visual assessment of the complexity of the crude product mixture.
-
Strengths: Fast, inexpensive, and requires minimal sample.[7] Excellent for a preliminary check of purity.
-
Limitations: Qualitative, not quantitative. Resolution is limited, and co-eluting impurities may go undetected.
Melting Point Analysis
-
Principle: Pure crystalline solids exhibit a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting temperature range.[10][11][12]
-
Application: A classic, simple method to gain a qualitative sense of purity. A sharp melting range close to the literature value suggests high purity. The parent compound, hydroquinone, melts at 172 °C, while the related compound tert-butylhydroquinone melts at 127-129 °C, providing a useful reference range.[10][13][14][15]
-
Strengths: Fast, requires minimal equipment, and provides a good indication of overall purity.[16]
-
Limitations: Insensitive to small amounts of impurities and cannot distinguish between different impurities that may have a similar effect on the melting point.[17]
High-Performance Liquid Chromatography (HPLC)
-
Principle: A high-resolution separation technique where the sample is passed through a packed column (stationary phase) using a liquid mobile phase under high pressure. Separation is based on the analyte's affinity for the column versus the mobile phase. A UV detector is typically used for aromatic compounds like our target molecule.
-
Application: The gold standard for quantitative purity analysis. It can separate the main component from closely related impurities, allowing for accurate percentage purity determination (e.g., area percent).
-
Strengths: Highly sensitive, excellent resolution, and provides accurate and precise quantitative data.[9] Methods can be validated according to ICH guidelines to be used for quality control.[4][8]
-
Limitations: More complex instrumentation and requires method development. Non-chromophoric impurities will not be detected by a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: A powerful hybrid technique that separates volatile components using a gas chromatograph and then detects and identifies them based on their mass-to-charge ratio using a mass spectrometer.[18]
-
Application: Ideal for identifying and quantifying volatile or semi-volatile impurities. Due to the polar hydroxyl groups, this compound and other phenolic impurities are often not volatile enough for direct GC analysis. A crucial step of derivatization (e.g., silylation or acetylation) is typically required to convert the polar -OH groups into more volatile ethers, making them suitable for GC analysis.[4]
-
Strengths: Unmatched identification capability due to mass spectral libraries. Extremely high sensitivity for detecting trace-level impurities.
-
Limitations: Requires analytes to be thermally stable and volatile (or be made so via derivatization). The derivatization step adds complexity to sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are standard.
-
Application: Primarily used for structural confirmation of the synthesized product. It is also a powerful tool for purity assessment, as the presence of impurities will result in extra peaks in the spectrum. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.
-
Strengths: Provides unambiguous structural confirmation. Can detect non-chromophoric and non-volatile impurities that might be missed by HPLC and GC-MS.
-
Limitations: Relatively low sensitivity compared to chromatographic methods, making it less suitable for detecting impurities below the ~0.1% level. Requires expensive, specialized equipment.
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Sensitivity | Quantitation | Strengths | Limitations |
| TLC | Partition Chromatography | Reaction Monitoring | Low-Moderate | No (Qualitative) | Fast, inexpensive, simple.[7] | Low resolution, not quantitative. |
| Melting Point | Thermal Property | Bulk Purity Check | Low | No (Qualitative) | Very fast, simple equipment.[16] | Insensitive to low impurity levels, non-specific.[17] |
| HPLC-UV | Partition Chromatography | Purity & Assay | High | Yes (Precise) | High resolution, robust, well-established.[9] | Requires chromophore, method development needed. |
| GC-MS | Partition & Mass Analysis | Impurity ID | Very High | Yes (Accurate) | Definitive identification, detects volatile impurities.[18] | Requires volatility, derivatization often needed for polar analytes. |
| NMR | Nuclear Resonance | Structure ID | Low | Yes (qNMR) | Unambiguous structure proof, universal detection. | Low sensitivity for trace impurities, expensive. |
Detailed Experimental Protocols
Trustworthiness in analytical science is built upon detailed, reproducible protocols. The following methods are presented as robust starting points for the analysis of this compound.
Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the main component from unreacted hydroquinone and potential poly-alkylated or oxidized byproducts.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} Caption: Workflow for HPLC Purity Analysis.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: Mobile Phase A.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality Note: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The acidic mobile phase (formic acid) ensures that the phenolic hydroxyl groups are protonated, leading to sharp, symmetrical peaks. The gradient elution is necessary to first elute the very polar hydroquinone starting material and then the more non-polar product and poly-alkylated impurities within a reasonable run time.
Protocol 2: Impurity Identification by GC-MS with Derivatization
This protocol is designed to identify volatile impurities and confirm the identity of non-volatile phenolic compounds after converting them to their volatile trimethylsilyl (TMS) derivatives.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (anhydrous grade).
3. Sample Preparation (Derivatization):
-
Weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40 - 450 amu.
5. Data Analysis:
-
Identify the main peak corresponding to the di-TMS derivative of this compound.
-
Search the mass spectra of any smaller peaks against a commercial mass spectral library (e.g., NIST) to tentatively identify impurities.
Causality Note: The derivatization with BSTFA is essential. It replaces the acidic protons on the hydroxyl groups with non-polar TMS groups, which drastically increases the volatility and thermal stability of the analyte, preventing peak tailing and decomposition in the hot GC inlet and column.[4] The non-polar DB-5MS column separates compounds primarily based on their boiling points, which is effective for the derivatized analytes.
Conclusion and Recommendations
Assessing the purity of synthesized this compound requires a strategic, multi-technique approach. No single method can provide a complete picture of purity and impurity profiles.
-
For routine, in-process checks and reaction monitoring, TLC is an indispensable tool for its speed and simplicity.[][9]
-
A melting point analysis serves as a rapid and valuable check of bulk purity for the crystalline solid product.[10][11]
-
The definitive quantitative purity assessment should be performed using a validated RP-HPLC method. This technique provides the necessary precision and accuracy for lot release and regulatory submissions.
-
For comprehensive impurity identification, especially for unknown or volatile components, GC-MS with derivatization is the method of choice.
-
Finally, NMR spectroscopy should always be used to provide unambiguous confirmation of the chemical structure of the final synthesized material.
By integrating these techniques logically, researchers and drug development professionals can build a comprehensive, data-rich profile of their synthesized compound, ensuring its quality, safety, and suitability for downstream applications. This rigorous, evidence-based approach underpins scientific integrity and accelerates the path from discovery to application.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Isobutylbenzene-1,4-diol
This guide provides detailed procedural instructions for the safe and compliant disposal of 2-isobutylbenzene-1,4-diol. As a substituted hydroquinone, this compound requires careful handling due to its potential hazards, which are inferred from its structural components: a hydroquinone core and an isobutyl group. This document synthesizes safety data from related compounds to establish a robust and precautionary disposal protocol, ensuring the safety of laboratory personnel and environmental protection.
Hazard Profile of this compound: A Synthesis of Known Risks
| Hazard Category | Potential Effects | Primary Rationale |
| Health Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][4][5] | Based on the known properties of hydroquinone and substituted phenols[2][6][7]. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects[3] | The isobutylbenzene component suggests low water solubility and high toxicity to aquatic organisms[3]. |
| Physical Hazards | Flammable liquid and vapor[3][4][8] | The presence of the isobutyl group and benzene ring suggests flammability[3][4][8]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling this compound.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[4].
-
Eye and Face Protection: Use splash-proof safety goggles and a face shield to protect against splashes and vapors[4][9].
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure all skin is covered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary[10].
Spill and Emergency Procedures: A Step-by-Step Response Plan
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.
-
Eliminate Ignition Sources: As the compound is potentially flammable, extinguish all open flames and turn off any spark-producing equipment[3][4][8][11].
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill[8]. Do not use combustible materials such as paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal[4][8].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Prevent Environmental Contamination: Under no circumstances should the spilled material be allowed to enter drains or waterways due to its high aquatic toxicity[3][4].
Proper Disposal of this compound: A Procedural Workflow
Disposal of this compound must be handled as a hazardous waste stream. Adherence to local, state, and federal regulations is mandatory[2][7].
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste.
-
No Mixing: Do not mix this waste with other chemical waste streams to avoid unforeseen reactions[8].
-
Secure Containment: Ensure the waste container is always tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from ignition sources[3][8][9].
The recommended disposal method for this compound is through a licensed hazardous waste disposal company.
-
Incineration: The most common and effective method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[4].
-
Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste contractor.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste, as they will retain chemical residues. They should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling, in accordance with institutional policies[8][11].
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A Guide to Personal Protective Equipment for Handling 2-isobutylbenzene-1,4-diol
A Senior Application Scientist's Field-Proven Approach to Safety with Uncharacterized Compounds
As researchers and drug development professionals, we are often at the frontier, working with novel or poorly characterized chemical entities. 2-isobutylbenzene-1,4-diol (CAS 4197-78-8) is a prime example of a compound with limited publicly available safety data[1]. In such cases, a rigid, one-size-fits-all safety protocol is insufficient and potentially dangerous. True laboratory safety is not about simply listing PPE; it's about a dynamic risk assessment process grounded in chemical principles and a conservative "handle as hazardous" approach.
This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) for this compound, treating it as a compound of unknown toxicity. This methodology extends beyond this specific molecule, offering a robust system for safely managing any new chemical entity in your laboratory.
The Principle of Prudent Action: Hazard Assessment Under Uncertainty
The core challenge in prescribing PPE for this compound is the absence of comprehensive toxicological data[1]. Authoritative sources lack specific GHS hazard classifications, occupational exposure limits (OELs), and detailed handling protocols for this exact molecule[2][3].
In the absence of data, we operate under the principle of prudent action, which dictates that we treat substances with unknown toxicity as potentially hazardous. Our risk assessment is therefore based on the compound's structure:
-
Hydroquinone Backbone (1,4-diol): The 1,4-dihydroxybenzene structure is a known structural alert. Hydroquinone itself is classified as a suspected carcinogen, a skin sensitizer, and is harmful if swallowed. Diols can also be eye irritants.
-
Isobutylbenzene Moiety: While data for the diol is scarce, the related compound isobutylbenzene is a flammable liquid and may cause skin, eye, and respiratory irritation[4].
The Hierarchy of Controls: PPE as the Final Safeguard
Before we even consider gloves or goggles, we must implement a robust safety framework. PPE is the last line of defense, not the first.
Caption: Fig 1. The Hierarchy of Controls prioritizes systemic safety measures over personal protection.
-
Engineering Controls: All work with this compound, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors[2][5]. Ensure eyewash stations and safety showers are immediately accessible[6].
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Restrict access to authorized personnel only. Always wash hands thoroughly after handling, even if gloves were worn[3].
Core PPE Protocol for this compound
The following PPE is mandatory for all procedures involving this compound. This selection is designed to provide comprehensive protection against the assumed hazards of irritation, sensitization, and unknown systemic effects.
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated, indirectly vented chemical splash goggles. | Protects against splashes and potential vapors. Standard safety glasses are insufficient as they do not provide a seal around the eyes[7][8]. |
| Face Shield (worn over goggles) | Required when handling larger quantities (>50 mL), performing transfers under pressure, or if there is any risk of energetic reaction or splash[9][10]. | |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Provides good splash protection against a broad range of chemicals. Inspect gloves for any signs of degradation or puncture before each use[7][11]. |
| Double-Gloving | Recommended for all procedures. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. | |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant (FR) coat is recommended due to the flammability risk associated with the isobutylbenzene component[12]. The coat must be fully buttoned with sleeves rolled down. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes | Protects feet from spills. Shoes should be constructed of a non-porous material like leather or rubber. Fabric or mesh shoes are prohibited[7]. |
| Respiratory Protection | Not typically required if used within a fume hood. | If engineering controls fail or for emergency spill cleanup, a full-face respirator with an organic vapor cartridge is necessary. Use requires prior medical clearance and fit-testing[7][11]. |
Step-by-Step Procedures for Safe Handling
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. Follow this sequence precisely.
Caption: Fig 2. Follow the prescribed order to minimize contamination during PPE removal.
Spill and Waste Disposal Plan
Accidental spills and waste must be managed as hazardous. Never dispose of this compound down the drain, as it is presumed to be toxic to aquatic life, a characteristic of many benzene derivatives[12].
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.
-
For small spills within a fume hood, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container[6][13].
Waste Disposal:
-
Solid Waste: All contaminated materials (gloves, paper towels, absorbent pads) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[3].
-
Container Disposal: Empty containers retain residue and must be treated as hazardous waste. They should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling, following your institution's specific guidelines[3].
By adopting this comprehensive, risk-based approach, you build a culture of safety that protects you and your colleagues, ensuring that your groundbreaking research is conducted with the highest standards of care and scientific integrity.
References
- SAFETY D
- SAFETY D
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- SAFETY D
- Material Safety D
- Safety D
- Safety d
- Understanding Solvents and PPE for Chemical Safety. (2025). MCR Safety.
- Personal Protective Equipment Guidance. (2012).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Isobutylbenzene SDS, 538-93-2 Safety D
- SAFETY D
- Guidance for Setting Occupational Exposure Limits: Emphasis on D
- Isobutylbenzene - Safety D
- Safety D
- Safety D
- This compound 4197-78-8 wiki. Guidechem.
- Isobutylbenzene. Wikipedia.
- MSDS of 1,2-Benzene-3,4,5,6-d4-diol. (2026). Capot Chemical.
Sources
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Isobutylbenzene - Wikipedia [en.wikipedia.org]
- 5. cpchem.com [cpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
- 9. mcrsafety.com [mcrsafety.com]
- 10. corporate.dow.com [corporate.dow.com]
- 11. capotchem.com [capotchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
